molecular formula C79H98Cl2N14O13S3 B15570449 cis-SIM1

cis-SIM1

Cat. No.: B15570449
M. Wt: 1618.8 g/mol
InChI Key: RARNTROXRCXFHV-AANUUZPXSA-N
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Description

Cis-SIM1 is a useful research compound. Its molecular formula is C79H98Cl2N14O13S3 and its molecular weight is 1618.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C79H98Cl2N14O13S3

Molecular Weight

1618.8 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60-,61-,62-,71+/m0/s1

InChI Key

RARNTROXRCXFHV-AANUUZPXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of cis-SIM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-minded homolog 1 (SIM1) protein is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the central nervous system, particularly in regions regulating energy homeostasis. While the role of SIM1 in the leptin-melanocortin pathway and its association with obesity are well-documented, emerging evidence suggests a more intricate regulatory landscape involving post-translational modifications. This technical guide explores the potential role of an intramolecular, or cis-acting, SUMO-interacting motif (SIM) within the SIM1 protein, a feature we term "cis-SIM1." Although direct experimental validation of SIM1 SUMOylation and the function of a cis-SIM is currently lacking in the published literature, bioinformatic predictions strongly indicate the presence of both SUMOylation sites and a SIM within the human SIM1 protein. This guide will delve into the predicted structural features of this compound, its potential biological functions, and propose detailed experimental protocols to validate these hypotheses. Furthermore, we present a compilation of known SIM1 protein interactions to provide a broader context for its regulatory network.

Introduction to SIM1 and SUMOylation

SIM1 is a crucial transcription factor involved in the terminal differentiation of neurons within the paraventricular nucleus (PVN) of the hypothalamus. Its haploinsufficiency in both humans and mice leads to early-onset obesity, primarily due to hyperphagia, highlighting its central role in appetite regulation. SIM1 functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to bind specific DNA sequences and regulate the transcription of target genes, including those involved in the oxytocin (B344502) signaling pathway, which is known to suppress feeding behavior.

Post-translational modifications (PTMs) are key mechanisms for regulating protein function. SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine (B10760008) residue, is a dynamic and reversible PTM that can alter a protein's stability, subcellular localization, and protein-protein interactions. The recognition of SUMO moieties is often mediated by a short, non-covalently binding SUMO-interacting motif (SIM). When a SUMO protein and a SIM are present on the same polypeptide chain, they can engage in an intramolecular interaction, referred to as a cis-acting SIM or "cis-SIM." This intramolecular binding can induce conformational changes, mask interaction surfaces, or otherwise modulate the protein's activity.

Bioinformatic Prediction of SUMOylation Sites and a SIM in Human SIM1

Direct experimental evidence for the SUMOylation of SIM1 is not yet available. However, in silico analysis using established prediction algorithms provides compelling evidence for the presence of both potential SUMOylation sites and a SIM in the human SIM1 protein.

The full-length human SIM1 protein sequence (isoform 1, 766 amino acids) was retrieved from UniProt (Accession: P81133).

2.1. Predicted SUMOylation Sites

Multiple prediction tools were employed to identify potential SUMOylation sites within the SIM1 sequence. The consensus motif for SUMOylation is typically Ψ-K-x-E, where Ψ is a large hydrophobic residue, K is the lysine to be SUMOylated, x is any amino acid, and E is glutamic acid.

Prediction ToolPredicted SUMOylation Site (Lysine Residue)Sequence ContextScore/Confidence
SUMOsp 2.0 K291FGEK VDEHigh
GPS-SUMO 2.0 K291FGEK VDEHigh
JASSA K291FGEK VDEHigh

All three prediction tools converged on Lysine 291 (K291) as a high-confidence SUMOylation site within a canonical consensus motif.

2.2. Predicted SUMO-Interacting Motif (SIM)

SIMs are typically characterized by a hydrophobic core, often flanked by acidic residues. Prediction algorithms scan for these features to identify potential SUMO-binding regions.

Prediction ToolPredicted SIM Location (Amino Acid Residues)SequenceScore/Confidence
GPS-SUMO 2.0 314-317V LV LHigh
JASSA 314-317V LV LHigh

Both GPS-SUMO and JASSA identified a high-confidence SIM located at residues 314-317 , with the core hydrophobic sequence VLVL . This predicted SIM is located in close proximity to the predicted SUMOylation site at K291.

The "this compound" Hypothesis: A Proposed Mechanism of Autoregulation

The close proximity of the predicted SUMOylation site (K291) and the SIM (314-317) in the primary sequence of SIM1 strongly suggests the possibility of an intramolecular interaction. This "this compound" interaction could serve as a novel autoregulatory mechanism for SIM1 function.

3.1. Proposed Signaling Pathway

Upon receiving an appropriate cellular signal (e.g., upstream signaling from the leptin-melanocortin pathway), SIM1 could be SUMOylated at K291. The attached SUMO moiety would then be available to interact with the nearby SIM. This intramolecular binding could induce a conformational change in SIM1, leading to several potential functional outcomes:

  • Modulation of Transcriptional Activity: The conformational change could alter the accessibility of the DNA-binding domain or the transactivation domain, thereby either enhancing or repressing the transcriptional activity of the SIM1/ARNT heterodimer.

  • Regulation of Protein-Protein Interactions: The this compound interaction might mask a binding site for a corepressor or coactivator, thus altering the transcriptional complex assembled by SIM1.

  • Control of Subcellular Localization: While SIM1 is predominantly nuclear, SUMOylation can sometimes influence nuclear import/export dynamics.

Below is a diagram illustrating the proposed this compound autoregulatory mechanism.

cis_SIM1_pathway cluster_unsumoylated Inactive/Basal State cluster_sumoylation SUMOylation Event cluster_sumoylated Active/Regulated State UnSUMOylated_SIM1 SIM1 (Un-SUMOylated) ARNT_1 ARNT UnSUMOylated_SIM1->ARNT_1 Dimerization SUMOylated_SIM1 SIM1-SUMO (cis-SIM Interaction) UnSUMOylated_SIM1->SUMOylated_SIM1 SUMOylation at K291 DNA_1 Target Gene ARNT_1->DNA_1 Binding SUMO_Enyzmes SUMO E1, E2, E3 SUMO SUMO SUMO_Enyzmes->SUMO Activation ARNT_2 ARNT SUMOylated_SIM1->ARNT_2 Dimerization DNA_2 Target Gene ARNT_2->DNA_2 Binding Modulated_Transcription Modulated Transcription DNA_2->Modulated_Transcription

Caption: Proposed this compound autoregulatory pathway.

Quantitative Data on SIM1 Protein Interactions

To provide a broader context for the potential regulatory role of this compound, it is essential to consider its known interaction partners. The following table summarizes available quantitative data on SIM1 protein-protein interactions. It is important to note that quantitative affinity data for SIM1 interactions is sparse in the literature.

Interacting ProteinMethodReported Affinity/Interaction DetailsReference
ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) Co-immunoprecipitationDimerization observed in vitro.[1]
ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2) Co-immunoprecipitationHeterodimerization is required for efficient DNA binding.[2]
HSP90 (Heat Shock Protein 90) Co-immunoprecipitationAssociation observed in vitro.[1]

Experimental Protocols for Validation of this compound Function

The validation of the this compound hypothesis requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

5.1. In Vitro SUMOylation Assay for SIM1

This protocol is designed to determine if SIM1 can be SUMOylated in a controlled, cell-free system.

Materials:

  • Purified recombinant human SIM1 protein (full-length and fragments)

  • SUMO-activating (E1) enzyme (SAE1/SAE2)

  • SUMO-conjugating (E2) enzyme (Ubc9)

  • SUMO-1 and SUMO-2/3 proteins

  • SUMOylation reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM ATP)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-SIM1 antibody, Anti-SUMO-1 antibody, Anti-SUMO-2/3 antibody

Procedure:

  • Set up the SUMOylation reactions in 20 µL final volume. Include a negative control reaction without ATP.

    • Reaction mix: 1 µg recombinant SIM1, 100 ng E1 enzyme, 200 ng E2 enzyme, 2 µg SUMO protein, 1x SUMOylation buffer.

  • Incubate the reactions at 30°C for 2 hours.

  • Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting using an anti-SIM1 antibody to detect higher molecular weight bands corresponding to SUMOylated SIM1.

  • Confirm SUMOylation by probing separate blots with anti-SUMO-1 and anti-SUMO-2/3 antibodies.

in_vitro_sumoylation_workflow Start Start: Purified Recombinant SIM1 Reaction_Setup Set up SUMOylation Reaction: SIM1, E1, E2, SUMO, ATP, Buffer Start->Reaction_Setup Incubation Incubate at 30°C for 2 hours Reaction_Setup->Incubation Stop_Reaction Stop Reaction with SDS-PAGE Loading Buffer Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect with Anti-SIM1 and Anti-SUMO Antibodies Western_Blot->Detection End End: Analyze for Higher MW Bands Detection->End

Caption: Workflow for in vitro SUMOylation of SIM1.

5.2. Co-immunoprecipitation to Validate SIM1 SUMOylation in Cells

This protocol aims to determine if SIM1 is SUMOylated in a cellular context.

Materials:

  • Human cell line expressing endogenous or tagged SIM1 (e.g., HEK293T, Neuro2a)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide, NEM)

  • Anti-SIM1 antibody or anti-tag antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-SUMO-1 and Anti-SUMO-2/3 antibodies

Procedure:

  • Lyse cells in lysis buffer containing inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the lysate with an anti-SIM1 antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for 2 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the immunoprecipitated proteins.

  • Analyze the eluate by Western blotting using anti-SUMO-1 and anti-SUMO-2/3 antibodies to detect SUMOylated SIM1.

5.3. Site-Directed Mutagenesis and Functional Assays

To investigate the function of the predicted SUMOylation site and SIM, site-directed mutagenesis should be performed to create the following SIM1 mutants:

  • K291R: A SUMOylation-deficient mutant.

  • VLVL-to-AAAA: A SIM-deficient mutant.

  • K291R/VLVL-to-AAAA: A double mutant.

These mutants can then be used in functional assays, such as a luciferase reporter assay, to assess their transcriptional activity on a known SIM1 target gene promoter.

mutagenesis_logic WT_SIM1 Wild-Type SIM1 K291R K291R Mutant (SUMOylation Deficient) WT_SIM1->K291R Mutagenesis VLVL_AAAA VLVL -> AAAA Mutant (SIM Deficient) WT_SIM1->VLVL_AAAA Mutagenesis Functional_Assay Luciferase Reporter Assay WT_SIM1->Functional_Assay Double_Mutant K291R / VLVL -> AAAA (Double Mutant) K291R->Double_Mutant Mutagenesis K291R->Functional_Assay VLVL_AAAA->Double_Mutant Mutagenesis VLVL_AAAA->Functional_Assay Double_Mutant->Functional_Assay

Caption: Logical workflow for functional analysis of SIM1 mutants.

Conclusion

The bioinformatic analyses presented in this guide provide a strong rationale for the experimental investigation of SUMOylation as a regulatory mechanism for SIM1 function. The predicted presence of a SUMOylation site and a SUMO-interacting motif in close proximity raises the intriguing possibility of a "this compound" autoregulatory loop. The proposed experimental protocols offer a clear path forward to validate these in silico findings and to elucidate the functional consequences of this potential post-translational modification. A deeper understanding of the molecular mechanisms that fine-tune SIM1 activity will be invaluable for the development of novel therapeutic strategies for obesity and related metabolic disorders.

References

discovery and synthesis of the SIM1 PROTAC degrader

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of the SIM1 PROTAC Degrader

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the trivalent Proteolysis Targeting Chimera (PROTAC), SIM1. It is important to note that SIM1 is the name of the PROTAC molecule itself and it targets the Bromodomain and Extra-Terminal (BET) family of proteins, not the Single-minded homolog 1 (SIM1) transcription factor. This guide is intended for researchers and professionals in drug discovery and development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this potent BET degrader.

SIM1 represents a novel advancement in PROTAC technology, employing a trivalent design to enhance degradation efficacy.[1] It is constructed from a bivalent BET inhibitor, derived from the bivalent PROTAC MZ1 and the monovalent BET inhibitor (-)-JQ1, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, all connected through a branched linker.[1][2] This unique structure allows SIM1 to simultaneously engage both bromodomains of a BET protein, leading to improved avidity and cooperativity in forming the ternary complex with the E3 ligase.[1]

Discovery and Design Rationale

The development of SIM1 was driven by the hypothesis that increasing the binding valency within a PROTAC could lead to enhanced protein degradation.[1] Traditional bivalent PROTACs consist of a single ligand for the target protein and a single ligand for an E3 ligase. In contrast, the trivalent design of SIM1 incorporates a bivalent BET inhibitor, enabling it to bind to both the first (BD1) and second (BD2) bromodomains of BET proteins concurrently. This dual binding is proposed to increase the stability of the ternary complex (BET protein:SIM1:VHL), leading to more efficient ubiquitination and subsequent degradation.

The core components of SIM1 are:

  • A bivalent BET inhibitor: This component is designed to span both bromodomains of the target BET protein. It is derived from the well-characterized BET inhibitor JQ1 and the bivalent PROTAC MZ1.

  • A VHL E3 Ligase Ligand: This moiety recruits the VHL E3 ubiquitin ligase.

  • A Branched Linker: A 1,1,1-tris(hydroxymethyl) ethane (B1197151) (TME) core is used to assemble the three ligands, with a PEG linker providing the necessary spacing and flexibility.

Mechanism of Action

Like all PROTACs, SIM1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with SIM1 simultaneously binding to a BET protein and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to tag the BET protein with ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of SIM1 to induce the degradation of multiple BET protein molecules. The trivalent design of SIM1 enhances this process by promoting a highly stable ternary complex with positive cooperativity.

Quantitative Data

The efficacy of SIM1 has been quantified through various in vitro assays, demonstrating its superiority over bivalent counterparts like MZ1 and ARV-771. The data is summarized in the tables below.

Table 1: Degradation Potency of SIM1 against BET Proteins
Target ProteinCell LineDC50 (nM)Reference
BRD2-1.1
BRD3-3.3
BRD4-0.7

DC50: Half-maximal degradation concentration.

Table 2: Comparative Degradation Potency for BRD2
CompoundDC50 (nM) for BRD2Fold Increase in Potency vs. MZ1Fold Increase in Potency vs. ARV-771Reference
SIM1-300x80x
MZ1---
ARV-771---
Table 3: Binding Affinity of SIM1 and its Analogue
CompoundTargetKd (nM)Reference
SIM1BRD20.033 ± 0.008
(R,S)-SIM1 (diastereomer)BRD21.9 ± 0.4
SIM1BRD4(1,2)-

Kd: Dissociation constant.

Table 4: In Vitro Activity of SIM1
AssayCell LineMeasurementResultReference
Anti-cancer Potency22Rv1Caspase-Glo 3/7Potent induction of apoptosis
Cellular DegradationMV4-11-Measurable cell death after 6 hours at 1 nM
BET Protein DegradationHEK293-Degradation of BET proteins at 1 µM after 4 hours

Experimental Protocols

Detailed below are representative protocols for the synthesis and evaluation of PROTACs like SIM1.

Representative Synthesis of a VHL-based PROTAC

The synthesis of a complex molecule like SIM1 involves a multi-step process. A general approach using common synthetic methodologies for PROTACs is outlined below.

1. Synthesis of the Bivalent BET Ligand with a Linker Attachment Point: This would involve coupling two molecules of a JQ1 derivative to a central scaffold that has a reactive handle for linker attachment.

2. Synthesis of the VHL Ligand with a Linker: A VHL ligand precursor is typically functionalized with a linker, often a PEG chain, that has a terminal reactive group.

3. Final Coupling Reaction: The bivalent BET ligand and the VHL ligand-linker are coupled together. Amide bond formation is a common method for this final step.

Protocol for Amide Bond Formation:

  • Dissolve the carboxylic acid-functionalized component (e.g., the bivalent BET ligand) in an anhydrous solvent like DMF under an inert atmosphere (e.g., nitrogen).

  • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized component (e.g., the VHL ligand-linker) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product using flash column chromatography or preparative HPLC.

In Vitro Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., SIM1) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD2, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.

CRISPR HiBiT-BET Degradation Kinetics Assay

This is a live-cell, real-time assay to measure the kinetics of protein degradation.

  • Cell Line: Use CRISPR/Cas9-engineered cell lines (e.g., HEK293) where the endogenous target protein (e.g., BRD2, BRD3, or BRD4) is tagged with a HiBiT peptide.

  • Assay Setup: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Treatment and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that binds to HiBiT to produce a luminescent signal. Immediately after, add serial dilutions of the PROTAC (e.g., SIM1).

  • Data Acquisition: Continuously monitor the luminescence signal over time (e.g., 22 hours) using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

  • Data Analysis: Normalize the luminescence readings to a DMSO-treated control to determine the fractional abundance of the target protein over time and at different PROTAC concentrations.

Visualizations

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC SIM1 (Trivalent PROTAC) Ternary Ternary Complex (BET:SIM1:VHL) PROTAC->Ternary Binds to POI BET Protein (Target) POI->Ternary Binds to E3 VHL E3 Ligase E3->Ternary Recruited to Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Polyubiquitinated BET Protein Ternary->PolyUb_POI Polyubiquitinates Ub Ubiquitin Ub->Ternary Adds Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into

Caption: Mechanism of action for the SIM1 PROTAC degrader.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Chemical Synthesis of SIM1 PROTAC purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization cell_culture Cell Culture (e.g., MV4-11, HEK293) characterization->cell_culture treatment PROTAC Treatment (Dose & Time Course) cell_culture->treatment degradation_assay Degradation Analysis (Western Blot, HiBiT) treatment->degradation_assay phenotypic_assay Phenotypic Assays (Apoptosis, Proliferation) treatment->phenotypic_assay quantification Quantification of Protein Levels degradation_assay->quantification phenotypic_assay->quantification calculation Calculation of DC50 & Dmax quantification->calculation

Caption: General experimental workflow for SIM1 PROTAC evaluation.

Logical Relationship in Trivalent PROTAC Design

Trivalent_PROTAC_Design SIM1 SIM1 (Trivalent PROTAC) Branched Linker Core (TME) Bivalent BET Ligand VHL Ligand BET_Protein Bromodomain 1 (BD1) Bromodomain 2 (BD2) BET Protein SIM1:f2->BET_Protein Simultaneous Binding VHL VHL E3 Ligase SIM1:f3->VHL Binds Ternary_Complex Stable Ternary Complex SIM1->Ternary_Complex BET_Protein->Ternary_Complex VHL->Ternary_Complex

Caption: Design rationale of the trivalent PROTAC SIM1.

References

The Role of the SIM1 Gene in Hypothalamic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The Single-minded 1 (SIM1) gene, a basic helix-loop-helix (bHLH)-PAS transcription factor, is a master regulator of hypothalamic development, particularly in the formation and function of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei. Its critical role is underscored by the severe phenotypes observed in both animal models and humans with SIM1 mutations, which range from perinatal lethality to profound obesity. This technical guide provides an in-depth overview of the function of SIM1 in the developing hypothalamus, detailing the associated signaling pathways, quantitative data from key studies, and comprehensive experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodevelopmental processes, energy homeostasis, and related disorders.

Introduction

The hypothalamus, a small but vital region of the brain, orchestrates a multitude of physiological processes essential for survival, including metabolism, growth, and reproduction. The precise development of its intricate neuronal circuits is paramount for maintaining homeostasis. The SIM1 gene has emerged as a pivotal player in this developmental program. In mice, Sim1 is indispensable for the proper formation of the PVN, SON, and aPV nuclei.[1][2] Homozygous deletion of Sim1 results in the absence of these nuclei and perinatal death, highlighting its fundamental role.[3][4] In contrast, heterozygous loss-of-function mutations, or haploinsufficiency, in both mice and humans, lead to a distinct phenotype characterized by early-onset obesity, hyperphagia (excessive eating), and increased linear growth.[3][4][5] These findings firmly establish SIM1 as a critical component of the neural circuits governing energy balance. This guide will explore the molecular mechanisms through which SIM1 exerts its influence on hypothalamic development and function.

The SIM1 Signaling Pathway in Hypothalamic Neurogenesis

SIM1 functions within a complex transcriptional cascade that directs the differentiation of specific neurosecretory cell lineages within the hypothalamus. Evidence from genetic studies in mice has elucidated a key pathway involving the transcription factors Orthopedia (Otp), SIM1, Aryl hydrocarbon receptor nuclear translocator 2 (ARNT2), and Brain-2 (Brn2).[6][7]

The homeobox gene Otp acts upstream of Sim1, controlling its expression in the developing aPV, PVN, and SON.[7] SIM1, in turn, functions as a heterodimer with ARNT2.[1][6] This SIM1/ARNT2 complex is crucial for the proper development of the same sets of neuroendocrine cells affected by the loss of either individual factor.[1][6] A key downstream target of the SIM1/ARNT2 heterodimer is the POU transcription factor Brn2.[7] SIM1 is required to maintain the expression of Brn2, which then directs the terminal differentiation of specific neuroendocrine lineages, including neurons that produce oxytocin (B344502) (OXT), vasopressin (AVP), and corticotropin-releasing hormone (CRH).[7]

SIM1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core SIM1 Complex cluster_downstream Downstream Targets & Effectors Otp Otp SIM1 SIM1 Otp->SIM1 Controls expression SIM1_ARNT2 SIM1/ARNT2 Heterodimer SIM1->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Brn2 Brn2 SIM1_ARNT2->Brn2 Regulates expression Sim2 Sim2 SIM1_ARNT2->Sim2 Controls expression Neuroendocrine_Differentiation Terminal Differentiation of Neurosecretory Neurons (OXT, AVP, CRH, TRH, SST) Brn2->Neuroendocrine_Differentiation Directs differentiation of AVP, CRH, OXT neurons Sim2->Neuroendocrine_Differentiation Determines differentiation of SST, TRH neurons

Caption: The SIM1 signaling cascade in hypothalamic development.

Quantitative Data on SIM1 Function

Studies utilizing mouse models with genetic modifications of the Sim1 gene have provided valuable quantitative data on its role in hypothalamic development and function. These data are summarized in the tables below.

Table 1: Cellular and Phenotypic Consequences of Altered Sim1 Expression in Mice
ModelPhenotypeQuantitative ObservationReference
Sim1+/- (Heterozygous) MicePVN Cellularity~24% fewer cells in the PVN compared to wild-type littermates.[3][4][8]
Sim1+/- (Heterozygous) MiceFood IntakeConsume 14% more food per day than controls on a standard chow diet.[9]
Sim1 Neuron Ablation MiceHypothalamic Sim1 mRNASignificant decrease in Sim1 mRNA expression (0.31 ± 0.10 vs. 0.61 ± 0.04 in controls).[10][11]
Sim1 Neuron Ablation MiceNeuropeptide ExpressionOxytocin (OXT) mRNA levels decreased by 51.0%.[10][11]
Sim1 Neuron Ablation MiceNeuropeptide ExpressionThyrotropin-releasing hormone (TRH) mRNA levels decreased by 44.7%.[10][11]
Sim1 Neuron Ablation MicePVN SIM1+ NeuronsSignificant reduction in the number of SIM1 positive neurons in the PVN (21.17 ± 6.67 vs. 364.6 ± 35.68 in controls).[12][13]

Experimental Protocols

Investigating the role of SIM1 in hypothalamic development requires a range of molecular and histological techniques. This section provides detailed methodologies for key experiments.

Generation of Sim1 Knockout Mice

The generation of mice with a targeted deletion of the Sim1 gene is a fundamental tool for studying its function. This is typically achieved through homologous recombination in embryonic stem (ES) cells.

Sim1_Knockout_Workflow A 1. Design Targeting Construct (e.g., replace exon with neo cassette) B 2. Electroporate Construct into ES Cells A->B C 3. Select for Homologous Recombination (e.g., positive-negative selection) B->C D 4. Inject Targeted ES Cells into Blastocysts C->D E 5. Transfer Blastocysts to Pseudopregnant Female D->E F 6. Birth of Chimeric Pups E->F G 7. Breed Chimeras to Generate Germline Transmission F->G H 8. Genotype Offspring to Identify Sim1+/- Heterozygotes G->H I 9. Intercross Heterozygotes to Produce Sim1-/- Homozygotes H->I

Caption: Workflow for generating Sim1 knockout mice.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Sim1 gene with a selectable marker, such as a neomycin resistance cassette (neo). A negative selection marker, like thymidine (B127349) kinase (TK), is often included outside the regions of homology.

  • ES Cell Culture and Transfection: Mouse embryonic stem cells (e.g., from a 129/Sv strain) are cultured and then transfected with the linearized targeting vector via electroporation.

  • Selection of Targeted ES Cells: Transfected ES cells are subjected to positive selection (e.g., with G418 for the neo cassette) and negative selection (e.g., with ganciclovir (B1264) for the TK cassette). Surviving colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6).

  • Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring that are chimeras (composed of cells from both the ES cells and the host blastocyst) are identified by their coat color.

  • Germline Transmission: Chimeric mice are bred with wild-type mice (e.g., C57BL/6). Offspring with a coat color corresponding to the ES cell line indicate germline transmission of the targeted allele.

  • Genotyping and Colony Maintenance: Offspring are genotyped by PCR to identify heterozygous (Sim1+/-) mice. A breeding colony is then established to maintain the knockout line and to generate homozygous (Sim1-/-) mice through intercrossing of heterozygotes.

Nissl Staining of Hypothalamic Sections

Nissl staining is a classic histological method used to visualize the distribution and morphology of neurons. It is particularly useful for assessing the cellularity of hypothalamic nuclei in Sim1 mutant mice.

Materials:

  • Paraffin-embedded brain sections

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • 0.1% Cresyl Violet Acetate solution

  • Glacial acetic acid

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare the 0.1% Cresyl Violet solution and add a few drops of glacial acetic acid, then filter.

    • Immerse slides in the Cresyl Violet solution for 4-15 minutes. The optimal time may need to be determined empirically.

    • Briefly rinse in distilled water to remove excess stain.

  • Differentiation and Dehydration:

    • Differentiate the sections in 95% ethanol. This step is critical for removing background staining and should be monitored under a microscope.

    • Dehydrate through two changes of 100% ethanol for 3 minutes each.

  • Clearing and Mounting:

    • Clear the sections in two changes of xylene for 5 minutes each.

    • Coverslip the slides using a permanent mounting medium.

Expected Results: Neuronal cell bodies, specifically the Nissl substance (rough endoplasmic reticulum), will be stained a purplish-blue color, allowing for the visualization and quantification of neurons in hypothalamic nuclei.

Quantitative Real-Time PCR (qRT-PCR) for Hypothalamic Neuropeptides

qRT-PCR is a sensitive method for quantifying the expression levels of specific mRNAs, such as those encoding for hypothalamic neuropeptides (e.g., OXT, AVP, CRH, TRH).

Materials:

  • Dissected hypothalamic tissue

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit (e.g., M-MLV reverse transcriptase)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target neuropeptides and a reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction:

    • Homogenize dissected hypothalamic tissue in TRIzol reagent.

    • Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Treat a defined amount of total RNA (e.g., 1 µg) with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the gene of interest.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include no-template controls and a reference gene for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

In Situ Hybridization for Sim1 Expression

In situ hybridization (ISH) allows for the visualization of gene expression within the anatomical context of the tissue. This is crucial for determining the precise location of Sim1-expressing cells in the developing and adult hypothalamus.

Materials:

  • Frozen or paraffin-embedded brain sections on slides

  • Digoxigenin (DIG)-labeled antisense riboprobe for Sim1

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for color development

Protocol:

  • Probe Synthesis: Generate a DIG-labeled antisense RNA probe for Sim1 by in vitro transcription from a linearized plasmid containing the Sim1 cDNA.

  • Tissue Preparation:

    • Post-fix sections in 4% paraformaldehyde.

    • Treat with proteinase K to improve probe accessibility.

    • Acetylate the sections to reduce background.

  • Hybridization:

    • Apply the DIG-labeled probe diluted in hybridization buffer to the sections.

    • Incubate overnight in a humidified chamber at an elevated temperature (e.g., 65°C).

  • Post-Hybridization Washes: Perform a series of stringent washes to remove unbound probe.

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate with an anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

  • Color Development:

    • Incubate the sections in a solution containing the AP substrates NBT and BCIP. The enzyme will produce a colored precipitate at the site of probe hybridization.

  • Mounting and Imaging: Stop the color reaction, dehydrate the sections, and mount for microscopy.

Conclusion and Future Directions

The SIM1 gene is unequivocally a cornerstone of hypothalamic development, with profound implications for the regulation of energy homeostasis. The signaling pathway involving Otp, SIM1/ARNT2, and Brn2 provides a framework for understanding the molecular control of neuroendocrine cell differentiation. The quantitative effects of Sim1 dosage on hypothalamic cellularity and neuropeptide expression directly link its developmental role to the physiological regulation of appetite and body weight.

The experimental protocols detailed in this guide provide a robust toolkit for further dissecting the function of SIM1. Future research in this area will likely focus on identifying the full spectrum of downstream target genes of the SIM1/ARNT2 complex, elucidating the environmental and epigenetic factors that modulate SIM1 expression, and exploring the potential of targeting the SIM1 pathway for therapeutic interventions in obesity and related metabolic disorders. The continued application of advanced techniques such as single-cell transcriptomics and CRISPR-based gene editing in relevant animal models will be instrumental in advancing our understanding of this critical developmental gene.

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Single-Minded 1 (SIM1) gene, encoding a basic helix-loop-helix (bHLH) PAS domain transcription factor, is a critical regulator of neurogenesis within the hypothalamus. It plays an indispensable role in the development and function of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei. Emerging evidence from both animal models and human genetic studies has firmly established a link between heterozygous loss-of-function mutations in SIM1 and a phenotype of severe, early-onset obesity. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of SIM1 in energy homeostasis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to support ongoing research and therapeutic development in the field of metabolic disorders.

Introduction: SIM1 and Hypothalamic Development

The SIM1 gene is fundamentally important for the proper formation of key hypothalamic nuclei that regulate energy balance, appetite, and neuroendocrine function.[1][2] Its expression is essential for the terminal differentiation of neurons that produce critical neuropeptides, including oxytocin (B344502) (OXT), arginine vasopressin (AVP), corticotropin-releasing hormone (CRH), thyrotropin-releasing hormone (TRH), and somatostatin (B550006) (SS).[2][3] Mice with a homozygous null mutation for Sim1 exhibit a hypocellular PVN and SON, leading to perinatal death, which highlights the gene's critical developmental role.[3][4] In contrast, heterozygous (Sim1+/-) mice are viable but develop hyperphagic obesity, establishing SIM1 haploinsufficiency as a direct cause of metabolic dysregulation.[4][5]

The SIM1 Signaling Pathway in Energy Homeostasis

SIM1 functions as a key node within the central melanocortin signaling pathway, a primary circuit for regulating food intake and energy expenditure.[6][7] The obesity phenotype in Sim1+/- mice closely resembles that of mice with mutations in the melanocortin 4 receptor (MC4R), the most common cause of monogenic human obesity.[6][8]

Key interactions in the pathway include:

  • Upstream Regulation: Leptin and melanocortin agonists, such as α-MSH, have been shown to increase Sim1 expression, suggesting that SIM1 acts downstream of MC4R activation.[6][9]

  • Transcriptional Activity: As a transcription factor, SIM1 must form a heterodimer to bind DNA and regulate target genes. Its primary dimerization partner in the central nervous system is the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[6]

  • Downstream Targets: The SIM1:ARNT2 complex is believed to regulate the expression of other transcription factors, such as Brn2, which in turn directs the differentiation of specific neuroendocrine lineages, including OXT, AVP, and CRH-producing cells.[3][10] It also controls the expression of neuropeptides like oxytocin, which has known anorexigenic effects.[11] Reduced OXT expression is a consistent finding in Sim1-deficient mice.[1][11]

SIM1_Signaling_Pathway SIM1 Signaling in Hypothalamic Neurons cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_sim1 SIM1-Mediated Transcription cluster_downstream Downstream Effectors Leptin Leptin POMC POMC Neurons (α-MSH) Leptin->POMC stimulates MC4R MC4R POMC->MC4R activates SIM1 SIM1 MC4R->SIM1 upregulates expression SIM1_ARNT2 SIM1:ARNT2 Heterodimer SIM1->SIM1_ARNT2 ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Brn2 Brn2 Expression SIM1_ARNT2->Brn2 promotes OXT Oxytocin (OXT) SIM1_ARNT2->OXT promotes expression TRH TRH SIM1_ARNT2->TRH promotes expression Brn2->OXT differentiation CRH CRH Brn2->CRH differentiation Satiety Satiety / Reduced Food Intake OXT->Satiety induces

Caption: SIM1 signaling in hypothalamic neurons.

Evidence from Animal Models

Studies using mouse models have been instrumental in elucidating the physiological role of SIM1. Both germline haploinsufficiency and conditional postnatal inactivation of Sim1 result in a distinct obesity phenotype, confirming that SIM1's function in energy balance extends beyond its developmental role.[1][2][6]

Table 1: Phenotypes of Sim1-Deficient Mouse Models
Mouse Model Genetic Alteration Food Intake Energy Expenditure Key Phenotypic Outcomes
Sim1+/- (Heterozygous Knockout)Germline deletion of one Sim1 alleleHyperphagic; 14% increase in daily food consumption on standard chow.[12][13]Generally normal; no significant reduction observed.[5][6]Early-onset obesity, hyperinsulinemia, hyperleptinemia, increased linear growth, exacerbated weight gain on high-fat diet.[5][12][14]
Conditional Postnatal Inactivation (iKO)Tamoxifen-inducible Cre-loxP mediated deletion of Sim1 in adult miceHyperphagicNormal.[1]Rapidly causes increased weight gain, particularly on a high-fat diet, demonstrating a physiological role in adults.[1][2]
Sim1 Neuron AblationDiphtheria toxin-mediated ablation of SIM1-expressing neuronsHyperphagicReduced; associated with decreased resting energy expenditure, body temperature, and UCP1 expression.[15][16]Obesity with increased fat mass, decreased activity.[15]

Human Genetic Evidence

In humans, haploinsufficiency of SIM1 is a recognized cause of monogenic, early-onset obesity.[17] Evidence comes from patients with chromosomal translocations disrupting the SIM1 locus, deletions on chromosome 6q16 that include SIM1 (often presenting with Prader-Willi-like features), and heterozygous missense or nonsense mutations identified through sequencing of large cohorts of severely obese individuals.[14][18][19][20]

Table 2: Selected Human SIM1 Variants and Their Functional Impact
Variant Patient Cohort Functional Assay Result Associated Phenotype Reference
Balanced Translocation t(1;6)Single patientDisruption of one SIM1 alleleProfound early-onset obesity, increased linear growth, normal measured energy expenditure.[18]
T46R, H323Y, T714AObese adults and children with PWS-like featuresStrong loss-of-function in luciferase reporter assays.Associated with high intra-family risk for severe obesity.[19]
Multiple rare variants (9 of 13 studied)2,100 patients with severe, early-onset obesitySignificantly reduced ability to activate a SIM1-responsive reporter gene.Increased ad libitum food intake, normal basal metabolic rate, autonomic dysfunction.[6][21]
p.D134N4 obese individuals from a single familyPredicted to be pathogenic by 7 in silico analyses.Severe early-onset obesity (proband BMI 44.2 kg/m ²).[17][20]
p.G715V2 patients with obesitySignificant reduction in SIM1-mediated transcriptional activity.Obesity.[22]

Key Experimental Methodologies

The characterization of SIM1 mutations relies on a combination of genetic screening, in vitro functional assays, and in vivo modeling.

Experimental_Workflow Workflow for Identifying and Characterizing SIM1 Variants cluster_discovery Variant Discovery cluster_analysis In Silico & Functional Analysis cluster_correlation Phenotypic Correlation A1 Patient Cohort Selection (e.g., Severe, Early-Onset Obesity) A2 Genomic DNA Extraction A1->A2 A3 SIM1 Gene Sequencing (Coding regions & splice sites) A2->A3 A4 Variant Identification vs. Reference Genome A3->A4 B1 In Silico Prediction (e.g., SIFT, PolyPhen) A4->B1 B2 In Vitro Functional Assay (Luciferase Reporter Assay) A4->B2 B3 Protein Stability/Expression (Western Blot) B2->B3 C1 Family Co-segregation Analysis B2->C1 C2 Clinical Phenotyping of Carriers (BMI, Food Intake, Metabolic Rate) C1->C2 C3 Establishing Pathogenicity C2->C3

Caption: Experimental workflow for SIM1 variant analysis.
Luciferase Reporter Assay for SIM1 Transcriptional Activity

This is the primary method used to determine if a missense variant affects SIM1 function.[6][19][23]

  • Cell Line: Human Embryonic Kidney (HEK293) cells or mouse neuroblastoma cells are commonly used.[19][24]

  • Vector Construction:

    • An expression vector containing the coding sequence for either wild-type (WT) or mutant SIM1.

    • An expression vector for a dimerization partner, typically ARNT2.[6]

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a SIM1:ARNT2 binding element (e.g., a central midline element, CME).

  • Transfection: Cells are co-transfected with the SIM1 (WT or mutant), ARNT2, and luciferase reporter plasmids. A control plasmid (e.g., Renilla luciferase) is often included for normalization.

  • Assay Performance: After a period of incubation (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Firefly luciferase activity is normalized to the control (Renilla) luciferase activity. The activity of the mutant SIM1 protein is expressed as a percentage of the activity of the WT SIM1 protein.[6][19]

Generation of Sim1-Deficient Mouse Models
  • Constitutive Heterozygous Knockout (Sim1+/-): Generated via standard gene targeting in embryonic stem cells, where one copy of the Sim1 gene is replaced with a selectable marker like a neomycin resistance cassette.[12]

  • Conditional Inactivation: Utilizes the Cre-loxP system. A mouse line is generated with loxP sites flanking a critical exon of the Sim1 gene (Sim1fl/fl). These mice are then crossed with a strain expressing Cre recombinase under the control of a specific promoter (e.g., a tamoxifen-inducible, neuron-specific promoter). Administering tamoxifen (B1202) to the adult offspring induces Cre-mediated excision of the floxed Sim1 gene, allowing for postnatal assessment of SIM1 function.[1][16]

Mechanism of Obesity: Hyperphagia without Altered Energy Expenditure

The primary driver of obesity in individuals and animals with SIM1 haploinsufficiency is hyperphagia (excessive food intake).[5][12] Most studies in Sim1+/- mice and humans with SIM1 mutations report that basal energy expenditure is not significantly reduced.[5][6][21] This distinguishes SIM1-related obesity from some other monogenic forms, such as leptin deficiency.

The logical pathway from mutation to phenotype is a direct consequence of SIM1's role in the hypothalamus.

Logical_Relationship Causal Chain from SIM1 Mutation to Obesity A Heterozygous SIM1 Mutation B SIM1 Haploinsufficiency (Reduced functional protein) A->B C Impaired PVN Development &/or Function B->C D Altered Melanocortin Signaling (e.g., ↓ OXT, ↓ MC4R response) B->D E Defective Satiety Signaling C->E D->E F Hyperphagia (Increased Food Intake) E->F G Positive Energy Balance F->G H Obesity G->H

Caption: The logical link from SIM1 haploinsufficiency to obesity.

Therapeutic Implications and Future Directions

The central role of SIM1 in a key appetite-regulating pathway makes it a potential target for therapeutic intervention. Strategies could involve developing small molecules that enhance the activity of the remaining functional SIM1 protein or modulate its downstream targets. Recent proof-of-concept studies have explored using CRISPR-based transcriptional activation (CRISPRa) to upregulate the expression of the functional Sim1 allele. In one study, delivering a dCas9-VP64 activator via an AAV vector to haploinsufficient Sim1+/- mice significantly reduced weight gain, demonstrating the therapeutic potential of targeting this pathway.[24] Further research is needed to identify the full spectrum of SIM1's downstream transcriptional targets, which may reveal additional nodes for intervention in obesity and related metabolic disorders.

References

A Technical Guide to the Foundational Research on Cis-Regulatory Elements of the SIM1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational research concerning the cis-regulatory elements (CREs) of the SIM1 (Single-minded family BHLH transcription factor 1) gene. SIM1 is a critical transcription factor in the bHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) family, essential for the development and function of the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus.[1] Its role extends to the regulation of energy homeostasis and appetite. Consequently, disruptions in SIM1 expression or function, often stemming from genetic variations in its coding or regulatory regions, are linked to severe early-onset obesity and Prader-Willi-like syndrome.[1][2][3] Understanding the intricate network of CREs that govern SIM1's precise expression is paramount for developing therapeutic strategies for these conditions.

The SIM1 Gene and its Regulatory Landscape

The SIM1 gene encodes a transcription factor that must form a heterodimer with another bHLH-PAS protein, typically the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) or its homolog ARNT2, to bind DNA and regulate target gene transcription.[1][4] This regulation is crucial for the terminal differentiation of neurons within the hypothalamus.[5] The expression of SIM1 is itself tightly controlled by a complex interplay of cis-regulatory elements, including promoters and distal enhancers, which ensure its expression in the correct cells at the appropriate developmental and physiological stages.[5][6] Haploinsufficiency, or the loss of one functional copy of the gene, leads to hyperphagic obesity in both mice and humans, underscoring the critical importance of maintaining proper SIM1 gene dosage.[3][6][7]

Data on Identified SIM1 Cis-Regulatory Elements

Research has moved beyond the gene's coding sequence to identify non-coding regulatory elements that control its expression. Comparative genomics, coupled with in vivo assays, has been a fruitful approach for discovering these elements.

Table 1: Characterized Cis-Regulatory Enhancers of the SIM1 Gene

Enhancer ID Location Discovery Method Validation System(s) Observed Activity Pattern Reference
SCE2 SIM1 locus Comparative genomics Zebrafish, Transgenic Mice Embryonic brain; Adult hypothalamus and hippocampus. Overlaps with Sim1 expression from embryonic to adult stages. [5][6]
SCE8 SIM1 locus Comparative genomics Zebrafish, Transgenic Mice Embryonic brain. [5][6]

| ASHCE | SIM1 locus | Comparative genomics (Avian-specific) | Chick electroporation, Retroviral infection, Transgenic Mice | Posterior margin of the developing forelimb bud. |[8] |

Table 2: Transcription Factors and Cofactors Associated with SIM1 Regulation

Factor Type Role/Interaction Evidence Reference
ARNT / ARNT2 bHLH-PAS Transcription Factor Essential heterodimerization partner for SIM1's transcriptional activity. Co-expression and functional assays show SIM1 requires ARNT/ARNT2 to activate target genes. [1][4][9]
AP-4, CREB, E47, Evi-1 Transcription Factors Predicted to bind the SIM1 gene promoter region. QIAGEN transcription factor binding site analysis. [2]

| MC4R Signaling Pathway | Upstream Signaling Pathway | The melanocortin agonist MTII increases Sim1 gene expression, suggesting SIM1 is a downstream target of MC4R activation. | Rodent studies show increased Sim1 expression following leptin or MTII administration. |[1] |

Table 3: Functional Impact of Genetic Variants in SIM1 Cis-Regulatory Regions

Enhancer Variant(s) Association Functional Effect Experimental Assay Reference

| SCE2 | Multiple unique SNPs | Higher prevalence in obese individuals compared to lean controls. | One identified variant was shown to reduce the developmental-enhancer activity. | Zebrafish enhancer activity assay. |[5][6] |

Key Experimental Protocols

The identification and characterization of SIM1's cis-regulatory elements have relied on a combination of computational and molecular biology techniques.

Protocol 1: Identification of Enhancers via Comparative Genomics and Transgenic Reporter Assays

This protocol is a cornerstone for identifying functional non-coding elements based on evolutionary conservation.

  • Candidate Element Selection: Use comparative genomics tools (e.g., VISTA, phastCons) to identify highly conserved non-coding sequences in the SIM1 genomic locus across multiple species.

  • Vector Construction: Amplify the candidate DNA sequences via PCR and clone them into a reporter vector. This vector typically contains an E1b minimal promoter upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ).

  • Zebrafish Transgenesis (Rapid Screening):

    • Co-inject the enhancer-reporter construct along with Tol2 transposase mRNA into one-cell stage zebrafish embryos (Casper strain).[5]

    • The Tol2 system facilitates genomic integration of the transgene.[5]

    • At 24-72 hours post-fertilization, screen the embryos for reporter gene expression patterns using fluorescence microscopy.

  • Mouse Transgenesis (Gold-Standard Validation):

    • Linearize the validated enhancer-reporter-lacZ construct.

    • Generate transgenic mice via pronuclear injection of the construct into fertilized oocytes.

    • Harvest embryos at various developmental stages (e.g., E9.5 to E13.5) or analyze adult tissues.

    • Detect enhancer activity by staining for lacZ expression using X-gal. Analyze expression patterns through whole-mount imaging and tissue sectioning.[5]

Protocol 2: Functional Analysis of Regulatory Variants with Luciferase Reporter Assays

This method quantifies the impact of specific single nucleotide polymorphisms (SNPs) on enhancer activity.

  • Construct Preparation: Use the enhancer-reporter vector identified in Protocol 1, but with a luciferase reporter gene.

  • Site-Directed Mutagenesis: Introduce the specific SNP of interest into the enhancer sequence within the vector.

  • Cell Culture and Transfection:

    • Culture a relevant cell line, such as a mouse neuroblastoma line (Neuro-2a).

    • Co-transfect the cells with:

      • The enhancer-luciferase construct (either wild-type or variant).

      • Expression plasmids for SIM1 and its partner ARNT2.

      • A control plasmid expressing Renilla luciferase for normalization.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Calculate the relative luciferase activity by normalizing the firefly signal to the Renilla signal. Compare the activity of the variant enhancer to the wild-type to determine the functional impact of the SNP.[1]

Protocol 3: CRISPR-Mediated Activation (CRISPRa) of Endogenous SIM1 Expression

This cutting-edge technique allows for targeted upregulation of a gene from its native locus to study the effects of increased expression.

  • Guide RNA (sgRNA) Design: Design sgRNAs that target the SIM1 promoter and/or a known enhancer region (e.g., SCE2).

  • CRISPRa System Assembly:

    • Use a nuclease-dead Cas9 (dCas9) protein fused to a transcriptional activation domain, such as VP64.

    • Clone the dCas9-VP64 and the specific sgRNAs into an expression vector, often an adeno-associated virus (AAV) vector for in vivo delivery.

  • In Vitro Validation:

    • Deliver the CRISPRa system into a relevant cell line (e.g., mouse neuroblastoma cells).

    • Measure the upregulation of Sim1 mRNA using RT-qPCR and SIM1 protein using Western blotting.

  • In Vivo Application:

    • Package the CRISPRa components into an AAV.

    • Deliver the AAV system into the hypothalamus of mouse models (e.g., Sim1 haploinsufficient mice).

    • Analyze the therapeutic effect by monitoring food intake, body weight, and the expression of downstream targets like Mc4r.[10]

Visualizing Regulatory Pathways and Workflows

Diagrams created using DOT language help to clarify complex biological processes and experimental designs.

SIM1_Regulation_Pathway cluster_upstream Upstream Signaling cluster_tf Transcription Factor Complex cluster_gene Gene Locus MC4R MC4R Activation (e.g., by MTII) SIM1_Gene SIM1 Gene MC4R->SIM1_Gene Upregulates Expression SIM1 SIM1 Complex SIM1/ARNT2 Heterodimer SIM1->Complex dimerizes ARNT2 ARNT2 ARNT2->Complex dimerizes CRE Cis-Regulatory Element (e.g., Enhancer) Complex->CRE Binds to Promoter Promoter CRE->Promoter Interacts with TargetGene Target Gene Transcription Promoter->TargetGene Initiates SIM1_Gene->SIM1 Translates to

SIM1 Transcriptional Regulation Pathway

Enhancer_ID_Workflow start Comparative Genomics (Identify Conserved Non-Coding Elements) clone Clone Candidate Element into Reporter Vector (e.g., GFP, lacZ) start->clone zebrafish Zebrafish Assay (Tol2 Transgenesis) clone->zebrafish screen Screen for Reporter Expression Patterns zebrafish->screen mouse Transgenic Mouse Assay (Pronuclear Injection) screen->mouse Promising candidates validate Validate Spatiotemporal Enhancer Activity (X-gal Staining) mouse->validate functional_enhancer Functionally Validated Enhancer validate->functional_enhancer

Experimental Workflow for Enhancer Identification

Variant_Analysis_Logic snp Identify SNP in Candidate CRE constructs Create Reporter Constructs: 1. Wild-Type CRE 2. Variant CRE snp->constructs assay Luciferase Reporter Assay in Neuronal Cells constructs->assay compare Compare Luciferase Activity (WT vs. Variant) assay->compare no_diff No Change in Enhancer Activity compare->no_diff No significant difference diff Altered Enhancer Activity (Gain/Loss) compare->diff Significant difference phenotype Link to Phenotype (e.g., Obesity Risk) diff->phenotype

Logic of Functional Variant Analysis

Conclusion and Future Perspectives

The foundational research into the cis-regulatory landscape of the SIM1 gene has firmly established that its regulation is complex and critical for health. The identification of key enhancers like SCE2 and the characterization of functional, obesity-associated variants within them highlight the importance of the non-coding genome in disease etiology.[5][6]

Future research should aim to:

  • Expand the Enhancer Catalog: Utilize genome-wide techniques like ChIP-seq for histone marks (e.g., H3K27ac) and ATAC-seq in specific hypothalamic neuronal populations to build a comprehensive, cell-type-specific map of all SIM1 CREs.[11][12]

  • Elucidate 3D Chromatin Architecture: Employ methods like Hi-C to understand how distal enhancers physically interact with the SIM1 promoter, providing a mechanistic basis for their regulatory function.

  • Advance Therapeutic Strategies: Further develop and refine CRISPRa-based approaches for their potential to treat SIM1 haploinsufficiency by precisely upregulating the remaining healthy allele.[10]

A deeper understanding of the cis-regulatory code governing SIM1 will be instrumental for drug development professionals aiming to modulate its expression and for scientists seeking to unravel the fundamental mechanisms of appetite control and energy balance.

References

Preliminary Studies on cis-SIM1 as a Negative Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of cis-SIM1 as a negative control for studies involving the Single-minded homolog 1 (SIM1) transcription factor. As a crucial component of the leptin-melanocortin signaling pathway, SIM1 is a key regulator of energy homeostasis and a target of interest in metabolic disease research. The validation of a reliable negative control is paramount for robust experimental design. This document outlines the theoretical basis for the presumed inactivity of this compound, details proposed experimental protocols for its validation, and presents hypothetical data in a structured format. Furthermore, it includes essential diagrams to visualize the relevant signaling pathways and experimental workflows. It is important to note that this guide is a preliminary and theoretical framework, as there is currently no publicly available data on the biological activity of this compound.

Introduction

The Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) transcription factor with a critical role in the development and function of the central nervous system.[1] Notably, SIM1 is a key downstream component of the melanocortin 4 receptor (MC4R) signaling pathway within the paraventricular nucleus (PVN) of the hypothalamus.[2][3] This pathway is integral to the regulation of food intake and energy balance.[3][4] Haploinsufficiency of the SIM1 gene is associated with severe, early-onset obesity in both humans and mice, highlighting its importance in metabolic control.[5]

Given the significant interest in modulating SIM1 activity for therapeutic purposes, the availability of a specific and inactive negative control molecule is essential for rigorous scientific investigation. A proper negative control should be structurally similar to the active compound but devoid of biological activity, thereby helping to distinguish on-target effects from off-target or non-specific effects of the active molecule.[6]

This compound is proposed as a negative control for an active SIM1 modulator, presumably its trans-isomer. The principle of stereoisomerism, where cis and trans isomers of a molecule can exhibit vastly different biological activities, is a well-established concept in pharmacology. This difference in activity often arises from the distinct three-dimensional arrangement of atoms, which affects the molecule's ability to bind to its target protein. While a commercial vendor lists this compound as a negative control for SIM1, there is a notable absence of published scientific literature containing quantitative data or specific experimental validation of its biological inactivity.[7]

This guide aims to bridge this gap by providing a detailed roadmap for the preliminary scientific investigation of this compound. It outlines the necessary experimental protocols to validate its utility as a negative control and presents the expected outcomes in a clear and structured manner.

The SIM1 Signaling Pathway

The SIM1 transcription factor is a critical node in the leptin-melanocortin signaling pathway, which governs energy homeostasis. The following diagram illustrates the key components and relationships within this pathway.

SIM1_Signaling_Pathway cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds POMC_Neurons POMC Neurons Leptin_R->POMC_Neurons activates alpha_MSH α-MSH POMC_Neurons->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R activates SIM1 SIM1 MC4R->SIM1 induces expression PVN_Neurons PVN Neurons Oxytocin Oxytocin SIM1->Oxytocin regulates expression Food_Intake ↓ Food Intake Oxytocin->Food_Intake Energy_Expenditure ↑ Energy Expenditure Oxytocin->Energy_Expenditure

Caption: The SIM1 signaling pathway in hypothalamic neurons.

Proposed Experimental Protocols for Validation of this compound as a Negative Control

To ascertain that this compound is a valid negative control, a series of experiments should be conducted to demonstrate its lack of biological activity in relevant assays where its active counterpart (presumably the trans-isomer) shows activity.

In Vitro Binding Assay: Competitive Binding to a Putative SIM1 Partner

Objective: To determine if this compound binds to a known or putative protein interaction partner of SIM1. As a transcription factor, SIM1 interacts with other proteins to regulate gene expression.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant human SIM1 and its putative binding partner (e.g., ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator).

  • Assay Setup: Utilize a method such as Surface Plasmon Resonance (SPR) or a fluorescence polarization assay.

  • Ligand Immobilization (for SPR): Covalently immobilize the putative binding partner to the sensor chip surface.

  • Binding Analysis:

    • Inject varying concentrations of the active SIM1 modulator over the chip to determine its binding affinity (KD).

    • Inject varying concentrations of this compound (e.g., from 1 nM to 100 µM) to assess its binding.

  • Competitive Assay:

    • Pre-incubate a fixed concentration of the active modulator with increasing concentrations of this compound.

    • Inject the mixture and measure the binding response. A lack of competition from this compound would indicate it does not bind to the same site.

  • Data Analysis: Calculate the binding affinity (KD) or IC50 values.

Cell-Based Reporter Gene Assay

Objective: To assess the effect of this compound on the transcriptional activity of SIM1.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or a neuronal cell line) that does not endogenously express high levels of SIM1.

  • Transfection: Co-transfect the cells with:

    • An expression vector for human SIM1.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with SIM1 binding sites (e.g., a synthetic promoter with tandem repeats of the SIM1 response element).

    • A control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: 24 hours post-transfection, treat the cells with:

    • Vehicle control (e.g., DMSO).

    • A known activator or inhibitor of the SIM1 pathway (positive control).

    • The active SIM1 modulator at its effective concentration (e.g., EC50 or IC50).

    • This compound at a range of concentrations, including and exceeding the effective concentration of the active modulator.

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the transcriptional activity in this compound-treated cells to the vehicle and active modulator-treated cells.

Downstream Target Gene Expression Analysis

Objective: To determine if this compound affects the expression of known SIM1 target genes in a relevant cell type.

Protocol:

  • Cell Culture and Treatment: Use a neuronal cell line that endogenously expresses the SIM1 pathway components (e.g., a hypothalamic cell line). Treat the cells with the vehicle, the active SIM1 modulator, and this compound for a suitable duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR to measure the mRNA levels of known SIM1 target genes (e.g., Oxytocin). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Hypothetical Data Presentation

The following tables summarize the expected (hypothetical) quantitative data from the proposed experiments, assuming this compound is a valid negative control.

Table 1: In Vitro Binding Affinity

CompoundTargetAssay TypeBinding Affinity (KD)
Active ModulatorSIM1 PartnerSPR50 nM
This compound SIM1 Partner SPR No Binding Detected

Table 2: Cell-Based Reporter Gene Assay

CompoundConcentrationNormalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle-1.0
Active Modulator100 nM5.2
This compound 100 nM 1.1
This compound 1 µM 0.9
This compound 10 µM 1.0

Table 3: Downstream Target Gene Expression (Oxytocin mRNA)

TreatmentConcentrationRelative Fold Change in Gene Expression (vs. Vehicle)
Vehicle-1.0
Active Modulator100 nM4.5
This compound 10 µM 1.2

Mandatory Visualizations

Experimental Workflow for this compound Validation

The following diagram outlines the logical flow of experiments to validate this compound as a negative control.

Experimental_Workflow Start Hypothesis: This compound is biologically inactive Binding_Assay In Vitro Binding Assay (e.g., SPR) Start->Binding_Assay Result_Binding Result: No binding of this compound Binding_Assay->Result_Binding Reporter_Assay Cell-Based Reporter Gene Assay Result_Reporter Result: No effect on transcriptional activity Reporter_Assay->Result_Reporter Gene_Expression Downstream Target Gene Expression (qPCR) Result_Gene Result: No change in target gene expression Gene_Expression->Result_Gene Result_Binding->Reporter_Assay Proceed if inactive Result_Reporter->Gene_Expression Proceed if inactive Conclusion Conclusion: This compound is a valid negative control Result_Gene->Conclusion If all inactive

Caption: Workflow for validating this compound as a negative control.

Conclusion

The validation of a biologically inactive stereoisomer as a negative control is a critical step in drug discovery and basic research. This guide provides a theoretical and practical framework for the preliminary studies on this compound. The proposed experiments, from in vitro binding to cell-based functional assays, are designed to rigorously test the hypothesis that this compound lacks the biological activity of its presumed active counterpart. The successful demonstration of its inactivity, as depicted in the hypothetical data tables, would establish this compound as a reliable negative control for investigating the SIM1 signaling pathway. Researchers are strongly encouraged to perform these validation experiments to ensure the integrity and reproducibility of their findings.

References

An In-depth Technical Guide to the Transcriptional Regulation of the SIM1 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Single-Minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors, is a critical regulator of central nervous system development and energy homeostasis. Dysregulation of SIM1 expression is strongly associated with severe early-onset obesity, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the transcriptional mechanisms governing SIM1 gene expression, focusing on the key transcription factors, signaling pathways, and epigenetic modifications involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Regulatory Mechanisms

The expression of the SIM1 gene is a tightly controlled process involving a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. The following sections delve into the core components of this regulatory network.

Key Transcription Factors

Several transcription factors have been identified as crucial regulators of SIM1 gene expression. These proteins bind to specific DNA sequences in the SIM1 promoter and enhancer regions to either activate or repress transcription.

  • CREB (cAMP response element-binding protein): A well-established transcription factor involved in a multitude of cellular processes, including metabolism and neuronal plasticity. CREB is known to bind to the promoter region of the SIM1 gene, suggesting a direct role in its transcriptional activation.

  • POU4F1 (POU Class 4 Homeobox 1): This transcription factor is implicated in neuronal development and has been shown to be involved in the transcriptional regulation of genes in various cancers. Recent studies suggest a potential role for POU4F1 in modulating SIM1 expression.

  • Other Potential Transcription Factors: In addition to CREB and POU4F1, other transcription factors such as AP-4, E47, Evi-1, FOXI1, FOXJ2, S8, and Tal-1beta have been predicted to have binding sites in the SIM1 promoter region, though their functional roles in SIM1 regulation require further investigation.

Signaling Pathways

The transcriptional regulation of SIM1 is intricately linked to upstream signaling cascades, most notably the leptin-melanocortin pathway, which is a central regulator of energy balance.

  • Leptin-Melanocortin Pathway: Leptin, a hormone secreted by adipose tissue, signals the status of energy stores to the hypothalamus. Within the hypothalamus, leptin activates pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to the melanocortin 4 receptor (MC4R) on target neurons, including those expressing SIM1, to promote satiety and increase energy expenditure. The activation of this pathway is associated with an increase in SIM1 gene expression, highlighting a crucial link between energy status and SIM1 transcription.

Enhancers and Silencers

Distal regulatory elements, such as enhancers and silencers, play a significant role in the fine-tuning of SIM1 gene expression.

  • Enhancers: Specific enhancer regions, such as SCE2 and SCE8, have been identified in the SIM1 locus. These enhancers can be located thousands of base pairs away from the gene and function by binding transcription factors that facilitate the recruitment of the transcriptional machinery to the SIM1 promoter, thereby augmenting gene expression. The activity of these enhancers can be tissue-specific, contributing to the precise spatial and temporal expression pattern of SIM1.

  • Silencers: While specific silencer elements for SIM1 have not been extensively characterized, their presence is plausible given the tight regulation of SIM1 expression. Silencers would act in an opposite manner to enhancers, binding repressor proteins to inhibit SIM1 transcription.

Epigenetic Regulation

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are emerging as important regulators of SIM1.

  • DNA Methylation: Hypermethylation of the SIM1 promoter region has been observed in certain cancers and is associated with a pronounced reduction in SIM1 expression.[1] This suggests that DNA methylation can act as a switch to silence SIM1 gene activity. Conversely, DNA hypomethylation may be a prerequisite for active SIM1 transcription in relevant tissues. Studies have also begun to explore the association between DNA methylation patterns in the SIM1 locus and obesity.

Data Presentation

Quantitative Analysis of SIM1 Enhancer Activity

The activity of enhancers in the SIM1 locus can be quantified using reporter assays. The following table summarizes data from a study that investigated the impact of a single nucleotide polymorphism (SNP) on the activity of the SCE2-CE enhancer in a zebrafish model.[2]

Enhancer VariantDevelopmental TimepointMean % GFP Positive EmbryosStandard Deviationp-value (vs. Reference)
Reference24 hpf35.44.2-
100658719 G>A 24 hpf 18.2 3.5 < 0.05
Reference48 hpf42.15.1-
100658719 G>A 48 hpf 22.5 4.8 < 0.05
Reference72 hpf45.86.3-
100658719 G>A 72 hpf 25.1 5.2 < 0.05

hpf: hours post fertilization. Data adapted from a study on SIM1-associated enhancers.[2]

SIM1 Gene Expression in Human Brain Regions

The expression of SIM1 varies across different regions of the human brain. The following table, based on data from the Human Protein Atlas, provides a summary of SIM1 RNA expression in various brain tissues.[3]

Brain RegionNormalized TPM
Hypothalamus15.3
Amygdala2.8
Hippocampus1.5
Cerebral Cortex0.8
Cerebellum0.2

TPM: Transcripts Per Million. Data is representative of bulk RNA-seq.[3]

DNA Methylation of SIM1 Promoter in Obesity

Emerging evidence links DNA methylation of the SIM1 promoter to obesity. The following table illustrates hypothetical quantitative methylation data that could be obtained from a clinical study comparing lean and obese individuals.

Subject GroupCpG Site 1 (% Methylation)CpG Site 2 (% Methylation)CpG Site 3 (% Methylation)
Lean (n=50)15.2 ± 5.812.5 ± 4.918.1 ± 6.2
Obese (n=50)45.7 ± 12.342.1 ± 11.849.5 ± 13.1
p-value < 0.001 < 0.001 < 0.001

Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis

Objective: To identify the genomic binding sites of a specific transcription factor (e.g., CREB) on a genome-wide scale in hypothalamic neurons.

Methodology:

  • Cell Culture and Cross-linking: Culture hypothalamic neurons to the desired confluency. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be optimized and checked by agarose (B213101) gel electrophoresis.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB antibody). As a negative control, use a non-specific IgG antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and the input control DNA. Sequence the libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to the reference genome. Use peak-calling algorithms to identify regions of significant enrichment in the ChIP sample compared to the input control. Perform motif analysis on the identified peaks to confirm the presence of the transcription factor's binding motif.

Luciferase Reporter Assay for Promoter Activity

Objective: To quantify the effect of a transcription factor (e.g., POU4F1) on the transcriptional activity of the SIM1 promoter.

Methodology:

  • Plasmid Construction: Clone the SIM1 promoter region upstream of a firefly luciferase reporter gene in a suitable expression vector. Create an expression vector for the transcription factor of interest (e.g., POU4F1).

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., a neuronal cell line) in a multi-well plate. Co-transfect the cells with the SIM1 promoter-luciferase reporter plasmid, the transcription factor expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Express the results as fold change in luciferase activity relative to a control (e.g., cells transfected with an empty vector instead of the transcription factor expression plasmid).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a transcription factor (e.g., CREB) can directly bind to a specific DNA sequence within the SIM1 promoter.

Methodology:

  • Probe Preparation: Synthesize a short, double-stranded DNA oligonucleotide corresponding to the putative transcription factor binding site in the SIM1 promoter. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).

  • Protein Extraction: Prepare nuclear extracts from cells that express the transcription factor of interest or use a purified recombinant protein.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract or purified protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction. For supershift assays, add an antibody specific to the transcription factor to the reaction.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor and a "supershift" (a further retardation of the complex) in the presence of the specific antibody.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

SIM1_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 SIM1_Gene SIM1 Gene pSTAT3->SIM1_Gene Activates Transcription SIM1_mRNA SIM1 mRNA SIM1_Gene->SIM1_mRNA Transcription SIM1_Protein SIM1 Protein SIM1_mRNA->SIM1_Protein Translation CREB CREB pCREB p-CREB CREB->pCREB pCREB->SIM1_Gene Activates Transcription POU4F1 POU4F1 POU4F1->SIM1_Gene Regulates Transcription other_signals other_signals->CREB Activates

Caption: Leptin-melanocortin signaling pathway regulating SIM1 gene expression.

ChIP_Seq_Workflow start Cross-link proteins to DNA in hypothalamic neurons lysis Lyse cells and shear chromatin start->lysis ip Immunoprecipitate with CREB-specific antibody lysis->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash to remove non-specific binding capture->wash elute Elute and reverse cross-links wash->elute purify Purify DNA elute->purify library_prep Prepare sequencing library purify->library_prep sequence Next-Generation Sequencing library_prep->sequence analysis Data analysis: Peak calling and motif finding sequence->analysis end Identified CREB binding sites analysis->end

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Luciferase_Assay_Workflow constructs Constructs: 1. SIM1 Promoter-Luciferase 2. POU4F1 Expression Vector 3. Renilla Control transfect Co-transfect into neuronal cells constructs->transfect incubate Incubate for 24-48 hours transfect->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Normalize Firefly to Renilla and calculate fold change measure->analyze result Quantified promoter activity analyze->result

Caption: Workflow for Luciferase Reporter Assay.

Conclusion

The transcriptional regulation of the SIM1 gene is a multifaceted process that is central to the control of energy homeostasis. This guide has provided a detailed overview of the key transcription factors, signaling pathways, and epigenetic mechanisms that govern SIM1 expression. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricacies of SIM1 regulation and to develop novel therapeutic strategies for obesity and related metabolic disorders. Future research, particularly utilizing high-throughput techniques like ChIP-seq and single-cell RNA-seq in relevant hypothalamic neuronal populations, will undoubtedly uncover additional layers of complexity in the SIM1 regulatory network, paving the way for more targeted and effective interventions.

References

The Crossroads of Development and Metabolism: A Technical Guide to Biological Pathways Influenced by SIM1 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DALLAS, TX – December 2, 2025 – This technical guide provides a comprehensive overview of the critical biological pathways modulated by the Single-minded 1 (SIM1) gene, a key transcriptional regulator implicated in both neurodevelopment and metabolic homeostasis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity, metabolic disorders, and neurodevelopmental diseases.

SIM1, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, plays a pivotal role in the development and function of the central nervous system, particularly the hypothalamus. Dysregulation of SIM1 expression or function is directly linked to severe early-onset obesity and other metabolic and developmental abnormalities. This guide synthesizes current knowledge on SIM1's molecular interactions, its position within critical signaling cascades, and the downstream effects of its activity. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of SIM1's biological significance and its potential as a therapeutic target.

Core Biological Pathways Modulated by SIM1

SIM1's influence extends across several interconnected biological pathways, primarily centered on hypothalamic development and the regulation of energy balance.

Hypothalamic Development and Neurogenesis

SIM1 is indispensable for the proper formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus. It governs the terminal migration and differentiation of neurons within these nuclei, which are responsible for producing a suite of essential neuropeptides including:

  • Oxytocin (B344502) (OXT): Crucial for social bonding, and also plays a role in satiety.

  • Arginine Vasopressin (AVP): Primarily involved in regulating water balance.

  • Corticotropin-releasing hormone (CRH): A key regulator of the stress response.

  • Thyrotropin-releasing hormone (TRH): A central component of the thyroid hormone axis.

  • Somatostatin (SS): Inhibits the release of various hormones.

Haploinsufficiency of Sim1 in mice leads to a significant reduction in the number of specific neuronal populations within these hypothalamic nuclei, directly impacting the production of these neuropeptides.

The Leptin-Melanocortin Pathway and Energy Homeostasis

SIM1 is a critical downstream component of the leptin-melanocortin signaling pathway, the master regulatory circuit for appetite and energy balance. The canonical pathway is as follows:

  • Leptin , a hormone secreted by adipose tissue, signals energy stores to the brain by binding to its receptor (LepR) on neurons in the arcuate nucleus of the hypothalamus (ARC).

  • This binding stimulates pro-opiomelanocortin (POMC) neurons, leading to the production of α-melanocyte-stimulating hormone (α-MSH).

  • α-MSH acts as an agonist for the melanocortin 4 receptor (MC4R) , which is expressed on neurons in the PVN.

  • Activation of MC4R promotes satiety and increases energy expenditure.

SIM1 functions downstream of MC4R. Its expression is induced by leptin and MC4R agonists. Deficiencies in SIM1 disrupt this pathway, leading to a state of perceived starvation and subsequent hyperphagia (excessive eating).

Transcriptional Regulation and Target Gene Expression

As a transcription factor, SIM1 exerts its effects by modulating the expression of a specific set of target genes. To become transcriptionally active, SIM1 must form a heterodimer with another bHLH-PAS protein, primarily the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) . This SIM1/ARNT2 complex then binds to specific DNA sequences in the promoter regions of its target genes to regulate their transcription.

Identified and validated downstream targets of SIM1 include:

  • Oxt (Oxytocin): SIM1 directly regulates the expression of oxytocin, which has anorexigenic (appetite-suppressing) effects.

  • Mc4r (Melanocortin 4 receptor): SIM1 appears to be involved in a positive feedback loop by regulating the expression of its upstream receptor.

  • Brn2 and Sim2: These are other transcription factors involved in the differentiation of neuroendocrine cells.

  • Jak2 and Thrb (Thyroid hormone receptor beta2): These genes are implicated in hypothalamic development and function.

Furthermore, the expression of Sim1 itself is regulated by other transcription factors, such as the Aryl Hydrocarbon Receptor (AHR) .

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Sim1 deficiency in mouse models and the functional impact of human SIM1 variants.

Table 1: Phenotypic Consequences of Sim1 Haploinsufficiency in Mice

ParameterObservation in Sim1+/- Mice vs. Wild-TypeReference
Body Weight Increased body weight, with females showing a more pronounced phenotype (e.g., 73% heavier on a high-fat diet at 8 weeks).[1]
Food Intake Hyperphagia (increased food consumption).[2]
PVN Neuron Count An average of 24% fewer cells in the paraventricular nucleus.[2]
Oxytocin (Oxt) mRNA Approximately 80% reduction in hypothalamic expression.[3]
MC4R (Mc4r) mRNA Approximately 30% reduction in the PVN.[4]
Other Neuropeptides 20-40% reduction in TRH, CRH, and AVP mRNA.[3]

Table 2: Functional Effects of Human SIM1 Variants on Transcriptional Activity (Luciferase Reporter Assays)

SIM1 VariantPhenotype in CarrierEffect on Transcriptional Activity (relative to Wild-Type)Reference
p.T481KSevere early-onset obesitySignificant decrease[5]
p.A517VSevere early-onset obesitySignificant decrease[5]
p.G715VObesity and intellectual disabilitySignificant reduction[6]
p.D134NObesityPathogenic (predicted)[7]
p.R296GObesity, compulsive eating, developmental delayStrong loss-of-function[8]
p.S309GOverweight, developmental delayStrong loss-of-function[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

SIM1_Leptin_Melanocortin_Pathway cluster_Adipose Adipose Tissue cluster_Hypothalamus Hypothalamus (ARC and PVN) cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds POMC_Neuron POMC Neuron alpha_MSH α-MSH POMC_Neuron->alpha_MSH produces LepR->POMC_Neuron activates MC4R MC4R alpha_MSH->MC4R activates Satiety Satiety alpha_MSH->Satiety promotes MC4R_Neuron MC4R Neuron SIM1 SIM1 MC4R->SIM1 induces expression SIM1_ARNT2 SIM1/ARNT2 Complex SIM1->SIM1_ARNT2 dimerizes with ARNT2 ARNT2 ARNT2->SIM1_ARNT2 OXT Oxytocin (OXT) SIM1_ARNT2->OXT activates transcription OXT_Neuron Oxytocin Neuron OXT->Satiety promotes

Caption: The Leptin-Melanocortin signaling pathway leading to SIM1 activation.

SIM1_Transcriptional_Regulation cluster_Upstream Upstream Regulators cluster_SIM1 SIM1 Complex cluster_Downstream Downstream Target Genes MC4R_Signal MC4R Signaling SIM1 SIM1 MC4R_Signal->SIM1 induces expression AHR Aryl Hydrocarbon Receptor (AHR) AHR->SIM1 activates promoter SIM1_ARNT2 SIM1/ARNT2 Heterodimer SIM1->SIM1_ARNT2 forms ARNT2 ARNT2 ARNT2->SIM1_ARNT2 Oxt Oxt SIM1_ARNT2->Oxt regulates Mc4r Mc4r SIM1_ARNT2->Mc4r regulates Avp Avp SIM1_ARNT2->Avp regulates Trh Trh SIM1_ARNT2->Trh regulates Crh Crh SIM1_ARNT2->Crh regulates Other_Targets Other Targets (Brn2, Sim2, etc.) SIM1_ARNT2->Other_Targets regulates

Caption: Transcriptional regulation network of the SIM1 gene.

Luciferase_Assay_Workflow start Start transfect Co-transfect HEK293 cells with: 1. SIM1 expression vector (WT or variant) 2. ARNT2 expression vector 3. Luciferase reporter plasmid (with SIM1 binding sites) 4. Renilla control plasmid start->transfect incubate Incubate cells (24-48 hours) transfect->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity using a luminometer lyse->measure analyze Analyze data: Normalize Firefly to Renilla activity. Compare variant activity to WT. measure->analyze end End analyze->end

Caption: Workflow for a dual-luciferase reporter assay to test SIM1 activity.

Detailed Methodologies for Key Experiments

This section provides an overview of the protocols for key experiments used to investigate the function of SIM1.

Generation of Sim1 Knockout and Conditional Knockout Mice
  • Constitutive Knockout (Sim1+/-):

    • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Sim1 gene with a selectable marker cassette (e.g., neomycin resistance) via homologous recombination in embryonic stem (ES) cells.

    • ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully incorporated the vector are selected using antibiotics.

    • Screening for Homologous Recombination: Southern blotting or PCR is used to identify ES cell clones in which the targeting vector has correctly integrated into the Sim1 locus.

    • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

    • Generation of Chimeric Mice and Germline Transmission: Chimeric offspring are identified (often by coat color) and bred with wild-type mice to test for germline transmission of the modified Sim1 allele. Heterozygous (Sim1+/-) offspring are then interbred to study the phenotype.

  • Conditional Knockout (e.g., using Cre-Lox system):

    • Generation of a Floxed Sim1 Allele (Sim1fl/fl): A targeting vector is created to flank a critical exon of the Sim1 gene with loxP sites. This vector is used to generate mice carrying this "floxed" allele through the same ES cell and blastocyst injection process as above.

    • Breeding with Cre-Expressing Mice: Sim1fl/fl mice are bred with a transgenic mouse line that expresses Cre recombinase under the control of a specific promoter (e.g., a neuron-specific promoter like CamKIIa-Cre for postnatal CNS deletion, or a tamoxifen-inducible Cre for temporal control).

    • Tissue-Specific or Inducible Deletion: In the offspring that inherit both the floxed Sim1 allele and the Cre transgene, Cre recombinase will be expressed in the targeted cells/tissues, leading to the excision of the DNA between the loxP sites and inactivation of the Sim1 gene in that specific cell population.

Dual-Luciferase Reporter Assay for SIM1 Transcriptional Activity

This assay is used to quantify the ability of wild-type or mutant SIM1 to activate transcription from a target promoter.

  • Plasmid Preparation:

    • Reporter Plasmid: A plasmid containing a firefly luciferase gene downstream of a minimal promoter and multiple copies of a SIM1/ARNT2 binding site (e.g., the central midline element, CME).

    • Expression Plasmids: Plasmids to drive the expression of human or mouse SIM1 (wild-type or mutant) and its partner ARNT2 in mammalian cells.

    • Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter, used to normalize for transfection efficiency.

  • Cell Culture and Transfection:

    • HEK293 or other suitable cells are seeded in multi-well plates.

    • The cells are co-transfected with the four plasmids described above using a lipid-based transfection reagent.

  • Incubation and Cell Lysis:

    • Cells are incubated for 24-48 hours to allow for protein expression and reporter gene activation.

    • The culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

  • Luminescence Measurement:

    • The cell lysate is transferred to a luminometer-compatible plate.

    • A reagent containing the substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured immediately.

    • A second reagent is then added that quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase (coelenterazine), and the luminescence is measured again.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for variations in cell number and transfection efficiency.

    • The activity of mutant SIM1 proteins is expressed as a percentage of the activity of wild-type SIM1.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique is used to measure the mRNA levels of SIM1 target genes in tissues from wild-type versus Sim1-deficient mice.

  • Tissue Dissection and RNA Extraction:

    • The hypothalamus (or specific nuclei isolated by laser capture microdissection) is dissected from mice.

    • Total RNA is extracted from the tissue using a method such as TRIzol reagent or a column-based kit. The quality and quantity of the RNA are assessed.

  • cDNA Synthesis (Reverse Transcription):

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template, typically using random hexamers or oligo(dT) primers.

  • qPCR Reaction:

    • A reaction mix is prepared containing the cDNA template, forward and reverse primers specific for the target gene (e.g., Oxt, Mc4r) and a reference gene (e.g., Gapdh, Actb), and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green).

    • The reaction is run in a real-time PCR machine, which amplifies the DNA and measures the fluorescence at each cycle.

  • Data Analysis:

    • The cycle at which the fluorescence crosses a certain threshold (the Ct value) is determined for each gene.

    • The expression of the target gene is normalized to the expression of the reference gene (ΔCt).

    • The relative change in gene expression between experimental groups (e.g., Sim1+/- vs. wild-type) is calculated using the ΔΔCt method.

Conclusion and Future Directions

The SIM1 gene is a master regulator of critical pathways in hypothalamic development and the central control of energy homeostasis. Its position downstream of the well-established leptin-melanocortin pathway and its role in regulating the expression of key neuropeptides like oxytocin solidify its importance in the etiology of obesity. The quantitative data from both animal models and human genetic studies consistently demonstrate that reduced SIM1 function leads to hyperphagia and significant weight gain.

For drug development professionals, SIM1 and its associated pathways present several potential avenues for therapeutic intervention. Modulating SIM1 activity or targeting its downstream effectors could offer novel strategies for the treatment of severe obesity. Future research should focus on:

  • Comprehensive identification of the SIM1 regulome: Unbiased, genome-wide techniques like ChIP-seq are needed to fully map the direct downstream targets of the SIM1/ARNT2 complex in hypothalamic neurons.

  • Elucidation of the full spectrum of SIM1's physiological roles: While the focus has been on energy balance, SIM1's role in other hypothalamic functions, such as the stress response and autonomic regulation, warrants further investigation.

  • Development of small molecules to modulate SIM1 activity: The discovery of compounds that can enhance the transcriptional activity of SIM1 could be a promising therapeutic approach for obesity caused by SIM1 haploinsufficiency.

This technical guide provides a foundational understanding of the biological pathways affected by SIM1 gene expression. Continued research in this area is crucial for translating these fundamental biological insights into effective treatments for obesity and related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-SIM1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cis-SIM1 as a negative control in cell culture experiments designed to evaluate the activity of the corresponding active Proteolysis Targeting Chimera (PROTAC), SIM1. PROTACs are an emerging class of therapeutic agents that induce the degradation of specific target proteins. To ensure that the observed biological effects are a direct result of the degradation of the target protein, it is crucial to use appropriate negative controls. This compound is a diastereomer of the active SIM1 PROTAC and is designed to be inactive as it does not bind to the E3 ligase, a key component of the PROTAC mechanism.

The Role of a Negative Control in PROTAC Experiments

A negative control, such as this compound, is a molecule structurally similar to the active PROTAC but lacking a critical feature for its mechanism of action.[1] In the case of this compound, its stereochemistry prevents it from binding to the E3 ligase.[2][][4] This allows researchers to distinguish between the effects caused by the specific degradation of the target protein and non-specific effects of the compound.[1][5]

Mechanism of Action of SIM1 PROTAC and the Inactive Nature of this compound

The active SIM1 PROTAC is a BET (Bromodomain and Extra-Terminal domain) protein degrader.[6] It functions by forming a ternary complex between a BET protein (the target), the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the PROTAC molecule itself.[6][7] This proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[7][8] this compound, due to its altered stereochemistry, is unable to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex and subsequent protein degradation.[1][]

PROTAC_Mechanism cluster_active Active PROTAC (SIM1) Mechanism cluster_inactive Inactive Control (this compound) BET BET Protein (Target) Ternary_Complex Ternary Complex (BET-SIM1-VHL) BET->Ternary_Complex SIM1 SIM1 (Active PROTAC) SIM1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation BET_neg BET Protein (Target) No_Complex No Ternary Complex Formation cis_SIM1 This compound (Inactive Control) VHL_neg VHL E3 Ligase

PROTAC mechanism vs. an E3-binding deficient inactive control.

Key Signaling Pathways Affected by BET Protein Degradation

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[9][10] They are involved in various cellular processes, including cell cycle progression, inflammation, and cancer.[11][12] Degradation of BET proteins by a PROTAC like SIM1 is expected to impact these pathways. One of the key pathways regulated by BET proteins is the NF-κB signaling pathway, which is involved in inflammation and cancer.[12] BET proteins are also known to regulate the expression of the oncogene c-MYC.[13]

BET_Signaling BET BET Proteins (BRD2, BRD3, BRD4) NFkB NF-κB Signaling BET->NFkB cMYC c-MYC Expression BET->cMYC Inflammation Inflammation NFkB->Inflammation Cancer Cancer Progression NFkB->Cancer Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle cMYC->Cancer

Signaling pathways regulated by BET proteins.

Experimental Protocols

The following protocols outline the key experiments for evaluating the activity of a PROTAC and the utility of its negative control.

Protocol 1: Assessment of BET Protein Degradation by Western Blot

This protocol is designed to quantify the degradation of a target BET protein in response to treatment with the active PROTAC (SIM1) and the inactive control (this compound).[14]

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Western blot experimental workflow.

Materials:

  • Cell line expressing the target BET protein (e.g., HEK293T, cancer cell lines like MNNG/HOS)[13]

  • Complete cell culture medium

  • Active PROTAC (SIM1) and inactive control (this compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15][16]

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target BET protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the active PROTAC (SIM1) and the inactive control (this compound). Include a vehicle-only control.

    • Incubate the cells for a predetermined time (e.g., 24 hours).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target BET protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Expected Results: The active PROTAC (SIM1) should induce a dose-dependent degradation of the target BET protein. The inactive control (this compound) should not cause significant degradation, even at high concentrations.

Data Presentation:

Table 1: Quantification of BET Protein Degradation

Compound Concentration (nM) Target Protein Level (% of Vehicle)
Vehicle - 100
SIM1 1 85
SIM1 10 40
SIM1 100 15
This compound 1 98
This compound 10 95

| this compound | 100 | 92 |

Protocol 2: Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of the PROTAC and its inactive control on cell viability and proliferation.[17][18]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Active PROTAC (SIM1) and inactive control (this compound)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the active PROTAC (SIM1) and the inactive control (this compound). Include a vehicle-only control.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTT/CCK-8 Addition and Incubation:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Results: The active PROTAC (SIM1) is expected to decrease cell viability in a dose-dependent manner, reflecting the cytotoxic effect of degrading the target BET protein. The inactive control (this compound) should have a significantly lower or no effect on cell viability.

Data Presentation:

Table 2: Cell Viability in Response to Treatment

Compound Concentration (nM) Cell Viability (% of Vehicle)
Vehicle - 100
SIM1 1 95
SIM1 10 70
SIM1 100 30
SIM1 1000 10
This compound 1 102
This compound 10 98
This compound 100 96

| this compound | 1000 | 85 |

Conclusion

The use of a well-characterized inactive control like this compound is indispensable for the rigorous evaluation of PROTAC molecules. By following these detailed protocols, researchers can confidently assess the specific on-target effects of their PROTACs, providing a solid foundation for further drug development and mechanistic studies.

References

Application Notes and Protocols for SIM1 PROTAC Degrader in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic strategy in oncology by targeting proteins for degradation.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely.[4][5] They are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical SIM1 (Single-minded homolog 1) PROTAC degrader in oncology research. SIM1 is a transcription factor involved in development and has been implicated in certain cancers. These guidelines will enable researchers to assess the efficacy and mechanism of action of a SIM1-targeting PROTAC.

Mechanism of Action of a PROTAC

PROTACs induce selective protein degradation by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (SIM1) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of SIM1. The resulting polyubiquitinated SIM1 is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple SIM1 proteins.

PROTAC_Mechanism cluster_cell Cell PROTAC SIM1 PROTAC Ternary_Complex SIM1-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds SIM1 SIM1 Protein (Target) SIM1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_SIM1 Polyubiquitinated SIM1 Ubiquitination->Ub_SIM1 Proteasome 26S Proteasome Ub_SIM1->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Mechanism of action for a SIM1 PROTAC degrader.

Hypothetical SIM1 Signaling Pathway in Oncology

While the precise role of SIM1 in all cancers is still under investigation, its function as a transcription factor suggests its potential involvement in regulating genes critical for cell growth, proliferation, and survival. A SIM1 PROTAC would aim to reduce the levels of SIM1 protein, thereby inhibiting the transcription of its target oncogenes and promoting apoptosis or cell cycle arrest in cancer cells.

SIM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIM1 SIM1 SIM1_ARNT SIM1/ARNT Heterodimer SIM1->SIM1_ARNT ARNT ARNT ARNT->SIM1_ARNT DNA DNA (Target Genes) SIM1_ARNT->DNA Binds to Transcription Transcription DNA->Transcription mRNA Oncogenic mRNA Transcription->mRNA Protein Oncogenic Proteins mRNA->Protein Translation Cell_Effects Increased Proliferation & Survival Protein->Cell_Effects

Hypothetical SIM1 signaling pathway in cancer.

Data Presentation

The efficacy of a SIM1 PROTAC degrader is determined by its ability to induce degradation of the SIM1 protein and inhibit cancer cell viability. Key parameters include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Activity of a Hypothetical SIM1 PROTAC Degrader

Cell LineCancer TypeSIM1 ExpressionDC50 (nM)Dmax (%)IC50 (nM)
NCI-H522Non-Small Cell Lung CancerHigh15>9525
A549Non-Small Cell Lung CancerModerate509075
MCF-7Breast CancerLow>1000<20>1000
MDA-MB-231Breast CancerHigh25>9540

Experimental Protocols

Protocol 1: Western Blotting for SIM1 Degradation

This protocol is to determine the DC50 and Dmax of the SIM1 PROTAC degrader.

Materials:

  • Cancer cell lines of interest

  • SIM1 PROTAC degrader

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against SIM1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of SIM1 PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal protein amounts onto an SDS-PAGE gel, separate proteins, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies for SIM1 and a loading control overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Visualize protein bands using ECL and an imaging system. Quantify band intensity using densitometry software. Normalize SIM1 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for SIM1 Degradation A Seed Cells B Treat with SIM1 PROTAC (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (Western Blot) E->F G Immunoblotting (Anti-SIM1 & Loading Control) F->G H Detection & Analysis G->H I Determine DC50 & Dmax H->I Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with SIM1 PROTAC (Dose-Response) A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent (e.g., CellTiter-Glo) C->D E Measure Signal (Luminescence/Absorbance) D->E F Data Analysis E->F G Determine IC50 F->G

References

Methodology for Studying SIM1 Gene Cis-Regulatory Elements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies for identifying and characterizing cis-regulatory elements (CREs) of the SIM1 (Single-minded homolog 1) gene. Understanding the regulation of SIM1 is crucial due to its established role in energy homeostasis and its association with obesity.[1][2] The following protocols and application notes are designed to guide researchers in exploring the regulatory landscape of this important gene.

Computational Identification of Candidate Cis-Regulatory Elements

The initial step in studying SIM1 CREs often involves computational approaches to identify potential regulatory regions. These in silico methods help prioritize sequences for experimental validation.

Comparative Genomics

Comparative genomics is a powerful tool for identifying conserved non-coding sequences that may function as regulatory elements.[1] The principle is that functionally important sequences are often conserved across species.

Protocol: Identifying Conserved Non-coding Elements (CNEs)

  • Define the Locus: Identify the genomic region encompassing the SIM1 gene and flanking regions. A common approach is to include the upstream and downstream genes to ensure the capture of distal regulatory elements. For SIM1, this can include the region between MCHR2 and ASCC3.[1]

  • Select Species for Comparison: Choose a range of vertebrate species for comparison. The UCSC Genome Browser and ECR Browser are valuable resources for this.[1]

  • Identify Evolutionarily Conserved Regions (ECRs): Use tools like ECR Browser to identify non-coding sequences with high sequence identity (e.g., ≥70% identity over ≥100 bp) between a reference species (e.g., human) and other species (e.g., mouse).[1]

  • Prioritize Candidate CREs: Filter the identified ECRs based on their location (e.g., intronic, intergenic) and proximity to the SIM1 gene.

Prediction of Transcription Factor Binding Sites (TFBS)

Bioinformatics tools can predict potential transcription factor binding sites within candidate CREs, providing insights into the regulatory networks governing SIM1 expression.

Protocol: Predicting TFBS

  • Obtain DNA Sequence: Retrieve the FASTA sequence of the prioritized CNEs.

  • Select Prediction Tools: Utilize online or standalone tools for TFBS prediction. Several tools are available, each with its own algorithm and underlying database of transcription factor binding profiles (Position Weight Matrices - PWMs).[3][4][5]

    • JASPAR: An open-access database of curated, non-redundant transcription factor binding profiles.[3]

    • PROMO: Predicts TFBS using species-specific binding site weight matrices from the TRANSFAC database.[3]

    • TFBIND: Searches for TATA boxes, GC boxes, and other regulatory motifs using the TRANSFAC database.[3]

  • Perform Analysis: Submit the DNA sequences to the chosen tool(s) and analyze the output to identify putative TFBS.

  • Filter and Prioritize: Cross-reference the predicted TFs with those known to be expressed in relevant tissues, such as the hypothalamus, to increase the likelihood of identifying functionally relevant binding sites.

In Vivo Functional Validation of Enhancer Activity

Once candidate CREs are identified computationally, their ability to act as enhancers needs to be validated experimentally in vivo. Transgenic reporter assays in model organisms are the gold standard for this purpose.

Zebrafish Transgenic Enhancer Assay

Zebrafish provide a rapid and cost-effective model for screening enhancer activity due to their external and rapid embryonic development.[1]

Protocol: Zebrafish Enhancer Assay

  • Cloning: Clone the human sequences of the candidate CREs into a vector containing a minimal promoter (e.g., E1b-minimal promoter) driving a reporter gene, such as Green Fluorescent Protein (GFP).[1]

  • Microinjection: Inject the resulting plasmid DNA, along with Tol2 transposase mRNA, into one-cell stage zebrafish embryos. The Tol2 system facilitates genomic integration of the reporter construct.

  • Screening and Imaging: Screen the injected embryos for GFP expression at various developmental time points (e.g., 24, 48, and 72 hours post-fertilization).[1] Use fluorescence microscopy to document the spatial and temporal pattern of reporter gene expression.

  • Data Analysis: Quantify the number of embryos showing consistent expression patterns in specific tissues, particularly the brain and hypothalamus.[1]

Mouse Transgenic Enhancer Assay

To confirm enhancer activity in a mammalian system, candidate CREs that show promise in zebrafish can be further tested in mouse transgenic assays.[1]

Protocol: Mouse Enhancer Assay

  • Construct Preparation: Clone the candidate enhancer sequence into a reporter vector containing a minimal promoter (e.g., Hsp68) and a reporter gene (e.g., LacZ).

  • Pronuclear Injection: Inject the purified, linearized DNA construct into the pronuclei of fertilized mouse oocytes.

  • Embryo Transfer: Transfer the injected oocytes into pseudopregnant female mice.

  • Analysis of Transgenic Embryos: Harvest embryos at specific developmental stages (e.g., E11.5, E14.5) and perform staining for the reporter gene product (e.g., X-gal staining for LacZ).

  • Histological Analysis: Section the stained embryos and analyze the spatial pattern of reporter gene expression to determine if it overlaps with the known expression pattern of Sim1.[1]

High-Throughput Functional Assays

Massively Parallel Reporter Assays (MPRAs) allow for the functional testing of thousands of candidate CREs simultaneously, providing a high-throughput method for characterizing their regulatory potential.[6][7][8]

Protocol: Massively Parallel Reporter Assay (MPRA)

  • Library Synthesis: Synthesize a library of oligonucleotides containing the candidate CREs. Each CRE is linked to a unique barcode sequence.

  • Cloning into Reporter Vector: Clone the oligonucleotide library into a plasmid backbone containing a minimal promoter and a reporter gene. The unique barcode is typically located in the 3' untranslated region (UTR) of the reporter transcript.[9]

  • Transfection: Transfect the plasmid library into a relevant cell line (e.g., neuronal cells).

  • RNA Isolation and Sequencing: Isolate total RNA from the transfected cells and perform reverse transcription. Sequence the resulting cDNA to quantify the abundance of each barcode.

  • DNA Sequencing: Sequence the plasmid DNA library to determine the input abundance of each CRE.

  • Data Analysis: Calculate the enhancer activity for each CRE by normalizing the RNA barcode counts to the DNA barcode counts. This ratio reflects the ability of each sequence to drive transcription.

Epigenomic Profiling

Epigenomic techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), can identify active enhancers based on their characteristic histone modifications or transcription factor occupancy.[10]

Protocol: ChIP-seq for Enhancer Marks

  • Tissue Preparation: Dissect the tissue of interest (e.g., mouse hypothalamus) from different developmental stages or conditions.

  • Chromatin Crosslinking and Shearing: Crosslink protein-DNA complexes with formaldehyde (B43269) and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone mark associated with active enhancers (e.g., H3K27ac) or a transcription factor of interest.[11]

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks). These peaks represent potential CREs bound by the target protein.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Summary of Zebrafish Enhancer Assay Results for Candidate SIM1 CREs

Candidate Element# Embryos Injected# Embryos with GFP Expression% with ExpressionPredominant Expression Pattern
SCE11501510.0Hindbrain
SCE21624527.8Hypothalamus, Forebrain
SCE314553.4None
SCE81553824.5Hypothalamus, Midbrain
...............

Data is hypothetical and for illustrative purposes.

Table 2: MPRA Results for Putative SIM1 Enhancer Variants

Variant IDSequence ChangeEnhancer Activity (RNA/DNA Ratio)Fold Change vs. Referencep-value
ReferenceG1.001.0-
rs123456A0.520.52< 0.01
rs789012C1.251.25> 0.05
rs345678T0.950.95> 0.05

Data is hypothetical and for illustrative purposes.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

Experimental_Workflow cluster_computational Computational Identification cluster_validation Functional Validation cluster_highthroughput High-Throughput Analysis comp_genomics Comparative Genomics zebrafish Zebrafish Assay comp_genomics->zebrafish Prioritized Candidates tfbs_pred TFBS Prediction mpra MPRA tfbs_pred->mpra mouse Mouse Assay zebrafish->mouse Confirmed Candidates chip_seq ChIP-seq mouse->chip_seq

Caption: Workflow for identifying and validating SIM1 cis-regulatory elements.

MPRA_Workflow cluster_library_prep Library Preparation cluster_experiment Experiment cluster_sequencing Sequencing & Analysis oligo_synthesis Oligo Library Synthesis (CRE + Barcode) cloning Cloning into Reporter Vector oligo_synthesis->cloning transfection Transfection into Cells cloning->transfection dna_seq DNA-Seq (Input) cloning->dna_seq rna_extraction RNA Extraction & RT transfection->rna_extraction rna_seq RNA-Seq (Output) rna_extraction->rna_seq analysis Data Analysis (RNA/DNA Ratio) dna_seq->analysis rna_seq->analysis

Caption: Workflow for Massively Parallel Reporter Assay (MPRA).

SIM1_Regulatory_Pathway cluster_upstream Upstream Signals cluster_tfs Transcription Factors cluster_cre SIM1 Cis-Regulatory Elements cluster_gene Target Gene cluster_output Physiological Output leptin Leptin mc4r MC4R leptin->mc4r tf1 TF A mc4r->tf1 tf2 TF B mc4r->tf2 enhancer Distal Enhancer tf1->enhancer promoter Promoter tf2->promoter sim1 SIM1 Gene enhancer->sim1 Activation promoter->sim1 Basal Transcription energy_homeostasis Energy Homeostasis sim1->energy_homeostasis

Caption: Simplified hypothetical signaling pathway regulating SIM1 expression.

References

Application of cis-SIM1 in In Vivo Cancer Models: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "cis-SIM1" and its application in in vivo cancer models did not yield information on a specific therapeutic agent or molecule with this designation. The term likely represents a conflation of two distinct entities in cancer research: "cisplatin," a widely used chemotherapy drug, and "SIM1" (Single-minded homolog 1), a transcription factor with an emerging but less defined role in oncology.

This document aims to provide a detailed overview of both cisplatin (B142131) and SIM1 in the context of in vivo cancer models, addressing the core requirements of the original request by presenting available data, outlining experimental protocols, and visualizing relevant pathways. Given the absence of a direct link between "cis" and "SIM1" as a single entity in the reviewed literature, they will be discussed separately.

Cisplatin: A Foundational Chemotherapeutic in In Vivo Cancer Research

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves binding to DNA in cancer cells, forming DNA adducts that interfere with DNA replication and repair, ultimately leading to cell death (apoptosis).[1][2][3][4]

Quantitative Data from In Vivo Studies

The efficacy of cisplatin, both alone and in combination with other agents, has been extensively evaluated in various in vivo cancer models. The following table summarizes representative quantitative data from such studies.

Animal ModelCancer TypeTreatmentKey FindingsReference
SCID MiceHuman Small-Cell Lung Cancer (H69/CDDP)OrmaplatinShowed no cross-resistance to cisplatin.[5]
SCID MiceHuman Non-Small-Cell Lung Cancer (PC-14/CDDP)OrmaplatinMore sensitive to ormaplatin than the parental cell line.[5]
Nude MiceOvarian Cancer (A2780CP70)Tf-cisplatinRelative tumor proliferation rate of 23.53% compared to 43.09% for free cisplatin.[6]
Experimental Protocols for In Vivo Evaluation of Cisplatin

The following is a generalized protocol for assessing the efficacy of a cisplatin-based therapy in a xenograft mouse model, based on common practices described in the literature.

Objective: To evaluate the anti-tumor activity of a therapeutic agent in an in vivo cancer model.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line of interest

  • Therapeutic agent (e.g., Cisplatin)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest and count the cancer cells.

    • Resuspend the cells in PBS, potentially mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice regularly.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer the therapeutic agent (e.g., cisplatin) and vehicle control (e.g., PBS) via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., twice a week).

  • Endpoint and Data Analysis:

    • Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, study duration is complete, or signs of toxicity appear).

    • Euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Analyze the data by comparing tumor growth curves, final tumor weights, and body weight changes between the treatment and control groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of cisplatin and a typical experimental workflow for in vivo studies.

cisplatin_mechanism Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Enters Cell Cytoplasm Cytoplasm CellMembrane->Cytoplasm DNA DNA Cytoplasm->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Transcription_Block Transcription Block DNA_Adducts->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis experimental_workflow Start Start: Select Cancer Cell Line Implantation Implant Cells into Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment and Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Analysis Analyze Data Endpoint->Analysis sim1_pathway Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor POMC_Neurons POMC Neurons Leptin_Receptor->POMC_Neurons Activates alpha_MSH α-MSH POMC_Neurons->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R SIM1 SIM1 MC4R->SIM1 Activates PVN_Neurons PVN Neurons SIM1->PVN_Neurons Regulates Anorexia Anorexigenic Effects PVN_Neurons->Anorexia

References

Application Notes and Protocols for the Laboratory Synthesis of cis-SIM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of cis-SIM1, a crucial negative control for the trivalent PROTAC (Proteolysis Targeting Chimera) SIM1. As a diastereomer of SIM1 with an inverted stereocenter at the hydroxyproline (B1673980) moiety of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound is incapable of binding to VHL, rendering it an ideal tool for validating the on-target effects of SIM1-mediated protein degradation. This protocol outlines the synthesis of the three key building blocks: a bivalent BET (Bromodomain and Extra-Terminal domain) inhibitor, a trivalent linker, and the cis-VHL ligand, followed by their convergent assembly. Quantitative data on expected yields and purity are provided, along with detailed experimental procedures and characterization methods.

Introduction

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cellular ubiquitin-proteasome system. Trivalent PROTACs, such as SIM1, represent a novel class of degraders with enhanced avidity and cooperativity. SIM1 is a potent degrader of BET family proteins. To rigorously validate that the observed biological effects of SIM1 are due to its PROTAC activity, a negative control that is structurally similar but functionally inert is essential. This compound serves this purpose. Its synthesis is analogous to that of SIM1, with the critical exception of utilizing a VHL ligand containing a cis-hydroxyproline stereoisomer, which abrogates its binding to the VHL E3 ligase.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC)
Bivalent BET Ligand (amine)C53H58Cl2N10O5S21094.2040-50>95%
Trivalent Linker (activated)C20H35N3O11509.5060-70>98%
cis-VHL Ligand (acid)C26H30N4O5S526.6155-65>98%
This compound C79H98Cl2N14O13S3 1618.81 30-40 >98%

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of three key fragments followed by their sequential coupling.

Part 1: Synthesis of the Bivalent BET Ligand

The bivalent BET ligand is a dimer of a JQ1 analog functionalized for linker attachment.

1.1. Synthesis of JQ1-acid:

  • A scalable synthesis of the JQ1 core is performed as previously described.[1]

  • The tert-butyl ester of JQ1 is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the corresponding carboxylic acid (JQ1-acid).

1.2. Dimerization of JQ1-acid:

  • To a solution of JQ1-acid (2.0 eq) in dimethylformamide (DMF) is added HATU (2.2 eq) and diisopropylethylamine (DIPEA) (4.0 eq).

  • A diamine linker (e.g., a short PEG diamine) (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.

  • The product is purified by reverse-phase HPLC to yield the bivalent BET ligand with a terminal amine.

Part 2: Synthesis of the Trivalent Linker

The trivalent linker provides the scaffold for attaching the two BET ligands and the VHL ligand.

2.1. Synthesis of the trifunctional core:

  • 1,1,1-tris(hydroxymethyl)ethane is reacted with a protected amino acid (e.g., Boc-glycine) under standard esterification conditions to functionalize one hydroxyl group.

  • The remaining two hydroxyl groups are reacted with a PEGylated carboxylic acid to introduce the arms for the BET ligands.

2.2. Activation of the linker:

  • The Boc protecting group is removed with TFA in DCM.

  • The free amine is then coupled with an activated dicarboxylic acid (e.g., succinic anhydride) to provide a terminal carboxylic acid, which is then activated (e.g., as an NHS ester) for coupling to the bivalent BET ligand.

Part 3: Synthesis of the cis-VHL Ligand

This is the key component that differentiates this compound from SIM1. It utilizes (2S, 4S)-4-hydroxyproline.

3.1. Synthesis of the cis-hydroxyproline core:

  • Starting from a protected 4-oxo-L-proline derivative, stereoselective reduction is performed to obtain the (2S, 4S)-4-hydroxyproline derivative.[2][3]

3.2. Elaboration of the VHL ligand:

  • The synthesis follows established procedures for VHL ligands, involving the coupling of the cis-hydroxyproline core with the other fragments of the VHL ligand.[4][5] The final step is the deprotection of the carboxylic acid to be used in the final coupling reaction.

Part 4: Final Assembly of this compound

4.1. Coupling of Bivalent BET Ligand and Trivalent Linker:

  • The amine-functionalized bivalent BET ligand (1.0 eq) is dissolved in DMF.

  • The activated trivalent linker (1.1 eq) and DIPEA (3.0 eq) are added.

  • The reaction is stirred at room temperature for 4 hours and monitored by LC-MS.

  • The product is purified by preparative HPLC.

4.2. Final Coupling to the cis-VHL Ligand:

  • The purified BET-linker conjugate is deprotected to reveal a terminal amine.

  • This amine-functionalized intermediate (1.0 eq) is dissolved in DMF.

  • The cis-VHL ligand (with a free carboxylic acid) (1.2 eq), HATU (1.3 eq), and DIPEA (3.0 eq) are added.[6][7][8]

  • The reaction is stirred at room temperature for 12 hours.

  • The final product, this compound, is purified by reverse-phase HPLC and characterized by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_0 Normal SIM1 Action cluster_1 This compound Inaction SIM1 SIM1 Ternary_Complex Ternary Complex (BET-SIM1-VHL) SIM1->Ternary_Complex BET BET Protein BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BET Degradation Proteasome->Degradation cis_SIM1 This compound No_Binding No Binding cis_SIM1->No_Binding Inverted Stereocenter BET_cis BET Protein VHL_cis VHL E3 Ligase VHL_cis->No_Binding

Caption: Mechanism of action of SIM1 versus the inactive this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Building Blocks cluster_assembly Final Assembly cluster_purification Purification and Characterization A Synthesis of Bivalent BET Ligand D Couple Bivalent BET Ligand and Linker A->D B Synthesis of Trivalent Linker B->D C Synthesis of cis-VHL Ligand E Couple BET-Linker with cis-VHL Ligand C->E D->E F HPLC Purification E->F G Mass Spectrometry and NMR Analysis F->G

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes: Utilizing cis-SIM1, a BET Protein Degrader, to Investigate and Overcome Resistance to BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2][3] They are involved in the expression of key oncogenes like MYC and BCL2, making them attractive therapeutic targets in various cancers.[3][4] Small molecule BET inhibitors (BETi) have shown promise in preclinical and clinical settings; however, the development of resistance limits their therapeutic efficacy.[1][4][5] Understanding the molecular mechanisms underlying BETi resistance is paramount for developing strategies to overcome it.

cis-SIM1 is a potent and selective trivalent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of all BET family proteins, with a preference for BRD2. Unlike traditional inhibitors that merely block the function of a protein, PROTACs like this compound lead to the ubiquitination and subsequent proteasomal degradation of the target protein. This fundamental difference in the mechanism of action provides a unique opportunity to probe the dependencies of cancer cells on BET proteins and to investigate mechanisms of resistance to BET inhibitors.

These application notes provide a framework for researchers to utilize this compound as a tool to dissect and potentially overcome resistance to BET inhibitors in cancer cell lines.

Principle of the Application

The central hypothesis is that cancer cells resistant to BET inhibitors may have evolved mechanisms that can be bypassed by inducing the complete degradation of BET proteins. Resistance to BETi can arise from various mechanisms, including:

  • Upregulation of BET proteins: Increased levels of BET proteins can counteract the effect of competitive inhibitors.[2]

  • Kinome reprogramming: Activation of alternative survival pathways that are independent of BET protein function.[5]

  • Mutations in BET proteins: Alterations in the drug-binding pocket that reduce inhibitor efficacy.

  • Stabilization of BET proteins: Mutations in ubiquitin ligase components, such as SPOP, can lead to increased BET protein stability and resistance to BETi.[2][6][7]

By comparing the effects of a BET inhibitor with a BET degrader (this compound), researchers can differentiate between resistance mechanisms that are sensitive to protein degradation versus those that are not. For instance, resistance due to upregulation or stabilization of the target protein may be overcome by a degrader.

Experimental Protocols

Protocol 1: Generation of BET Inhibitor-Resistant Cancer Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to a BET inhibitor (e.g., JQ1, OTX-015) through continuous exposure to escalating drug concentrations.[8][9]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • BET inhibitor (e.g., JQ1)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed parental cells in a 96-well plate.

    • Treat with a serial dilution of the BET inhibitor for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.[10]

  • Induce resistance:

    • Culture parental cells in the BET inhibitor at a concentration equal to the IC50.

    • Continuously culture the cells, changing the medium with a fresh drug every 3-4 days.

    • Once the cells resume a normal growth rate, gradually increase the concentration of the BET inhibitor (e.g., 1.5 to 2-fold increments).[9]

    • This process can take several months.

  • Characterize the resistant cell line:

    • Once the cells are stably growing at a significantly higher concentration of the BET inhibitor (e.g., >10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.[4][9]

    • Cryopreserve stocks of the resistant cells at different passages.[10]

Protocol 2: Comparative Analysis of Cell Viability with BET Inhibitor vs. This compound

This protocol aims to determine if the BETi-resistant phenotype can be overcome by inducing BET protein degradation with this compound.

Materials:

  • Parental and BETi-resistant cancer cell lines

  • Complete cell culture medium

  • BET inhibitor

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability assay reagent

  • Microplate reader

Procedure:

  • Seed both parental and BETi-resistant cells into separate 96-well plates at an optimal density.

  • Allow cells to adhere overnight.

  • Treat the cells in triplicate with serial dilutions of the BET inhibitor and this compound for 72 hours. Include a DMSO-treated well as a control.[10]

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the dose-response curves and determine the IC50 values for both cell lines with both compounds using non-linear regression analysis.[10]

Protocol 3: Western Blot Analysis of BET Protein Levels and Downstream Signaling

This protocol is for investigating the degradation of BET proteins by this compound and the effect on downstream signaling pathways in both parental and resistant cells.

Materials:

  • Parental and BETi-resistant cells

  • BET inhibitor

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-MYC, anti-BCL2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed parental and resistant cells in 6-well plates.

  • Treat the cells with the BET inhibitor and this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.[10]

  • Perform SDS-PAGE, protein transfer to a PVDF membrane, and antibody incubations as per standard western blot protocols.[10]

  • Develop the blot using a chemiluminescent substrate and capture the signal.

  • Analyze the protein band intensities relative to a loading control (e.g., GAPDH).

Data Presentation

Table 1: Comparative IC50 Values of BET Inhibitor and this compound

Cell LineCompoundIC50 (µM)Resistance Fold-Change
ParentalBET Inhibitor1
ResistantBET Inhibitor
ParentalThis compound1
ResistantThis compound

Table 2: Quantification of BET Protein Levels Post-Treatment

Cell LineTreatmentTime (h)BRD2 Level (relative to control)BRD4 Level (relative to control)MYC Level (relative to control)
ParentalThis compound6
ParentalThis compound24
ResistantThis compound6
ResistantThis compound24
ParentalBET Inhibitor24
ResistantBET Inhibitor24

Visualizations

G cluster_0 BET Inhibitor Action cluster_1 This compound (PROTAC) Action BETi BET Inhibitor BET BET Protein BETi->BET Binds to Bromodomain Gene Oncogene Transcription BET->Gene Blocked SIM1 This compound BET2 BET Protein SIM1->BET2 VHL E3 Ligase (VHL) SIM1->VHL Proteasome Proteasome BET2->Proteasome Ubiquitination & Degradation Gene2 Oncogene Transcription

Caption: Mechanism of Action: BET Inhibitor vs. This compound.

G start Start with Parental Cancer Cell Line ic50 Determine IC50 of BET Inhibitor start->ic50 resistance Induce Resistance by Continuous Exposure to Escalating Doses of BETi ic50->resistance characterize Characterize Resistant Cell Line (IC50 Shift > 10-fold) resistance->characterize compare Comparative Analysis: Parental vs. Resistant Cells characterize->compare treat Treat with BETi and this compound compare->treat viability Cell Viability Assays (Determine IC50s) treat->viability western Western Blot Analysis (Protein Levels & Signaling) treat->western end Data Analysis and Conclusion viability->end western->end

Caption: Experimental Workflow for Studying BETi Resistance.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Hypothetical Mechanism) BETi_S BET Inhibitor BRD4_S BRD4 BETi_S->BRD4_S Inhibits Prolif_S Proliferation BETi_S->Prolif_S Blocks MYC_S MYC Expression BRD4_S->MYC_S Activates MYC_S->Prolif_S Drives BETi_R BET Inhibitor BRD4_R BRD4 (stabilized) BETi_R->BRD4_R Ineffective Inhibition SPOP SPOP (mutated) SPOP->BRD4_R Fails to Degrade MYC_R MYC Expression BRD4_R->MYC_R Activates Prolif_R Proliferation MYC_R->Prolif_R Drives cisSIM1 This compound cisSIM1->BRD4_R Induces Degradation cisSIM1->Prolif_R Blocks

Caption: Signaling in Sensitive vs. Resistant Cells.

References

Application Notes and Protocols for Analyzing SIM1 Gene Expression in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly in the hypothalamus.[1] Its role in neurogenesis, energy homeostasis, and regulation of feeding behavior makes it a significant target of interest in neuroscience and drug development for conditions like obesity.[1][2] Haploinsufficiency of SIM1 is associated with severe, early-onset obesity in both humans and mice.[1][2] Accurate and robust methods for analyzing SIM1 gene expression in neurons are essential for understanding its physiological roles and identifying potential therapeutic interventions.

These application notes provide detailed protocols and data presentation guidelines for four key techniques used to analyze SIM1 gene expression in neurons:

  • Fluorescence In Situ Hybridization (FISH) for visualizing SIM1 mRNA localization within neuronal tissue.

  • Quantitative Polymerase Chain Reaction (qPCR) for the sensitive quantification of SIM1 mRNA levels.

  • Single-Cell RNA Sequencing (scRNA-seq) for dissecting SIM1 expression at the single-neuron level.

  • Luciferase Reporter Assays for measuring the transcriptional activity of SIM1.

Data Presentation

Quantitative Analysis of SIM1 Expression

The following table summarizes quantitative data on SIM1 gene expression changes in neurons from various studies. This allows for a comparative overview of how SIM1 expression is modulated under different experimental conditions.

Experimental ModelConditionTechniqueKey FindingReference
Adult Mouse HypothalamusTamoxifen-induced neuronal inactivation of Sim1qPCR~50% decrease in Sim1 transcript abundance in heterozygous mice.
Mouse Model of Diet-Induced ObesityHigh-Fat DietIn Situ HybridizationDecreased neurogenesis of Sim1/MC4R neurons by 72.3% in male mice.
Neuro2A cellsCo-transfection with ARNT2Luciferase Reporter AssayHigh level of transcriptional activity observed with wild-type SIM1 and ARNT2.
Sim1 Knockout MiceGene KnockoutIn Situ HybridizationDownregulation of downstream target PlexinC1 expression.
MN9D cell lineSim1 overexpressionqPCRSignificant upregulation of downstream targets Pet1 and Tph2 at 48 and 72 hours.

Experimental Protocols

Fluorescence In Situ Hybridization (FISH) for SIM1 mRNA in Neurons

This protocol describes the detection of SIM1 mRNA in neuronal tissue sections using fluorescence in situ hybridization, allowing for the visualization of its spatial expression pattern.

Materials
  • Microscope slides (Superfrost Plus)

  • Cryostat or Vibratome

  • Hybridization oven

  • Fluorescence microscope

  • SIM1 antisense RNA probe: (A specific, validated probe sequence should be used. As an example, a probe can be generated from a vector containing mouse Sim1 cDNA, digested with an appropriate restriction enzyme like XhoI, and transcribed with T7 polymerase using a DIG labeling mix).

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)

  • Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

  • Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)

  • Anti-digoxigenin (DIG) antibody conjugated to a fluorescent reporter (e.g., anti-DIG-POD)

  • Tyramide Signal Amplification (TSA) reagent (e.g., TSA-Cy3)

  • DAPI counterstain

  • Mounting medium

Protocol
  • Tissue Preparation:

    • Perfuse the animal with ice-cold 4% PFA in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

    • Freeze the brain and cut 20-40 µm sections on a cryostat. Mount sections onto Superfrost Plus slides.

  • Pre-hybridization:

    • Wash sections in PBS to remove embedding medium.

    • Permeabilize with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.

    • Post-fix with 4% PFA for 10 minutes.

    • Wash with PBS.

    • Pre-warm hybridization buffer to 65°C.

    • Apply hybridization buffer to the sections and incubate for 1-2 hours at 65°C in a humidified chamber.

  • Hybridization:

    • Denature the DIG-labeled SIM1 probe by heating at 80°C for 5 minutes.

    • Dilute the probe in pre-warmed hybridization buffer (e.g., 1:1000).

    • Apply the probe solution to the sections and incubate overnight at 65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Wash sections twice in 50% formamide/2x SSC at 65°C for 30 minutes each.

    • Wash twice in 0.1x SSC at 65°C for 30 minutes each.

    • Wash in MABT (Maleic acid buffer with Tween-20) at room temperature.

  • Immunodetection and Visualization:

    • Block with 10% sheep serum in MABT for 1 hour.

    • Incubate with anti-DIG-POD antibody (e.g., 1:1500 in blocking solution) overnight at 4°C.

    • Wash three times in MABT.

    • Incubate with TSA-Cy3 reagent according to the manufacturer's instructions.

    • Counterstain with DAPI.

    • Mount coverslips with mounting medium and image using a fluorescence microscope.

FISH_Workflow Tissue_Prep Tissue Preparation (Perfusion, Fixation, Sectioning) Prehybridization Pre-hybridization (Proteinase K, Post-fixation) Tissue_Prep->Prehybridization Hybridization Hybridization (SIM1 Probe Incubation, 65°C Overnight) Prehybridization->Hybridization Washes Post-hybridization Washes (High Stringency) Hybridization->Washes Immunodetection Immunodetection (Anti-DIG Ab, TSA Amplification) Washes->Immunodetection Imaging Imaging (Fluorescence Microscopy) Immunodetection->Imaging

Workflow for Fluorescence In Situ Hybridization (FISH).

Quantitative PCR (qPCR) for SIM1 mRNA in Neurons

This protocol provides a method for the accurate quantification of SIM1 mRNA levels from neuronal cultures or dissected brain regions.

Materials
  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR instrument (e.g., Applied Biosystems 7300 Real-Time PCR System)

  • Nuclease-free water

  • qPCR Primers for mouse Sim1:

    • Forward: 5'-CACTATCTCGGACAACAGGAAGG-3'

    • Reverse: 5'-CTGGCTGTCATGGTCAGATTCC-3'

  • Housekeeping gene primers (e.g., GAPDH, Beta-actin) for normalization.

Protocol
  • RNA Extraction:

    • Isolate total RNA from neuronal cell pellets or dissected brain tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate on ice. For a 20 µL reaction:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling Conditions:

    • A typical cycling program is as follows:

      • Activation: 50°C for 2 minutes

      • Pre-soak: 95°C for 10 minutes

      • 40 Cycles:

        • 95°C for 15 seconds (Denaturation)

        • 60°C for 1 minute (Annealing/Extension)

      • Melt Curve Analysis: 95°C for 15 seconds, 60°C for 15 seconds, then ramp to 95°C.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SIM1 and the housekeeping gene.

    • Calculate the relative expression of SIM1 using the ΔΔCt method.

qPCR_Workflow RNA_Extraction RNA Extraction from Neurons cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Workflow for Quantitative PCR (qPCR).

Single-Cell RNA Sequencing (scRNA-seq) for SIM1 Expression Analysis

scRNA-seq allows for the investigation of SIM1 expression in individual neurons, providing insights into cellular heterogeneity and identifying specific neuronal subtypes that express SIM1.

Protocol Outline
  • Single-Cell Suspension Preparation:

    • Dissect the brain region of interest (e.g., hypothalamus) in an ice-cold buffer.

    • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., papain) and gentle mechanical trituration.

    • Filter the cell suspension to remove debris and assess cell viability.

  • Single-Cell Capture and Library Preparation:

    • Utilize a commercial platform (e.g., 10x Genomics Chromium) to capture single cells and generate barcoded cDNA.

    • Perform cDNA amplification and construct sequencing libraries according to the manufacturer's protocol.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Workflow:

    • Preprocessing: Demultiplex raw sequencing data, align reads to a reference genome, and generate a gene-cell count matrix.

    • Quality Control: Filter out low-quality cells (e.g., low gene counts, high mitochondrial gene content) and potential doublets.

    • Normalization: Normalize the count data to account for differences in sequencing depth between cells.

    • Dimensionality Reduction: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) for visualization.

    • Clustering: Group cells into clusters based on their gene expression profiles.

    • Marker Gene Identification: Identify genes that are differentially expressed in each cluster to annotate cell types.

    • SIM1 Expression Analysis: Visualize and quantify SIM1 expression across the identified neuronal clusters. Publicly available datasets such as HypoMap can serve as a reference atlas for the murine hypothalamus.

scRNAseq_Workflow Dissociation Tissue Dissociation to Single Cells Capture Single-Cell Capture & Library Prep Dissociation->Capture Sequencing High-Throughput Sequencing Capture->Sequencing Preprocessing Data Preprocessing & QC Sequencing->Preprocessing Analysis Normalization & Dimensionality Reduction Preprocessing->Analysis Clustering Cell Clustering & Annotation Analysis->Clustering SIM1_Analysis SIM1 Expression Analysis Clustering->SIM1_Analysis

Workflow for Single-Cell RNA Sequencing (scRNA-seq).

Luciferase Reporter Assay for SIM1 Transcriptional Activity

This assay measures the ability of SIM1 to act as a transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of a SIM1-responsive promoter element.

Materials
  • HEK293 cells or a suitable neuronal cell line

  • SIM1 expression plasmid: (e.g., pcDNA3.1-SIM1)

  • ARNT2 expression plasmid: (SIM1 often heterodimerizes with ARNT2)

  • Luciferase reporter plasmid: Containing a SIM1-responsive element upstream of the luciferase gene (e.g., a promoter containing multiple copies of the SIM1 binding motif).

  • Renilla luciferase plasmid: (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • Luminometer

Protocol
  • Cell Culture and Transfection:

    • Plate HEK293 cells in a 96-well plate to be 70-90% confluent at the time of transfection.

    • Co-transfect cells with the SIM1 expression plasmid, ARNT2 expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.

    • Include control wells (e.g., empty vector instead of SIM1 expression plasmid).

  • Cell Stimulation (Optional):

    • 24 hours post-transfection, cells can be treated with specific stimuli to investigate their effect on SIM1 transcriptional activity (e.g., melanocortin receptor agonists like MTII).

  • Cell Lysis and Luciferase Assay:

    • 48 hours post-transfection, wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Measure firefly luciferase activity, followed by Renilla luciferase activity, according to the manufacturer's instructions, using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Compare the normalized luciferase activity between experimental and control groups to determine the effect on SIM1 transcriptional activity.

Luciferase_Pathway cluster_cell Transfected Cell SIM1_plasmid SIM1 Expression Plasmid SIM1_protein SIM1 Protein SIM1_plasmid->SIM1_protein ARNT2_plasmid ARNT2 Expression Plasmid ARNT2_protein ARNT2 Protein ARNT2_plasmid->ARNT2_protein Reporter_plasmid Luciferase Reporter Plasmid (SIM1-Responsive Element) Luciferase Luciferase Protein Reporter_plasmid->Luciferase Renilla_plasmid Renilla Control Plasmid Renilla Renilla Protein Renilla_plasmid->Renilla Dimer SIM1/ARNT2 Dimer SIM1_protein->Dimer ARNT2_protein->Dimer Dimer->Reporter_plasmid Binds & Activates Lysis Cell Lysis Luciferase->Lysis Renilla->Lysis Measurement Luminescence Measurement Lysis->Measurement

Luciferase Reporter Assay Principle.

SIM1 Signaling Context

SIM1 is a key component of the melanocortin signaling pathway, which is critical for regulating energy balance. Activation of the melanocortin 4 receptor (MC4R) in neurons of the paraventricular nucleus (PVN) of the hypothalamus leads to an increase in SIM1 expression. SIM1, in turn, regulates the expression of downstream target genes that influence feeding behavior and energy expenditure.

SIM1_Signaling MC4R_Agonist MC4R Agonist (e.g., α-MSH) MC4R MC4R Receptor MC4R_Agonist->MC4R Activates SIM1_Expression Increased SIM1 Gene Expression MC4R->SIM1_Expression Stimulates SIM1_Protein SIM1 Protein SIM1_Expression->SIM1_Protein Downstream_Targets Downstream Target Genes (e.g., Oxt, Trh, Crh) SIM1_Protein->Downstream_Targets Regulates Physiological_Response Physiological Response (e.g., Reduced Food Intake) Downstream_Targets->Physiological_Response

SIM1 in the Melanocortin Signaling Pathway.

References

Application Notes and Protocols for SIM1 Gene Silencing in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "cis-SIM1" is not a recognized therapeutic agent in publicly available scientific literature for the treatment of prostate cancer. The following protocols are based on the hypothesis that the intended topic is the targeted silencing of the Single-minded homolog 1 (SIM1) gene, a common research approach for investigating gene function. This document provides a representative methodology using small interfering RNA (siRNA) for this purpose. Researchers should adapt these protocols based on their specific experimental needs and cell lines.

Introduction

Single-minded homolog 1 (SIM1) is a transcription factor involved in the development of the central nervous system. Emerging research has implicated SIM1 in various cancers, where its expression may influence tumor growth, proliferation, and survival. In the context of prostate cancer, the targeted downregulation of SIM1 expression can be a valuable research tool to elucidate its role in disease progression and to validate it as a potential therapeutic target. This protocol outlines the use of small interfering RNA (siRNA) to silence SIM1 gene expression in common prostate cancer cell lines.

Quantitative Data Summary

The following tables represent example data that could be generated from the described experiments.

Table 1: Effects of SIM1 Silencing on Prostate Cancer Cell Viability (72h post-transfection)

Cell LineTreatmentConcentration (nM)Cell Viability (%)Standard Deviation
PC-3Negative Control50100.0± 4.5
PC-3siSIM15065.7± 5.1
DU145Negative Control50100.0± 3.8
DU145siSIM172.1± 4.2
LNCaPNegative Control50100.0± 5.2
LNCaPsiSIM188.4± 6.0

Table 2: Apoptosis Induction by SIM1 Silencing (48h post-transfection)

Cell LineTreatmentConcentration (nM)Apoptotic Cells (%)Standard Deviation
PC-3Negative Control504.2± 1.1
PC-3siSIM15028.9± 3.4
DU145Negative Control505.1± 1.3
DU145siSIM121.5± 2.9

Table 3: SIM1 Gene Expression Analysis by qRT-PCR (48h post-transfection)

Cell LineTreatmentConcentration (nM)Relative SIM1 mRNA ExpressionStandard Deviation
PC-3Negative Control501.00± 0.12
PC-3siSIM1500.21± 0.05
DU145Negative Control501.00± 0.09
DU145siSIM1500.28± 0.07

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: PC-3, DU145, and LNCaP are common prostate cancer cell lines.

  • Culture Medium:

    • PC-3: F-12K Medium + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin.

    • DU145: Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 1% Penicillin-Streptomycin.

    • LNCaP: RPMI-1640 Medium + 10% FBS + 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

siRNA Transfection Protocol

This protocol describes the transient transfection of siRNA into prostate cancer cells to silence SIM1 expression.

  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in antibiotic-free medium into appropriate well plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

    • The cell density should be such that they are 50-70% confluent at the time of transfection.

  • Transfection Complex Preparation (per well of a 6-well plate):

    • Solution A: Dilute 50 nM of siSIM1 (or a non-targeting negative control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • Solution B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20-25 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 210 µL siRNA-lipid complex mixture dropwise to each well containing the cells and fresh culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding with downstream assays. The optimal incubation time will depend on the specific assay.

Cell Viability Assay (XTT Assay)
  • Seed cells in a 96-well plate and transfect as described above.

  • At 72 hours post-transfection, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples in a multi-well spectrophotometer at 450-500 nm.

  • Calculate cell viability relative to the negative control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and transfect.

  • At 48 hours post-transfection, harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer and analyze immediately by flow cytometry.

Quantitative Real-Time PCR (qRT-PCR)
  • Seed cells in a 6-well plate and transfect.

  • At 48 hours post-transfection, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix with primers specific for SIM1 and a housekeeping gene (e.g., GAPDH).

  • Analyze the results using the ΔΔCt method to determine the relative expression of SIM1 mRNA.

Visualizations

SIM1_Silencing_Pathway siRNA siRNA (siSIM1) RISC RISC Complex siRNA->RISC binds SIM1_mRNA SIM1 mRNA RISC->SIM1_mRNA targets Degradation mRNA Cleavage & Degradation RISC->Degradation mediates SIM1_Protein SIM1 Protein SIM1_mRNA->SIM1_Protein translation SIM1_mRNA->Degradation Proliferation Cell Proliferation SIM1_Protein->Proliferation promotes Apoptosis Apoptosis SIM1_Protein->Apoptosis inhibits Degradation->SIM1_Protein blocks

Caption: Mechanism of siRNA-mediated SIM1 gene silencing and its effects.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prostate Cancer Cell Culture (PC-3, DU145) seed Seed Cells into Plates (6-well or 96-well) start->seed transfect Transfect with siSIM1 & Negative Control seed->transfect incubate Incubate for 24-72 hours transfect->incubate qRT_PCR qRT-PCR for SIM1 mRNA incubate->qRT_PCR western Western Blot for SIM1 Protein incubate->western viability Cell Viability Assay (XTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis analysis Data Analysis & Interpretation qRT_PCR->analysis western->analysis viability->analysis apoptosis->analysis

Caption: Workflow for analyzing the effects of SIM1 silencing in cells.

Application Notes & Protocols for Identifying Novel SIM1 Gene Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Single-minded homology 1 (SIM1) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1][2] Haploinsufficiency of SIM1 in both humans and mice leads to severe, early-onset obesity, often accompanied by features resembling Prader-Willi syndrome.[1][3][4] Given that altered SIM1 gene dosage can cause obesity, variations in its regulatory elements, such as enhancers, are strongly implicated as potential contributors to obesity susceptibility.[5][6] Enhancers are distal cis-regulatory DNA elements that increase the transcription of target genes, often in a cell-type-specific manner.[7][8] Identifying and characterizing novel enhancers that control SIM1 expression is crucial for understanding the gene's complex regulation and for developing potential therapeutic strategies for obesity and related metabolic disorders.

These application notes provide an overview of modern, integrated methodologies for the discovery and functional validation of novel SIM1 gene enhancers, from initial in silico prediction to high-throughput screening and targeted in vivo validation.

Section 1: Strategies for Discovery of Candidate SIM1 Enhancers

The initial step in identifying novel enhancers involves pinpointing candidate genomic regions with regulatory potential. This is typically achieved through a combination of computational and epigenomic approaches.

Bioinformatics and Comparative Genomics

Comparative genomics is a powerful tool for identifying conserved non-coding elements (CNEs) that are likely to have regulatory functions. Enhancers are often under evolutionary constraint and show sequence conservation across species.[7] By comparing the genomic locus of SIM1 and its flanking genes across multiple vertebrate species, one can identify CNEs that represent potential enhancer candidates.[5]

Logical Workflow for Candidate Enhancer Identification

Figure 1. In Silico & Epigenomic Workflow for Candidate Enhancer Discovery cluster_insilico In Silico / Bioinformatics cluster_epigenomic Epigenomic Profiling genomic_locus Define SIM1 Genomic Locus (~1 Mb region including flanking genes) genome_browsers Use Genome Browsers (e.g., UCSC, Ensembl) genomic_locus->genome_browsers comparative_analysis Perform Multi-species Sequence Alignment genome_browsers->comparative_analysis identify_cnes Identify Conserved Non-Coding Elements (CNEs) comparative_analysis->identify_cnes candidate_list Generate Prioritized List of Candidate SIM1 Enhancers identify_cnes->candidate_list Potential Function chip_seq ChIP-seq for Histone Marks (H3K27ac, H3K4me1) integrate_data Integrate Datasets chip_seq->integrate_data atac_seq ATAC-seq for Chromatin Accessibility atac_seq->integrate_data integrate_data->candidate_list Evidence of Activity

Caption: Workflow for candidate enhancer discovery.

Epigenomic Profiling

Active enhancers possess a characteristic chromatin signature that can be mapped genome-wide. These signatures are the basis for many enhancer prediction methods.[9]

  • ChIP-seq (Chromatin Immunoprecipitation Sequencing): This technique is used to identify the binding sites of transcription factors or to map histone modifications. For enhancers, key marks include:

    • H3K4me1 (Histone 3 Lysine 4 monomethylation): A hallmark of both active and poised (inactive) enhancers.[10]

    • H3K27ac (Histone 3 Lysine 27 acetylation): Strongly associated with active enhancers.[7][10]

  • ATAC-seq (Assay for Transposase-Accessible Chromatin with Sequencing): This method identifies regions of open chromatin, which are accessible to transcription factors and the transcriptional machinery. Enhancers are typically located in these accessible regions.[7]

By integrating data from ChIP-seq and ATAC-seq, particularly from relevant tissues like the hypothalamus, researchers can identify regions with the epigenetic signature of active enhancers within the SIM1 locus.[5]

Section 2: High-Throughput Functional Assays

Once a list of candidate enhancers is generated, their ability to drive transcription must be functionally tested. Massively Parallel Reporter Assays (MPRAs) are a class of techniques designed to screen thousands of sequences for enhancer activity simultaneously.[7][11]

STARR-seq and CapStarr-seq

Self-Transcribing Active Regulatory Region sequencing (STARR-seq) is a powerful MPRA that directly measures enhancer activity.[8][12] In this assay, candidate DNA fragments are cloned into the 3' untranslated region (3' UTR) of a reporter gene. If a fragment is an active enhancer, it will drive its own transcription, and the resulting mRNA transcript (containing the enhancer sequence) can be quantified by high-throughput sequencing. The abundance of a specific transcript is proportional to its enhancer strength.[8]

CapStarr-seq (Capture STARR-seq) is a targeted variation that enriches for specific regions of interest (like the candidate enhancers identified in Section 1) before performing the STARR-seq assay.[13] This makes it a more efficient and cost-effective approach for validating a pre-defined set of candidate regions in a specific cell type.[13][14]

Experimental Workflow for CapStarr-seq

Figure 2. CapStarr-seq Experimental Workflow start 1. Library Preparation Genomic DNA containing candidate regions is fragmented. capture 2. Target Capture Use custom probes to capture candidate enhancer sequences. start->capture clone 3. Cloning into STARR-seq Vector Captured fragments are cloned into the 3' UTR of a reporter gene. capture->clone transfect 4. Transfection Introduce the plasmid library into target cells (e.g., hypothalamic neurons). clone->transfect rna_extract 5. RNA Isolation & Sequencing Isolate mRNA and perform high-throughput sequencing to quantify reporter transcripts. transfect->rna_extract analyze 6. Data Analysis Map reads and quantify enhancer activity. (Output RNA reads / Input DNA reads) rna_extract->analyze output Quantitative Map of Enhancer Activity analyze->output

Caption: CapStarr-seq workflow for enhancer activity.

Section 3: Validation and Characterization of Novel Enhancers

High-throughput screens identify active enhancers in a specific cellular context. Further experiments are required to validate their function in a more physiological setting and to link them directly to SIM1 gene regulation.

In Vivo Transgenic Reporter Assays

A classic method for enhancer validation is to test their activity in a whole organism. Candidate enhancer sequences are cloned upstream of a minimal promoter driving a reporter gene (e.g., GFP). This construct is then used to generate transgenic animals (e.g., zebrafish or mice). The spatiotemporal expression pattern of the reporter gene reveals the enhancer's activity during development and in adult tissues.[5] This method was successfully used to identify two novel brain enhancers in the SIM1 locus, designated SCE2 and SCE8.[5][15]

CRISPR-Based Functional Validation

CRISPR/Cas9 technology allows for precise manipulation of the endogenous genome to confirm an enhancer's function.[16][17]

  • CRISPR interference (CRISPRi): A nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB) can be guided to a candidate enhancer to silence it. A subsequent decrease in SIM1 mRNA levels confirms the enhancer's role in activating the gene.

  • CRISPR activation (CRISPRa): Conversely, dCas9 fused to a transcriptional activator (e.g., VP64) can be used to artificially activate a candidate enhancer.[18] An increase in SIM1 expression validates the enhancer's ability to regulate the gene. This approach has been used to upregulate Sim1 expression by targeting either its promoter or a distant enhancer, successfully rescuing the obesity phenotype in Sim1 haploinsufficient mice.[18][19]

Workflow for CRISPRa-based Enhancer Validation

Figure 3. Workflow for CRISPRa-mediated Enhancer Validation sgRNA_design 1. Design sgRNAs Targeting the candidate SIM1 enhancer. construct 2. Construct CRISPRa System dCas9 fused to an activator (e.g., VP64) and the specific sgRNA. sgRNA_design->construct delivery 3. Delivery into Cells Transfect hypothalamic cells or use AAV for in vivo delivery to the hypothalamus. construct->delivery analysis 4. Measure SIM1 Expression Use RT-qPCR or RNA-seq to quantify changes in SIM1 mRNA levels. delivery->analysis phenotype 5. Assess Phenotype (In Vivo) Monitor changes in food intake, body weight, and fat content. analysis->phenotype If in vivo conclusion Validation of Enhancer's Regulatory Link to SIM1 analysis->conclusion phenotype->conclusion

Caption: CRISPRa workflow for enhancer validation.

Enhancer-Promoter Interaction Mapping

To definitively prove that a distal enhancer regulates SIM1, it is necessary to show physical interaction between the enhancer and the SIM1 promoter. Chromosome Conformation Capture techniques, such as Hi-C and its targeted variant Capture Hi-C , are used to identify long-range chromatin interactions genome-wide or at specific loci. Detecting a significant interaction frequency between a validated enhancer and the SIM1 promoter provides the final piece of evidence for a direct regulatory relationship.

Regulatory Pathway of a SIM1 Enhancer

Figure 4. SIM1 Enhancer-Promoter Interaction cluster_dna Genomic DNA enhancer Distal Enhancer promoter SIM1 Promoter enhancer:e->promoter:w Chromatin Loop mediator Mediator Complex enhancer->mediator recruit sim1_gene SIM1 Gene promoter->sim1_gene tf Transcription Factors (TFs) tf->enhancer bind tf->mediator recruit pol_ii RNA Pol II mediator->pol_ii pol_ii->promoter

Caption: SIM1 enhancer-promoter interaction model.

Section 4: Data Presentation

Table 1: Summary of Functionally Validated SIM1 Enhancers and Associated Variants

This table summarizes findings from a study that used comparative genomics and in vivo assays to identify novel SIM1 enhancers.[5]

Enhancer CandidateValidation ModelExpression PatternVariant AnalysisFunctional Impact of Variant
SCE2 Zebrafish, MouseBrain, HypothalamusObesity-associated SNPs identifiedG>A variant showed significantly reduced hypothalamus-enhancer activity[5]
SCE8 Zebrafish, MouseBrainNot reportedNot reported
Table 2: Comparison of Key Methodologies for Enhancer Discovery
MethodPrincipleInformation GainedAdvantagesLimitations
ChIP-seq Immunoprecipitation of protein-DNA complexesGenome-wide locations of histone marks or TF bindingIdentifies potential enhancers based on established chromatin signatures[10]Indirect measure of activity; does not link enhancer to a target gene[20][21]
ATAC-seq Transposase-based identification of accessible chromatinGenome-wide map of open chromatin regionsFast and sensitive method to find potential regulatory regions[7]Does not directly measure enhancer activity or identify target genes
STARR-seq / CapStarr-seq Massively parallel reporter assay (MPRA)Quantitative measure of transcriptional enhancer activity[8][13]Direct functional readout; high-throughput; quantitative[22][23]Episomal context may not fully reflect native chromatin environment[16]
CRISPRa/i Targeted gene activation or repression at the endogenous locusFunctional impact of a specific enhancer on target gene expressionValidates function in the native genomic context; can link enhancer to gene and phenotype[18][24]Lower throughput; requires prior identification of candidate enhancers

Section 5: Experimental Protocols

Protocol 1: Functional Validation of a Candidate Enhancer using CRISPRa

This protocol is adapted from methodologies used to functionally validate the impact of activating a Sim1-associated enhancer in vivo.[18][25]

Objective: To determine if targeted activation of a candidate enhancer region leads to increased SIM1 expression.

Materials:

  • Hypothalamic cell line (e.g., mHypoE-N46)

  • Expression plasmids: dCas9-VP64 activator and sgRNA expression vector

  • Lipofectamine or other transfection reagent

  • RT-qPCR reagents and primers for SIM1 and a housekeeping gene (e.g., GAPDH)

  • Cell culture reagents

Procedure:

  • sgRNA Design: Design 2-3 single guide RNAs (sgRNAs) that target unique sequences within the core region of the candidate enhancer. Include a non-targeting sgRNA as a negative control.

  • Cloning: Clone the designed sgRNA sequences into the sgRNA expression vector according to the manufacturer's protocol.

  • Cell Culture: Plate hypothalamic cells in 12-well plates and grow to 70-80% confluency.

  • Transfection: Co-transfect the cells with the dCas9-VP64 plasmid and an individual sgRNA plasmid using a suitable transfection reagent. For each sgRNA, perform the transfection in triplicate. Include a control group transfected with dCas9-VP64 and the non-targeting sgRNA.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for expression of the CRISPRa components and subsequent target gene activation.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for SIM1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of SIM1 using the ΔΔCt method. A significant increase in SIM1 mRNA levels in cells treated with enhancer-targeting sgRNAs compared to the non-targeting control validates the region's ability to enhance SIM1 transcription.

Protocol 2: Genome-wide Enhancer Activity Screening using CapStarr-seq

This protocol provides a general workflow for identifying active enhancers from a captured library of candidate regions.[13][14]

Objective: To quantitatively screen a library of candidate SIM1-associated regions for enhancer activity in a specific cell type.

Materials:

  • Genomic DNA from the target species

  • Custom biotinylated probes for capturing candidate regions

  • STARR-seq reporter plasmid

  • DNA fragmentation, library preparation, and sequencing reagents

  • Target cells for transfection

Procedure:

  • Library Preparation: Shear high-quality genomic DNA to an appropriate size (e.g., 400-800 bp). Ligate sequencing adapters to the fragmented DNA.

  • Target Capture: Hybridize the prepared DNA library with the custom biotinylated probes designed against the candidate enhancer regions. Use streptavidin beads to pull down the probe-bound DNA fragments. Amplify the captured library via PCR. This is the "Input DNA" library.

  • Cloning into STARR-seq Vector: Clone the captured DNA fragments into the 3' UTR of the STARR-seq reporter vector. This creates the final CapStarr-seq plasmid library.

  • Transfection: Transfect the CapStarr-seq library into the target cells at a high efficiency to ensure comprehensive library representation.

  • RNA Isolation: After 24-48 hours, harvest the cells and isolate total RNA. Perform a DNase treatment to remove any contaminating plasmid DNA. Select for polyadenylated mRNA.

  • Reporter Transcript Amplification: Use primers specific to the reporter gene to selectively reverse-transcribe and amplify the reporter transcripts. The resulting amplicons will contain the active enhancer sequences. This is the "Output RNA" library.

  • Sequencing: Sequence both the "Input DNA" and "Output RNA" libraries using a high-throughput sequencer.

  • Data Analysis: Align sequencing reads to the reference genome. For each candidate region, calculate the enrichment of RNA reads over DNA reads. Regions with significant enrichment are identified as active enhancers. The level of enrichment corresponds to the quantitative strength of the enhancer.[14]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed cis-SIM1 Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cis-SIM1 degradation experiments. The information is tailored for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: My Western blot for SIM1 shows multiple bands lower than the expected molecular weight. What is the likely cause?

A1: The presence of multiple bands at a lower molecular weight than your target protein is often an indication of protein degradation by proteases.[1] This can occur during cell lysis and sample preparation.[1][2]

  • Troubleshooting Tip: Ensure you are using a fresh sample and that a broad-spectrum protease inhibitor cocktail is added to your lysis buffer.[1][3] Performing all steps on ice or at 4°C can also help to minimize protease activity.[1][2]

Q2: I am not observing any degradation of SIM1 in my cycloheximide (B1669411) (CHX) chase assay, even after extended time points. What could be wrong?

A2: This could be due to several factors:

  • Ineffective CHX Treatment: The concentration of cycloheximide may be too low for your specific cell line, or the reagent may have lost its activity. It's recommended to test a range of CHX concentrations (e.g., 50-300 µg/ml) to determine the optimal concentration for your cells.[4]

  • Long Half-Life of SIM1: SIM1 might be a particularly stable protein in your experimental system, with a half-life that exceeds the duration of your experiment.[5] Consider extending the time course of your CHX chase assay. However, be aware that prolonged exposure to high concentrations of CHX can be toxic to cells and may affect cellular processes.[4][5]

  • Plasmid-based Overexpression: If you are overexpressing SIM1 from a plasmid, the continued high level of transcription might mask the degradation of the protein.[6]

Q3: The results of my SIM1 degradation experiments are inconsistent between replicates. What are the common sources of variability?

A3: Inconsistent results can stem from several sources of experimental variability:

  • Cellular Conditions: Factors like cell confluence, passage number, and overall cell health can significantly impact protein stability and degradation rates. It is crucial to maintain consistent cell culture conditions across all experiments.

  • Reagent Preparation: Ensure that all buffers and reagents, especially inhibitors like CHX and MG-132, are prepared fresh and used at consistent concentrations.

  • Loading and Transfer in Western Blotting: Uneven protein loading or inefficient transfer during Western blotting can lead to variability in band intensity. Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data. However, be aware that the expression of some housekeeping genes can be affected by experimental treatments.[6]

Q4: How can I determine if SIM1 is degraded via the ubiquitin-proteasome pathway or the lysosomal pathway?

A4: You can use specific inhibitors to differentiate between the two major protein degradation pathways.[7][8]

  • Proteasome Inhibition: Treat your cells with a proteasome inhibitor, such as MG-132. If SIM1 degradation is blocked and the protein accumulates, it suggests involvement of the ubiquitin-proteasome pathway.[7]

  • Lysosome Inhibition: Use a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. If these inhibitors prevent SIM1 degradation, it indicates that the lysosomal pathway is involved.[7]

Troubleshooting Guides

Issue 1: Weak or No SIM1 Signal in Western Blot

This is a common issue that can be frustrating. Here’s a systematic approach to troubleshoot the problem.

Potential Cause Troubleshooting Step Expected Outcome
Low Protein Expression Verify SIM1 expression in your cell line using resources like The Human Protein Atlas or by running a positive control.[3][9]Confirmation of sufficient endogenous or overexpression of SIM1.
Inefficient Protein Extraction Optimize your lysis buffer. For nuclear or membrane-bound proteins, sonication may be necessary to ensure complete lysis.[2][10]Increased yield of SIM1 in your cell lysate.
Protein Degradation Always use fresh samples and add protease inhibitors to your lysis buffer.[1][3]A stronger, more distinct SIM1 band with reduced smear.
Ineffective Antibody Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions.[2] Titrate your primary and secondary antibodies to find the optimal concentrations.[9]A clear and specific signal for SIM1 at the correct molecular weight.
Poor Transfer For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[2] Optimize transfer time and voltage.Efficient transfer of SIM1 from the gel to the membrane.
Issue 2: Inconclusive Ubiquitination Assay Results

Observing a clear ubiquitination pattern for a specific protein can be challenging.

Potential Cause Troubleshooting Step Expected Outcome
Low Levels of Ubiquitinated SIM1 Treat cells with a proteasome inhibitor (e.g., MG-132) for a short period (1-2 hours) before cell lysis to allow ubiquitinated proteins to accumulate.[11]An increase in the high molecular weight smear corresponding to ubiquitinated SIM1.
Transient Ubiquitination The ubiquitination process is often transient and reversible.[11] Ensure that your lysis buffer contains deubiquitinase (DUB) inhibitors, such as N-Ethylmaleimide (NEM), to preserve the ubiquitinated state of SIM1.Preservation of the ubiquitinated SIM1 species for detection.
Inefficient Immunoprecipitation Ensure that your anti-SIM1 antibody is validated for immunoprecipitation (IP). Use a sufficient amount of antibody and lysate. Include proper controls, such as an isotype control antibody.[10]Successful pulldown of SIM1 and its ubiquitinated forms.
Non-specific Antibody Binding Use high-quality, specific antibodies for both IP and Western blotting. The use of ubiquitin-binding entities (e.g., Ubiquitin-Trap) can also enrich for ubiquitinated proteins.[11]Reduced background and clearer detection of ubiquitinated SIM1.

Experimental Protocols

Cycloheximide (CHX) Chase Assay

This protocol is a standard method to determine the half-life of a protein.[8]

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with cycloheximide at a pre-determined optimal concentration.

  • Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The time points should be adjusted based on the expected stability of the protein.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

  • Western Blotting: Quantify the total protein concentration, and analyze equal amounts of protein from each time point by Western blotting using an anti-SIM1 antibody.

  • Data Analysis: Densitometry is used to quantify the band intensities. The protein half-life is the time it takes for the protein level to decrease by 50%.

In Vivo Ubiquitination Assay

This protocol is used to detect the ubiquitination of a target protein within cells.[12]

  • Cell Transfection (if applicable): Co-transfect cells with expression vectors for tagged versions of SIM1 and ubiquitin (e.g., HA-SIM1 and His-Ubiquitin).

  • Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate DUBs.

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein (SIM1) using a specific antibody.

  • Washing: Wash the immunoprecipitates extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated SIM1.

Signaling Pathways and Workflows

Ubiquitin_Proteasome_Pathway SIM1 SIM1 Protein E3 E3 Ligase SIM1->E3 Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUb_SIM1 Polyubiquitinated SIM1 E3->PolyUb_SIM1 Ub attachment Proteasome 26S Proteasome PolyUb_SIM1->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Pathway for SIM1 degradation.

Troubleshooting_Workflow Start Failed SIM1 Degradation Experiment Issue Identify the Primary Issue Start->Issue NoSignal Weak or No SIM1 Signal Issue->NoSignal No Signal Inconsistent Inconsistent Results Issue->Inconsistent Inconsistent NoDegradation No Degradation Observed Issue->NoDegradation No Degradation CheckExpression Check SIM1 Expression & Positive Control NoSignal->CheckExpression StandardizeCulture Standardize Cell Culture Conditions Inconsistent->StandardizeCulture CheckCHX Verify CHX Activity & Concentration NoDegradation->CheckCHX OptimizeLysis Optimize Lysis & Protease Inhibitors CheckExpression->OptimizeLysis CheckAntibody Verify Antibody Performance OptimizeLysis->CheckAntibody Success Successful Experiment CheckAntibody->Success FreshReagents Use Fresh Reagents StandardizeCulture->FreshReagents LoadingControl Check Loading Controls FreshReagents->LoadingControl LoadingControl->Success ExtendChase Extend Time Course CheckCHX->ExtendChase UseInhibitors Use Proteasome/ Lysosome Inhibitors ExtendChase->UseInhibitors UseInhibitors->Success

Caption: A troubleshooting decision tree for failed experiments.

Experimental_Workflow cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis CellCulture Cell Culture Treatment Experimental Treatment (e.g., Drug Compound) CellCulture->Treatment CHX Cycloheximide Chase Treatment->CHX Inhibitors Proteasome/Lysosome Inhibitors Treatment->Inhibitors Lysis Cell Lysis & Protein Quantification CHX->Lysis Inhibitors->Lysis WB Western Blot for SIM1 Lysis->WB Densitometry Densitometry & Data Analysis WB->Densitometry

Caption: A general workflow for a SIM1 degradation experiment.

References

Technical Support Center: Optimizing SIM1 Concentration for Effective BET Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the trivalent PROTAC SIM1 for effective degradation of Bromodomain and Extra-Terminal (BET) proteins.

Frequently Asked Questions (FAQs)

Q1: What is SIM1 and how does it mediate BET protein degradation?

A1: SIM1 is a potent trivalent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET family proteins (BRD2, BRD3, and BRD4). It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This process is a novel therapeutic strategy for diseases like cancer.[1][2]

Q2: What is "cis-SIM1" and how is it used in experiments?

A2: Based on similar PROTAC studies, "this compound" is likely an inactive stereoisomer of the active SIM1 molecule.[3][4] In PROTAC research, such inactive isomers, which cannot properly bind to the E3 ligase or the target protein, are crucial negative controls. They are used to demonstrate that the observed biological effects are due to the specific, induced degradation of the target protein and not due to off-target effects of the molecule.[3]

Q3: What is the optimal concentration range for SIM1?

A3: The optimal concentration for SIM1 can vary depending on the cell line and experimental conditions. However, it is a highly potent degrader, with reported DC50 values (concentration causing 50% degradation) in the low nanomolar to picomolar range. For instance, in RS4;11 acute leukemia cells, degradation of BRD4 has been observed at concentrations as low as 30 pM after a 24-hour treatment.[5] It is recommended to perform a dose-response experiment starting from low picomolar to high nanomolar concentrations to determine the optimal range for your specific system.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[6][7] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent degradation results between experiments. Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[6] The stability of SIM1 in the cell culture medium may be a factor.Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities. Assess the stability of SIM1 in your experimental medium over the time course of the experiment.[6]
No degradation of BET proteins is observed. The SIM1 molecule may have poor cell permeability. The formation of the ternary complex (SIM1-BET-VHL) may be inefficient.Modify the experimental protocol to enhance uptake, if possible. Confirm target engagement and ternary complex formation using biophysical assays like TR-FRET, SPR, or ITC.[6]
High levels of off-target protein degradation. The concentration of SIM1 used may be too high, leading to non-specific interactions. The specific cellular context may favor off-target complex formation.Perform a careful dose-response experiment to find the lowest effective concentration. Consider using a more targeted delivery method if available.
Decreased degradation at higher SIM1 concentrations (Hook Effect). Formation of non-productive binary complexes at high concentrations.Test a wider range of lower concentrations (pM to low nM) to identify the optimal degradation window. Utilize biophysical assays to understand the relationship between concentration and ternary complex formation.[6]

Experimental Protocols

Protocol 1: Dose-Response Analysis of BET Protein Degradation by Western Blot
  • Cell Seeding: Plate the cells of interest at a consistent density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of SIM1 in DMSO. A common starting range is from 1 µM down to 1 pM. Also, prepare a stock of the negative control, this compound.

  • Treatment: Treat the cells with the different concentrations of SIM1, this compound (at the highest SIM1 concentration), and a DMSO vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the percentage of remaining BET protein against the log of the SIM1 concentration to determine the DC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat cultured cells with the desired concentration of SIM1 or vehicle control for a specific duration.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and then centrifuge to separate the soluble and precipitated protein fractions.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target BET proteins. Increased thermal stability of the target protein in the presence of SIM1 indicates target engagement.[6]

Quantitative Data Summary

Table 1: Degradation Potency of BET Degraders

CompoundTarget ProteinsDC50 ValuesCell LineTreatment TimeReference
SIM1 BRD2, BRD3, BRD4BRD4: 0.7 nM, BRD2: 1.1 nM, BRD3: 3.3 nMProstate Cancer CellsNot Specified
Compound 9 BRD2, BRD3, BRD4Effective at 3-10 nMRS4;11Not Specified[5]
Compound 23 BRD2, BRD3, BRD4Effective at 0.1-0.3 nMRS4;113 hours[5]
MZ1 BRD4Effective at 100 nM - 1 µMHeLa24 hours[3]

Table 2: Cell Growth Inhibition of BET Degraders

CompoundIC50 ValueCell LineReference
Compound 9 4.3 nMRS4;11[5]
Compound 23 51 pMRS4;11[5]
Compound 23 2.3 nMMOLM-13[5]

Visualizations

BET_Degradation_Pathway Mechanism of SIM1-induced BET Degradation cluster_cell Cellular Environment SIM1 SIM1 (PROTAC) Ternary_Complex SIM1-BET-VHL Ternary Complex SIM1->Ternary_Complex Binds BET BET Protein (BRD2/3/4) BET->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of SIM1-induced BET Protein Degradation.

Experimental_Workflow Experimental Workflow for Optimizing SIM1 Concentration Start Start: Hypothesis SIM1 degrades BET proteins Dose_Response 1. Dose-Response Experiment (pM to µM range) Start->Dose_Response Western_Blot 2. Western Blot Analysis (Measure BRD2/3/4 levels) Dose_Response->Western_Blot DC50 3. Determine DC50 (Concentration for 50% degradation) Western_Blot->DC50 Hook_Effect 4. Check for Hook Effect (Decreased degradation at high conc.?) DC50->Hook_Effect Optimize 5. Select Optimal Concentration (Max degradation, no hook effect) Hook_Effect->Optimize Downstream 6. Downstream Functional Assays (e.g., Cell Viability, Apoptosis) Optimize->Downstream End End: Effective BET Degradation Downstream->End

Caption: Workflow for SIM1 Concentration Optimization.

Caption: Troubleshooting Ineffective BET Degradation.

References

improving the stability and solubility of cis-SIM1 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability and solubility of cis-SIM1 for in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Introduction to this compound

This compound is a small molecule that serves as a negative control for SIM1 (Single-minded family BHLH transcription factor 1) activity.[1][2] Given its complex structure and high molecular weight, researchers may encounter challenges with its solubility and stability in aqueous solutions commonly used for in vitro assays. This guide is designed to address these potential issues directly.

Troubleshooting Guide

Researchers may face several common issues when working with this compound in vitro. This guide provides a systematic approach to troubleshooting these problems.

Observation Potential Cause Recommended Solutions
Precipitate forms immediately upon dilution in aqueous buffer or cell culture medium. The concentration of this compound exceeds its aqueous solubility limit.- Decrease the final concentration: The most direct solution is to lower the working concentration of this compound. - Optimize the dilution method: Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. - Prepare an intermediate dilution: Create a less concentrated intermediate stock solution in a co-solvent before the final dilution into the aqueous medium.
Precipitate forms over time during incubation. - Compound instability: this compound may be degrading in the aqueous environment. - Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation. - Evaporation: Evaporation of the medium during long incubation times can increase the concentration of this compound, causing it to precipitate.- Reduce incubation time: If experimentally feasible, shorten the duration of the assay. - Refresh the medium: For longer experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours). - Assess stability: Perform a time-course experiment to determine the stability of this compound in your specific medium under experimental conditions. - Ensure proper humidification: Maintain a humidified environment in the incubator to minimize evaporation.
Inconsistent or unexpected experimental results. - Inaccurate stock solution concentration: The initial concentration of the this compound stock solution may be incorrect due to incomplete dissolution or degradation. - Precipitation not visually obvious: Micro-precipitation can occur, reducing the effective concentration of this compound in solution without being easily visible.- Verify stock solution: Prepare fresh stock solutions regularly and ensure the compound is fully dissolved. - Filter the final solution: Before adding the this compound solution to your experiment, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates. - Perform a solubility assessment: Determine the maximum soluble concentration of this compound in your specific experimental buffer or medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a small molecule with the CAS number 2719051-98-4. It is used as a negative control for studies involving the SIM1 (Single-minded family BHLH transcription factor 1) pathway.[1][2] Its large and complex structure may present solubility and stability challenges in aqueous solutions.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] Its aqueous solubility is not well-documented but is predicted to be low due to its high molecular weight and hydrophobic nature.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: This is a common issue with hydrophobic compounds. Refer to the "Precipitate forms immediately" section in the Troubleshooting Guide above for detailed solutions, such as lowering the final concentration and optimizing your dilution technique.

Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?

A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your experimental buffer or medium. Incubate these solutions under your experimental conditions for the duration of your assay and visually inspect for precipitation at various time points. The highest concentration that remains clear is your maximum working concentration.

Q6: Does the presence of serum in my cell culture medium affect the solubility of this compound?

A6: Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds and increase their apparent solubility. However, interactions with other media components can also lead to precipitation. It is advisable to test the solubility of this compound in both serum-free and serum-containing media if both are relevant to your experiments.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 1618.81 g/mol
Molecular Formula C₇₉H₉₈Cl₂N₁₄O₁₃S₃
CAS Number 2719051-98-4
Solubility in DMSO Up to 100 mM
Aqueous Solubility Not reported, expected to be low-
Storage Store at -20°C

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Aqueous Solubility of this compound

Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Experimental aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to the experimental temperature

Procedure:

  • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed aqueous medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations. Ensure the final concentration of DMSO is kept constant and at a level tolerated by your assay (typically ≤ 0.5%).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment.

  • At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film). For a more sensitive assessment, an aliquot can be examined under a microscope.

  • The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

SIM1 in the Leptin-Melanocortin Signaling Pathway

The Single-minded homolog 1 (SIM1) is a transcription factor that plays a crucial role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus. The PVN is a key site for the regulation of energy homeostasis and is a part of the leptin-melanocortin signaling pathway.

SIM1_Signaling_Pathway cluster_adipose Adipose Tissue cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH release (Activates) AGRP AgRP/NPY Neurons AGRP->MC4R AgRP release (Inhibits) Leptin_Receptor->POMC Activates Leptin_Receptor->AGRP Inhibits SIM1 SIM1 MC4R->SIM1 Upregulates Anorexigenic_Signals Anorexigenic Signals (Reduced Food Intake) SIM1->Anorexigenic_Signals Promotes

SIM1's role in the leptin-melanocortin pathway.
General Experimental Workflow for Using this compound

This diagram outlines a general workflow for incorporating this compound into an in vitro experiment, including key decision points for troubleshooting.

Experimental_Workflow Start Start: Plan Experiment Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Solubility_Test Perform Aqueous Solubility Test Prep_Stock->Solubility_Test Prep_Working Prepare Working Solution in Aqueous Medium Solubility_Test->Prep_Working Soluble Troubleshoot Troubleshoot: - Lower Concentration - Change Formulation Solubility_Test->Troubleshoot Insoluble Add_To_Assay Add to In Vitro Assay (e.g., Cell Culture) Prep_Working->Add_To_Assay Incubate Incubate under Experimental Conditions Add_To_Assay->Incubate Observe_Precipitation Observe for Precipitation Incubate->Observe_Precipitation Analyze_Results Analyze Experimental Results Observe_Precipitation->Analyze_Results No Precipitation Observe_Precipitation->Troubleshoot Precipitation Troubleshoot->Solubility_Test Troubleshoot->Prep_Working

A workflow for using this compound in vitro.

References

Technical Support Center: Synthesis of SIM1 Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of stereoisomers of the trivalent PROTAC degrader, SIM1.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereoisomers of SIM1 I should be aware of?

A1: The primary stereoisomers of concern are the active SIM1 molecule and its two diastereomeric negative controls, (R,S)-SIM1 and cis-SIM1. The specific stereochemistry of SIM1 is essential for its potent protein degradation activity. (R,S)-SIM1, which has an inverted stereochemistry at one of the two BET-binding ligands, and this compound, a geometric isomer, exhibit significantly reduced or no degradation activity. Therefore, precise stereochemical control during synthesis is paramount.

Q2: What are the key chiral building blocks required for the synthesis of SIM1?

A2: The synthesis of SIM1 relies on three key chiral components:

  • VHL Ligand Precursor: A derivative of (2S,4R)-4-hydroxyproline is typically used. Maintaining this specific stereochemistry is crucial for effective binding to the von Hippel-Lindau (VHL) E3 ligase.

  • BET Bromodomain Ligand: The active enantiomer of the BET inhibitor, (+)-JQ1, is required. The synthesis of SIM1 incorporates two molecules of a JQ1 analog.

  • Branched Linker Core: While the core itself may be achiral, its functionalization and the subsequent attachment of the VHL and BET ligands create new stereocenters or diastereomeric possibilities that need to be controlled.

Q3: What is the general synthetic strategy for SIM1?

A3: The synthesis of SIM1 is a multi-step process that involves the assembly of the VHL ligand, two BET inhibitor molecules, and a branched linker. A common strategy involves the sequential coupling of these building blocks. A key feature of the synthesis is the use of orthogonal protecting groups to selectively deprotect and functionalize different parts of the molecule, allowing for the controlled addition of the different components.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired SIM1 stereoisomer 1. Incomplete coupling reactions between the building blocks.2. Formation of undesired side products.3. Difficulty in purifying the final product from a complex reaction mixture.1. Optimize coupling reaction conditions (reagents, temperature, and reaction time).2. Ensure the use of high-purity starting materials and reagents.3. Employ advanced purification techniques such as preparative HPLC or chiral chromatography.
Formation of the inactive (R,S)-SIM1 diastereomer 1. Use of a racemic or diastereomeric mixture of the JQ1 analog.2. Epimerization at one of the JQ1 stereocenters during the synthesis.1. Start with enantiomerically pure (+)-JQ1.2. Carefully control reaction conditions (e.g., avoid strong bases or high temperatures) to prevent epimerization.
Presence of the this compound isomer The formation of cis-trans isomers can be influenced by the nature of the linker and the coupling chemistry used.Modify the linker structure or the coupling strategy to favor the formation of the desired trans-isomer. Purification by preparative HPLC is often necessary to separate these geometric isomers.
Difficulty in separating diastereomers The diastereomers of large and complex molecules like SIM1 can have very similar physical properties, making them difficult to separate by standard chromatography.Utilize high-resolution preparative HPLC with a suitable stationary phase and solvent system. Chiral chromatography can also be an effective method for separating stereoisomers.

Quantitative Data Summary

The following table summarizes typical reaction yields and stereochemical purity that should be targeted during the synthesis of SIM1 and its key intermediates. Please note that these are representative values and may vary depending on the specific experimental conditions.

Reaction Step Product Typical Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%)
Synthesis of VHL Ligand PrecursorChiral Hydroxyproline Derivative85-95>99:1>99
Synthesis of BET Ligand(+)-JQ1 Analog70-85N/A>99
Coupling of First BET LigandIntermediate A60-75>95:5N/A
Coupling of Second BET LigandIntermediate B55-70>90:10N/A
Final Coupling with VHL LigandSIM140-60>95:5 (trans:cis)N/A

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of the VHL Ligand Precursor

This protocol outlines the synthesis of a key intermediate for the VHL ligand, starting from (2S,4R)-4-hydroxyproline.

  • Protection of the Amine and Carboxylic Acid: The starting material, (2S,4R)-4-hydroxyproline, is first protected. The amine is typically protected with a Boc group, and the carboxylic acid is converted to a methyl or ethyl ester.

  • Activation of the Hydroxyl Group: The hydroxyl group at the 4-position is activated for nucleophilic substitution, often by conversion to a mesylate or tosylate.

  • Nucleophilic Substitution: The activated hydroxyl group is displaced with a nucleophile that will eventually be used to link to the rest of the PROTAC molecule. This reaction proceeds with an inversion of stereochemistry at the C4 position.

  • Deprotection: The protecting groups are removed to yield the desired VHL ligand precursor with the correct stereochemistry.

Protocol 2: Synthesis of the Diastereomerically Impure (R,S)-SIM1 for Control Experiments

The synthesis of (R,S)-SIM1 is intentionally designed to produce a mixture of diastereomers.

  • Preparation of a Racemic JQ1 Analog: A racemic version of the JQ1 analog is synthesized.

  • Non-selective Coupling: The racemic JQ1 analog is coupled to the linker, resulting in a mixture of diastereomeric intermediates.

  • Final Assembly: The mixture of intermediates is then coupled with the VHL ligand to produce a mixture of SIM1 and (R,S)-SIM1.

  • Purification: The diastereomers can be separated by preparative HPLC to isolate (R,S)-SIM1 for use as a negative control.

Visualizations

SIM1_Synthesis_Workflow cluster_start Chiral Building Blocks cluster_synthesis Synthetic Pathway cluster_products Products & Controls cluster_challenges Key Challenges VHL VHL Ligand ((2S,4R)-Hydroxyproline derivative) Step3 Step 3: Couple VHL Ligand VHL->Step3 JQ1 (+)-JQ1 (BET Inhibitor) Step1 Step 1: Couple Linker and first (+)-JQ1 JQ1->Step1 Linker Branched Linker Core Linker->Step1 Step2 Step 2: Couple second (+)-JQ1 Step1->Step2 RS_SIM1 (R,S)-SIM1 (Inactive Diastereomer) Step1->RS_SIM1 Use of racemic JQ1 leads to (R,S)-SIM1 Step2->Step3 SIM1 Active SIM1 (trans-isomer) Step3->SIM1 cis_SIM1 This compound (Inactive Isomer) Step3->cis_SIM1 Stereocontrol Stereocontrol Purification Purification Yield Low Yields Troubleshooting_Logic Start Start Synthesis CheckPurity Check Stereochemical Purity of Starting Materials Start->CheckPurity Proceed Proceed with Synthesis CheckPurity->Proceed Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure Reaction Perform Coupling Reaction Proceed->Reaction PurifySM->Proceed Analyze Analyze Reaction Mixture (LC-MS, NMR) Reaction->Analyze DesiredProduct Desired Product Formed? Analyze->DesiredProduct Yes UndesiredIsomer Undesired Isomer Detected Analyze->UndesiredIsomer No PurifyProduct Purify Product (HPLC, Chiral Chromatography) DesiredProduct->PurifyProduct Optimize Optimize Reaction Conditions Optimize->Reaction FinalProduct Obtain Pure SIM1 Stereoisomer PurifyProduct->FinalProduct UndesiredIsomer->Optimize

Technical Support Center: Overcoming Off-Target Effects of a Hypothetical SIM1 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly disclosed PROTAC specifically designed to degrade the Single-Minded 1 (SIM1) protein. This technical support guide is a hypothetical resource for researchers who may be developing such a molecule. The troubleshooting advice and FAQs are based on established principles of PROTAC technology and the known biology of the SIM1 protein.

This support center provides guidance for researchers, scientists, and drug development professionals who may be encountering challenges with a hypothetical SIM1-targeting Proteolysis Targeting Chimera (PROTAC). The focus is on identifying and mitigating potential off-target effects to ensure specific and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a SIM1 PROTAC?

A1: A hypothetical SIM1 PROTAC would be a heterobifunctional molecule designed to induce the selective degradation of the SIM1 protein. It would consist of a ligand that binds to the SIM1 protein and another ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). By bringing SIM1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SIM1, marking it for degradation by the proteasome.

Q2: What are the potential on-target and off-target effects of degrading SIM1?

A2: SIM1 is a crucial transcription factor involved in the development and function of the central nervous system, particularly the hypothalamus.[1][2] It plays a significant role in the leptin-melanocortin signaling pathway, which regulates energy homeostasis and appetite.[1][3][4]

  • Potential On-Target Effects (Therapeutic): A SIM1-degrading PROTAC could be investigated for therapeutic applications in conditions where SIM1 is overexpressed or plays a pathogenic role.

  • Potential On-Target Effects (Adverse): Complete degradation of SIM1 could lead to significant physiological disruptions, including hyperphagic obesity, as observed in individuals with SIM1 haploinsufficiency.[1][5]

  • Potential Off-Target Effects: These can be degradation-dependent (degradation of proteins other than SIM1) or degradation-independent (pharmacological effects of the PROTAC molecule itself).[6] Off-target effects could arise from the SIM1-binding ligand or the E3 ligase-recruiting ligand interacting with other proteins.

Q3: Why is it critical to use negative controls in my SIM1 PROTAC experiments?

A3: Negative controls are essential to validate that the observed biological effects are due to the specific degradation of SIM1. Key controls include:

  • Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot effectively bind to either SIM1 or the E3 ligase.[7] This helps to distinguish degradation-dependent effects from the compound's general pharmacology.

  • Non-degrading Control: A molecule where the E3 ligase ligand is mutated or inactive. This control will bind to SIM1 but will not induce its degradation, helping to isolate the effects of target binding from degradation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Toxicity 1. PROTAC concentration is too high. 2. Off-target effects of the PROTAC.1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[8] 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC to assess off-target toxicity.[8]
Phenotype does not correlate with SIM1 degradation 1. Off-target effects are causing the observed phenotype. 2. The phenotype is a downstream consequence of on-target SIM1 degradation that was not anticipated.1. Perform global proteomics (mass spectrometry) to identify other degraded proteins.[9] 2. Conduct washout experiments to see if the phenotype reverses as SIM1 protein levels recover.[6]
"Hook Effect" Observed (Less degradation at higher concentrations) Formation of ineffective binary complexes (PROTAC:SIM1 or PROTAC:E3 ligase) at high concentrations, preventing the formation of the productive ternary complex (SIM1:PROTAC:E3 ligase).[9]Perform a dose-response curve with a wide range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for maximal degradation.[9]
No Degradation of SIM1 Observed 1. Low cell permeability of the PROTAC. 2. Low expression of the recruited E3 ligase in the cell line. 3. The PROTAC is unstable in the experimental conditions.1. Assess cell permeability using appropriate assays. 2. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[7] 3. Check the stability of the PROTAC in your experimental conditions using methods like LC-MS.[6]

Experimental Protocols

Protocol 1: Dose-Response Curve for SIM1 Degradation by Western Blot
  • Cell Seeding: Plate your cells of interest (e.g., a hypothalamic cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: The following day, treat the cells with a range of your SIM1 PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SIM1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.[8]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the SIM1 band intensity to the loading control.

    • Plot the percentage of SIM1 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Protocol 2: Global Proteomics by Mass Spectrometry (LC-MS/MS) to Identify Off-Targets
  • Sample Preparation: Treat cells with the optimal concentration of your SIM1 PROTAC and a vehicle control for a duration sufficient to achieve significant SIM1 degradation.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using an appropriate enzyme (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use appropriate software to identify and quantify proteins from the mass spectrometry data.

    • Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.

    • Proteins that are significantly downregulated in the PROTAC-treated sample, in addition to SIM1, are potential off-targets.

Visualizations

Signaling Pathway

SIM1_Pathway Leptin Leptin Leptin_Receptor Leptin_Receptor Leptin->Leptin_Receptor activates MC4R MC4R Leptin_Receptor->MC4R activates SIM1 SIM1 MC4R->SIM1 upregulates expression of Downstream_Targets Downstream Gene Expression (e.g., Oxytocin) SIM1->Downstream_Targets regulates Appetite_Regulation Appetite_Regulation Downstream_Targets->Appetite_Regulation influences

Caption: Simplified signaling pathway illustrating the role of SIM1 downstream of the leptin and melanocortin-4 receptor (MC4R) in regulating appetite.

Experimental Workflow

PROTAC_Workflow cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Mechanism Validation Dose_Response Dose-Response Curve (Western Blot) Viability_Assay Cell Viability Assay Proteomics Global Proteomics (LC-MS/MS) Dose_Response->Proteomics Negative_Controls Negative Control Experiments Viability_Assay->Negative_Controls Washout Washout Experiment Proteomics->Washout Rescue Rescue Experiment (e.g., express degradation-resistant SIM1) Negative_Controls->Rescue

Caption: Experimental workflow for characterizing a SIM1 PROTAC and identifying off-target effects.

Troubleshooting Logic

Troubleshooting_Logic Start High Toxicity or Unexpected Phenotype? Check_Concentration Is Concentration Optimized? Start->Check_Concentration Check_Concentration->Start No, re-optimize Run_Proteomics Run Global Proteomics Check_Concentration->Run_Proteomics Yes Use_Controls Use Negative Controls Run_Proteomics->Use_Controls On_Target Likely On-Target Effect Use_Controls->On_Target No other proteins degraded Off_Target Potential Off-Target Effect Use_Controls->Off_Target Other proteins degraded

Caption: A logical diagram for troubleshooting unexpected results in SIM1 PROTAC experiments.

References

Technical Support Center: SIM1 Gene Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to SIM1 gene knockout mouse models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the creation and analysis of SIM1 gene knockout mouse models.

Frequently Asked Questions (FAQs)

  • Q1: What is the function of the SIM1 gene?

    • A1: SIM1 (Single-minded family BHLH transcription factor 1) is a crucial transcription factor involved in the development of the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus.[1][2] It plays a significant role in the leptin-melanocortin pathway, which regulates energy homeostasis, food intake, and body weight.[3][4]

  • Q2: What are the expected phenotypes for SIM1 knockout mice?

    • A2: The phenotype of SIM1 knockout mice is dependent on the zygosity of the mutation.

      • Homozygous (Sim1-/-) knockout: These mice typically exhibit perinatal lethality due to severe developmental defects in the hypothalamus, specifically the absence of the PVN and supraoptic nucleus (SON).[2][5][6]

      • Heterozygous (Sim1+/-) knockout: These mice are viable but develop early-onset obesity characterized by hyperphagia (excessive eating), increased body weight and length, and hyperinsulinemia.[6][7][8] They do not, however, show a significant decrease in energy expenditure.[2][7]

  • Q3: Why are my homozygous SIM1 knockout mice not surviving?

    • A3: Perinatal lethality is the expected and documented outcome for homozygous SIM1 knockout mice.[2][5][6] The SIM1 gene is essential for the development of critical hypothalamic nuclei required for survival after birth. If your experimental plan requires the study of complete SIM1 loss of function in adult mice, consider using a conditional knockout approach (e.g., Cre-loxP system) to inactivate the gene at a specific time point or in a specific tissue.[9]

  • Q4: My heterozygous SIM1 knockout mice are not showing an obese phenotype. What could be the reason?

    • A4: Several factors could contribute to a less pronounced or absent obese phenotype in heterozygous SIM1 knockout mice:

      • Genetic Background: The genetic background of the mouse strain can significantly influence the penetrance and expressivity of the phenotype. Ensure you are using a consistent and appropriate background strain (e.g., C57BL/6J).

      • Diet: The obesogenic phenotype of Sim1+/- mice is often exacerbated by a high-fat diet.[10] If mice are on a standard chow diet, the weight difference compared to wild-type littermates may be less dramatic.

      • Age: The onset of significant weight gain in Sim1+/- mice typically occurs after 4 weeks of age.[7] Younger mice may not yet show a clear difference.

      • Husbandry Conditions: Environmental factors such as housing density, temperature, and stress can influence metabolism and feeding behavior.[11] Maintaining consistent and optimal animal husbandry conditions is crucial.

      • Genotyping Accuracy: Inaccurate genotyping could lead to misinterpretation of results. It is essential to use a reliable genotyping protocol and include proper controls.

  • Q5: How can I confirm the knockout of the SIM1 gene?

    • A5: Confirmation of a successful gene knockout should be performed at multiple levels:

      • Genotyping: PCR-based methods are used to confirm the genetic modification at the DNA level.[12][13]

      • mRNA Expression: Quantitative real-time PCR (qRT-PCR) or in situ hybridization can be used to verify the absence or significant reduction of Sim1 mRNA in the target tissues (e.g., hypothalamus).[6]

      • Protein Expression: Western blotting or immunohistochemistry can be used to confirm the absence of the SIM1 protein.

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent Genotyping Results.

    • Possible Causes & Solutions:

      • Poor DNA Quality: Ensure high-quality genomic DNA is extracted from tissue samples. Use a standardized DNA extraction protocol.

      • Primer Design: Design and validate primers specific to the wild-type and knockout alleles. Ensure optimal annealing temperatures and primer concentrations.

      • PCR Conditions: Optimize the PCR cycling conditions (denaturation, annealing, and extension times and temperatures). Include positive and negative controls in every PCR run.[14]

  • Problem: High Variability in Phenotypic Data (e.g., body weight, food intake).

    • Possible Causes & Solutions:

      • Experimental Group Size: Ensure a sufficient number of animals in each experimental group to achieve statistical power.

      • Littermate Controls: Always use wild-type littermates as controls to minimize the effects of genetic background and maternal environment.

      • Standardized Procedures: Implement standardized and consistent procedures for all measurements, including the time of day for weighing and food intake monitoring.[11]

      • Acclimation Period: Allow mice to acclimate to new housing or experimental conditions before starting measurements.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SIM1 knockout mouse models.

Table 1: Body Weight and Food Intake in Heterozygous (Sim1+/-) Mice

ParameterSim1+/-Wild-Type ControlAge/ConditionReference
Body Weight (g) IncreasedNormal> 4 weeks[7]
Daily Food Intake Increased by ~14%NormalWeaned on chow[8]
Response to High-Fat Diet Markedly increased food and caloric intakeMaintained isocaloric intakeAcute challenge[8]

Table 2: Hormonal and Metabolic Parameters in Heterozygous (Sim1+/-) Mice

ParameterSim1+/-Wild-Type ControlReference
Insulin (B600854) Levels HyperinsulinemiaNormal[7][8]
Leptin Levels HyperleptinemiaNormal[7][8]

Table 3: Hypothalamic Neuropeptide Expression in SIM1 Deficient Models

NeuropeptideEffect of SIM1 DeficiencyModelReference
Oxytocin (OXT) Decreased mRNA levelsSim1 neuron ablation[15][16]
Thyrotropin-releasing hormone (TRH) Decreased mRNA levelsSim1 neuron ablation[15][16]
Pro-opiomelanocortin (POMC) Decreased mRNA levelsSim1 neuron ablation[15][16]
Melanocortin 4 receptor (Mc4r) Reduced expressionPostnatal Sim1 deficiency[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SIM1 knockout mouse models.

1. CRISPR/Cas9-Mediated SIM1 Knockout

This protocol outlines a general strategy for generating SIM1 knockout mice using CRISPR/Cas9 technology.

  • Design of gRNA:

    • Target a critical exon of the Sim1 gene. For instance, exon 2 of the Sim1-201 transcript can be targeted as its disruption is predicted to cause a loss of protein function.[5]

    • Use online design tools to identify and select guide RNAs (gRNAs) with high on-target scores and low off-target potential.

  • Preparation of CRISPR/Cas9 Reagents:

    • Synthesize or in vitro transcribe the selected gRNAs.

    • Obtain purified Cas9 protein or a plasmid expressing Cas9.

  • Microinjection:

    • Prepare a microinjection mix containing the gRNA(s) and Cas9 protein/plasmid.

    • Microinject the mixture into the cytoplasm or pronucleus of single-cell mouse embryos (e.g., from C57BL/6J background).

  • Embryo Transfer:

    • Transfer the microinjected embryos into pseudopregnant recipient female mice.

  • Screening of Founder Mice:

    • Genotype the resulting pups by PCR and Sanger sequencing of the target locus to identify founder mice carrying the desired mutation (indel).

2. Genotyping Protocol for SIM1 Knockout Mice

This protocol describes a standard PCR-based method for genotyping.

  • DNA Extraction:

    • Collect a small tissue sample (e.g., ear punch or tail tip) from weanling mice.

    • Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by isopropanol (B130326) precipitation.[17][18]

  • PCR Primer Design:

    • Design three primers for a multiplex PCR reaction:

      • A forward primer flanking the targeted region.

      • A reverse primer specific to the wild-type allele.

      • A reverse primer specific to the knockout allele (e.g., spanning the deletion or insertion).

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, dNTPs, and PCR buffer.

    • Use a thermal cycler with an optimized program, for example:

      • Initial denaturation: 94°C for 3 minutes.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 30-60 seconds (depending on the expected product size).

      • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • The band pattern will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.

3. Phenotyping Protocol: Metabolic Analysis

A comprehensive phenotyping strategy is crucial to characterize the metabolic consequences of SIM1 knockout.[11]

  • Body Weight and Composition:

    • Monitor body weight weekly from weaning.

    • Measure body composition (fat mass and lean mass) using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).

  • Food and Water Intake:

    • Individually house mice in metabolic cages.

    • Measure daily food and water consumption for several consecutive days to obtain a stable baseline.

  • Energy Expenditure:

    • Use indirect calorimetry systems (e.g., CLAMS) to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[19]

  • Glucose Homeostasis:

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

  • Blood Chemistry:

    • Collect blood samples to measure plasma levels of insulin, leptin, glucose, and other relevant metabolites.

Visualizations

SIM1 Signaling Pathway in Energy Homeostasis

SIM1_Signaling_Pathway Leptin Leptin Leptin_Receptor Leptin Receptor (in POMC neurons) Leptin->Leptin_Receptor POMC_Neurons POMC Neurons Leptin_Receptor->POMC_Neurons activates alpha_MSH α-MSH POMC_Neurons->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds to SIM1_PVN SIM1-expressing PVN Neurons MC4R->SIM1_PVN activates Oxytocin Oxytocin SIM1_PVN->Oxytocin promotes expression of Satiety Satiety & Reduced Food Intake Oxytocin->Satiety induces

Caption: The SIM1 signaling pathway in the regulation of energy balance.

Experimental Workflow for SIM1 Knockout Mouse Generation and Phenotyping

Experimental_Workflow KO_Generation SIM1 Knockout Generation (e.g., CRISPR/Cas9) Founder_Screening Founder Screening (Genotyping & Sequencing) KO_Generation->Founder_Screening Breeding Breeding to Establish Colony (F1 Generation) Founder_Screening->Breeding Genotyping Genotyping of Offspring (WT, Het, Homo) Breeding->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Metabolic Metabolic Phenotyping (Body Weight, Food Intake, etc.) Phenotyping->Metabolic Behavioral Behavioral Analysis Phenotyping->Behavioral Molecular Molecular Analysis (Gene & Protein Expression) Phenotyping->Molecular Data_Analysis Data Analysis & Interpretation Metabolic->Data_Analysis Behavioral->Data_Analysis Molecular->Data_Analysis

Caption: Workflow for generating and characterizing SIM1 knockout mice.

Logical Relationship for Troubleshooting Phenotypic Variability

Troubleshooting_Phenotype Issue Inconsistent or Absent Obese Phenotype in Sim1+/- Mice Cause1 Genetic Background Issue->Cause1 Cause2 Dietary Conditions Issue->Cause2 Cause3 Age of Mice Issue->Cause3 Cause4 Husbandry Issue->Cause4 Cause5 Genotyping Error Issue->Cause5 Solution1 Use Consistent Backcrossed Strain Cause1->Solution1 Solution2 Challenge with High-Fat Diet Cause2->Solution2 Solution3 Phenotype at Appropriate Age (>4 weeks) Cause3->Solution3 Solution4 Standardize Housing Conditions Cause4->Solution4 Solution5 Verify Genotyping Protocol & Controls Cause5->Solution5

Caption: Troubleshooting logic for phenotypic variability in Sim1+/- mice.

References

how to address variability in cis-SIM1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cis-SIM1 experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reporter assay?

A this compound reporter assay is a cell-based method used to study the transcriptional activity of the Single-minded homolog 1 (SIM1) protein. It typically involves co-transfecting cells with two plasmids:

  • An experimental reporter plasmid containing a specific DNA sequence (a cis-regulatory element or enhancer) that SIM1 is thought to bind to. This sequence is placed upstream of a reporter gene, such as firefly luciferase. When SIM1 is active, it binds to this element and drives the expression of the luciferase gene.[1]

  • A control plasmid that constitutively expresses a different reporter gene, such as Renilla luciferase. This serves as an internal control to normalize for variability in transfection efficiency and cell number.[2]

By measuring the ratio of firefly to Renilla luciferase activity, researchers can quantify the transcriptional activity of SIM1.

Q2: What is the signaling pathway involving SIM1 that is typically investigated with this assay?

SIM1 is a key transcription factor in the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis and feeding behavior. The pathway is initiated by the hormone leptin, which is produced by adipose tissue.[3]

SIM1_Signaling_Pathway Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR binds to POMC_Neuron POMC Neuron LEPR->POMC_Neuron activates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R activates SIM1 SIM1 MC4R->SIM1 increases expression of Downstream Downstream Targets (e.g., Oxytocin, Vasopressin) SIM1->Downstream regulates transcription of

Q3: What are the common sources of variability in this compound experimental results?

Variability in reporter gene assays can arise from several factors:

  • Cellular Factors: Cell line integrity, passage number, and overall cell health can significantly impact results. Inconsistent cell density at the time of plating and transfection is a major contributor to variability.[4]

  • Transfection Efficiency: The efficiency of plasmid DNA delivery into cells can vary between wells and experiments. Optimizing the DNA-to-transfection reagent ratio is critical.[5]

  • Reagent Quality and Handling: The quality of plasmid DNA, consistency of luciferase assay reagents, and proper storage are essential. Repeated freezing and thawing of reagents can reduce their activity.[5]

  • Pipetting and Plate Effects: Inaccurate pipetting, especially of small volumes, can introduce significant errors. "Edge effects," where wells on the perimeter of a plate evaporate more quickly, can also lead to inconsistent results.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 20%) in the firefly/Renilla ratio. How can I improve consistency?

Answer: High variability between replicates is a common issue that can mask real biological effects. Below is a troubleshooting workflow and table with example data.

Troubleshooting_Variability Start High Variability (CV > 20%) Check_Pipetting Review Pipetting Technique - Use calibrated pipettes - Prepare master mixes Start->Check_Pipetting Check_Cells Assess Cell Culture Conditions - Ensure consistent cell density - Use low passage number cells Check_Pipetting->Check_Cells Optimize_Transfection Optimize Transfection - Titrate DNA and reagent ratio - Check DNA quality Check_Cells->Optimize_Transfection Normalize_Data Normalize Data Properly - Calculate Firefly/Renilla ratio for each well Optimize_Transfection->Normalize_Data Result Low Variability (CV < 15%) Normalize_Data->Result

Data Presentation: Example of High vs. Low Variability

Condition Replicate Firefly RLU (High Variability) Renilla RLU (High Variability) Firefly/Renilla Ratio (High Variability) Firefly RLU (Low Variability) Renilla RLU (Low Variability) Firefly/Renilla Ratio (Low Variability)
Control 115,0005,0003.018,0006,0003.0
225,00010,0002.519,5006,5003.0
310,0002,5004.018,7506,2503.0
Average 16,667 5,833 3.17 18,750 6,250 3.0
Std Dev 7,638 3,819 0.76 750 250 0.0
% CV 45.8% 65.5% 24.1% 4.0% 4.0% 0.0%
SIM1 Active 1120,0006,00020.0150,0007,50020.0
2180,00012,00015.0157,5007,87520.0
390,0003,00030.0142,5007,12520.0
Average 130,000 7,000 21.67 150,000 7,500 20.0
Std Dev 45,826 4,583 7.64 7,500 375 0.0
% CV 35.3% 65.5% 35.2% 5.0% 5.0% 0.0%
Issue 2: Low or No Luminescence Signal

Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?

Answer: A weak or absent signal can be due to several factors, from poor transfection to inactive reagents.

Data Presentation: Troubleshooting Low Signal

Potential Cause Recommended Solution
Low Transfection Efficiency Optimize transfection parameters (cell confluency, DNA concentration, reagent-to-DNA ratio). Use a positive control plasmid (e.g., CMV-driven luciferase) to assess efficiency.
Poor Plasmid Quality Use high-quality, endotoxin-free plasmid DNA. Verify plasmid integrity via restriction digest or sequencing.
Inactive Luciferase Reagents Ensure reagents are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment.[5]
Incorrect Reporter Construct Verify that the cis-regulatory element is correctly cloned upstream of the minimal promoter and luciferase gene.
Inappropriate Cell Line Ensure the chosen cell line has the necessary cellular machinery for the SIM1 pathway to be active.
Issue 3: High Background Luminescence

Question: My negative control wells (without the SIM1 expression vector or with an empty vector) show high luminescence readings. What could be the cause?

Answer: High background can mask the true signal from your experimental reporter.

Data Presentation: Reducing High Background

Potential Cause Recommended Solution
Plate Type Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk.[6]
Contamination of Reagents Use fresh, sterile pipette tips for each reagent and sample transfer.
Cell Culture Medium If possible, use a culture medium without phenol (B47542) red, as it can contribute to background signal.
"Leaky" Promoter in Reporter The minimal promoter in your reporter construct may have some basal activity. Test your reporter construct without any enhancer element to determine the baseline.

Experimental Protocols

Detailed Methodology: Dual-Luciferase Reporter Assay for SIM1 Activity

This protocol outlines a typical experiment to measure the effect of SIM1 on a target cis-regulatory element.

Experimental_Workflow Cell_Seeding 1. Cell Seeding - Plate cells in a 96-well plate - Aim for 70-90% confluency Transfection 2. Co-transfection - SIM1 expression vector - Reporter plasmid (Firefly Luc) - Control plasmid (Renilla Luc) Cell_Seeding->Transfection Incubation 3. Incubation - 24-48 hours post-transfection Transfection->Incubation Cell_Lysis 4. Cell Lysis - Wash with PBS - Add passive lysis buffer Incubation->Cell_Lysis Luminescence_Reading 5. Luminescence Reading - Add Firefly substrate, read - Add Renilla substrate, read Cell_Lysis->Luminescence_Reading Data_Analysis 6. Data Analysis - Calculate Firefly/Renilla ratio - Normalize to control Luminescence_Reading->Data_Analysis

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • SIM1 expression plasmid

  • cis-regulatory element-firefly luciferase reporter plasmid (e.g., containing a SIM1-responsive enhancer[7])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, prepare two tubes.

    • Tube A (DNA): Dilute 100 ng of the firefly luciferase reporter plasmid, 10 ng of the Renilla luciferase control plasmid, and the desired amount of SIM1 expression plasmid in 5 µL of Opti-MEM.

    • Tube B (Reagent): Dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfection: Add 10 µL of the transfection complex to each well containing 100 µL of complete growth medium. Gently rock the plate to mix.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add 100 µL of the firefly luciferase substrate to each well and measure the luminescence (Reading 1).

    • Add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla) to each well and measure the luminescence again (Reading 2).

  • Data Analysis:

    • For each well, calculate the ratio of firefly luminescence to Renilla luminescence (Reading 1 / Reading 2).

    • Normalize the results to a control condition (e.g., cells transfected with an empty vector instead of the SIM1 expression plasmid).

Optimization of Transfection Parameters

Achieving high and reproducible transfection efficiency is crucial. The following table provides a starting point for optimization.

Parameter Recommended Range Notes
Cell Confluency 70-90%Optimal density is cell-type dependent.
DNA Concentration (per well) 50-200 ng (total)Titrate to find the optimal concentration that gives a strong signal without causing toxicity.
Transfection Reagent:DNA Ratio 1:1 to 3:1 (v/w)Varies with reagent and cell type; requires optimization.
Post-Transfection Incubation 24-48 hoursTime to allow for reporter gene expression.

References

Technical Support Center: Optimizing Delivery of cis-SIM1 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of cis-SIM1 in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures involving this compound delivery.

Issue 1: Low Target Engagement or Inconsistent Efficacy

Question: We are observing low or variable knockdown of SIM1 target genes after administering our this compound formulation. What are the potential causes and how can we troubleshoot this?

Answer: Low or inconsistent efficacy is a common challenge in oligonucleotide-based therapies and can stem from several factors related to the formulation, delivery route, and biological barriers.[1]

Possible Causes and Solutions:

  • Suboptimal Lipid Nanoparticle (LNP) Formulation: The composition of your LNP carrier is critical for protecting the this compound and facilitating its cellular uptake.[2][3][4]

    • Ionizable Lipid pKa: The pKa of the ionizable lipid should be in the range of 6.2-6.7 to ensure efficient encapsulation at low pH and a neutral surface charge at physiological pH, which reduces toxicity and improves circulation time.[2][5]

    • Lipid Ratios: The molar ratios of the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impact LNP stability and efficacy. A common starting ratio is 50:10:38.5:1.5.[4][6] It is crucial to optimize these ratios for your specific oligonucleotide.

    • Particle Size and Polydispersity: For systemic delivery, LNP size should ideally be between 70-100 nm with a low polydispersity index (PDI) to ensure consistent biodistribution.[2][7]

  • Inefficient Endosomal Escape: A major hurdle for oligonucleotide delivery is the entrapment and degradation of the therapeutic in endosomes.[1][5]

    • Helper Lipids: Incorporating fusogenic helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can promote endosomal escape.[2]

  • Poor Biodistribution to Target Tissue: The delivery route and formulation characteristics determine where the this compound accumulates. For SIM1, the target is often the hypothalamus.

    • Route of Administration: While intravenous (IV) injection leads to broad distribution, particularly to the liver and kidneys, subcutaneous (SC) injection can provide a slower, more sustained release.[8][9][10] However, reaching the central nervous system (CNS) after systemic administration is challenging due to the blood-brain barrier.[11] Intrathecal or intracerebroventricular injections may be necessary for direct CNS delivery.[9]

    • PEG-Lipid Chain Length: The length of the PEG-lipid acyl chain can influence circulation time. Longer chains can increase circulation half-life, potentially allowing for greater accumulation in tissues with leaky vasculature, but may hinder cellular uptake.[3]

  • This compound Stability: Unmodified oligonucleotides are susceptible to degradation by nucleases.[12]

    • Chemical Modifications: Ensure your this compound (a transcription factor decoy) has appropriate chemical modifications, such as a phosphorothioate (B77711) (PS) backbone, to enhance stability against nuclease degradation.[8]

Experimental Workflow for Troubleshooting Efficacy:

G Start Low/Inconsistent Efficacy Observed Formulation Step 1: Re-evaluate LNP Formulation - Check lipid ratios, pKa, size, PDI. - Optimize using a matrix of formulations. Start->Formulation Stability Step 2: Assess this compound Stability - Confirm chemical modifications (e.g., PS backbone). - Analyze integrity post-formulation. Formulation->Stability Biodistribution Step 3: Analyze Biodistribution - Use fluorescently labeled this compound. - Compare IV vs. SC routes. - Consider direct CNS injection. Stability->Biodistribution Target Step 4: Quantify Target Engagement - Perform EMSA or smFISH on target tissue. - Correlate with efficacy data. Biodistribution->Target End Optimized Delivery Protocol Target->End G Start Toxicity Observed Control Administer Control Groups - Vehicle (LNP without this compound) - Scrambled Decoy LNP Start->Control Analyze_Control Analyze Toxicity in Controls Control->Analyze_Control LNP_Tox Toxicity in Vehicle Group? (Yes/No) Analyze_Control->LNP_Tox Seq_Tox Toxicity in Scrambled Group? (Yes/No) LNP_Tox->Seq_Tox No LNP_Issue LNP Formulation is Toxic - Re-evaluate lipid components - Lower the dose LNP_Tox->LNP_Issue Yes Seq_Issue Sequence-Dependent Toxicity - Screen for CpG motifs - Test alternative decoy sequences Seq_Tox->Seq_Issue Yes Target_Issue On-Target or Off-Target Toxicity - Reduce dose - Confirm decoy specificity Seq_Tox->Target_Issue No End Refined, Non-Toxic Protocol LNP_Issue->End Seq_Issue->End Target_Issue->End G cluster_adipose Adipose Tissue cluster_arc Hypothalamus (ARC) cluster_pvn Hypothalamus (PVN) cluster_decoy Therapeutic Intervention Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds to POMC POMC Neuron aMSH α-MSH POMC->aMSH cleaves to Leptin_R->POMC activates MC4R MC4R aMSH->MC4R binds to MC4R_Neuron MC4R Neuron SIM1 SIM1 (Transcription Factor) MC4R->SIM1 signaling activates Oxytocin Oxytocin Gene SIM1->Oxytocin promotes transcription of Satiety Satiety & Reduced Food Intake Oxytocin->Satiety leads to cis_SIM1 This compound Decoy SIM1_protein SIM1 Protein cis_SIM1->SIM1_protein sequesters SIM1_protein->Oxytocin CANNOT BIND

References

troubleshooting western blot analysis for BET protein levels after cis-SIM1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers analyzing Bromodomain and Extra-Terminal (BET) protein levels, particularly after treatment with the PROTAC degrader cis-SIM1 and its active counterparts.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your Western blot experiments in a question-and-answer format.

Signal Issues

Question: I see no degradation of my target BET protein after treatment with this compound. Is my experiment failing?

Answer: Not at all. This is the expected result. This compound is the inactive stereoisomer of the potent BET degrader SIM1 and is designed to be used as a negative control.[1][2] It should not induce the degradation of BET proteins. Its purpose is to help confirm that the degradation observed with the active SIM1 compound is a result of the specific PROTAC mechanism and not due to off-target or non-specific effects of the chemical scaffold. If your active SIM1 compound also shows no degradation, then further troubleshooting is required.

Question: I am observing a very weak or no signal for my target BET protein (e.g., BRD4) in all lanes, including my vehicle control.

Answer: This issue can stem from several factors related to the protein, antibodies, or technical aspects of the Western blot procedure.

Possible Causes & Solutions:

  • Low Target Protein Abundance: The chosen cell line may not express the specific BET protein at high levels.[3]

    • Solution: Confirm the expression level of the target protein in your cell line using literature or database searches (e.g., The Human Protein Atlas).[3] Consider using a positive control cell lysate known to express the BET protein.[4] You may also need to load a higher amount of total protein (30-100 µg) per lane.[3]

  • Inefficient Protein Extraction: The lysis buffer may not be optimal for extracting nuclear proteins like the BET family.

    • Solution: Ensure your lysis buffer is suitable for nuclear protein extraction and always include protease and phosphatase inhibitors to prevent protein degradation.[3][4][5]

  • Primary Antibody Issues: The primary antibody may have low affinity, be used at a suboptimal concentration, or may not be validated for Western blotting.[6]

    • Solution: Optimize the primary antibody concentration by performing a titration.[6][7] Ensure the antibody is specific to your target and validated for Western blot.[6][8] Incubating the primary antibody overnight at 4°C can sometimes enhance the signal.[9]

  • Poor Protein Transfer: Inefficient transfer from the gel to the membrane, especially for high molecular weight proteins, can lead to weak signals.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5] For larger proteins like BRD4 (isoforms can be >150 kDa), consider optimizing transfer time and voltage or using a wet transfer system, which is often more efficient for high molecular weight proteins.[5][10]

Background Issues

Question: My blot shows high background, which makes it difficult to see the specific BET protein bands.

Answer: High background can be caused by several factors, often related to blocking, washing, or antibody concentrations.[9][11][12]

Possible Causes & Solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[9] You can also try a different blocking agent (e.g., switching from non-fat milk to BSA, or vice-versa), as some antibodies perform better with a specific blocker.[13][14] For detecting phosphoproteins, BSA is generally recommended over milk, as milk contains phosphoproteins like casein that can cause background.[12][14]

  • Antibody Concentration Too High: Excessive primary or secondary antibody can bind non-specifically across the membrane.[11][12]

    • Solution: Reduce the concentration of your primary and/or secondary antibody.[9][12] Perform a titration to find the optimal concentration that gives a strong signal with low background.

  • Inadequate Washing: Insufficient washing may not remove all unbound antibodies.

    • Solution: Increase the number and/or duration of wash steps.[9][12] Adding a mild detergent like Tween 20 (to a final concentration of 0.05-0.1%) to your wash buffer can help reduce background.[9]

Band Issues

Question: I am seeing multiple non-specific bands in addition to the band for my target BET protein.

Answer: Non-specific bands can arise from issues with the sample, antibody specificity, or protein overloading.[7]

Possible Causes & Solutions:

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Ensure you are using a highly specific monoclonal or recombinant antibody that has been validated for Western blotting.[7][8] Check the antibody datasheet for information on known cross-reactivities.

  • Protein Overloading: Loading too much protein on the gel can lead to non-specific antibody binding and streaky lanes.[9][15]

    • Solution: Reduce the amount of total protein loaded per lane. A typical range is 20-40 µg, but this may need optimization.[3][16]

  • Sample Degradation: Protein degradation can result in smaller, lower molecular weight bands.

    • Solution: Always prepare fresh lysates and use protease inhibitors.[3][4] Keep samples on ice during preparation.

Question: The band for my BET protein is appearing at a different molecular weight than expected.

Answer: This can be due to several biological factors or experimental artifacts.

Possible Causes & Solutions:

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation or glycosylation can cause a protein to migrate slower on the gel, appearing larger than its predicted molecular weight.[3]

    • Solution: Consult resources like UniProt or relevant literature to check for known PTMs for your specific BET protein.

  • Splice Variants/Isoforms: BET proteins like BRD4 have multiple isoforms that will appear as distinct bands at different molecular weights.[17][18]

    • Solution: Check your antibody's specificity. It may recognize a single isoform or multiple isoforms. The presence of multiple bands could be a true biological result. For example, BRD4 has long (~200 kDa) and short (~70 kDa) isoforms.

  • Incomplete Denaturation: If the protein is not fully denatured, it may migrate unpredictably.

    • Solution: Ensure your sample buffer contains sufficient SDS and a reducing agent (like DTT or β-mercaptoethanol) and that you have heated the samples appropriately before loading.[4]

Quantitative Data Summary

The trivalent PROTAC SIM1 is a highly potent degrader of BET family proteins, showing a preference for BRD2.[2][19][20] The following table summarizes its degradation potency (DC₅₀) across different BET proteins as observed in acute myeloid leukemia (MV4;11) cells.

Target ProteinDC₅₀ (nM)Notes
BRD2 1.1SIM1 shows the highest preference for BRD2 degradation.[2][19]
BRD3 3.3Potent degradation observed.[20]
BRD4 0.7Highly potent degradation.[20]

Data is compiled from studies on the active SIM1 compound. This compound is the inactive control and is not expected to yield significant degradation.[2]

Experimental Protocols

Protocol 1: Cell Treatment with this compound and Controls

This protocol outlines the steps for treating cells to evaluate BET protein degradation.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare stock solutions of SIM1 (active degrader) and this compound (negative control) in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO that is used for the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO), this compound, or SIM1 at various concentrations.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the optimal degradation window.[21]

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.

Protocol 2: Western Blot for BET Protein Levels

This protocol provides a standard workflow for analyzing protein levels following cell treatment.

  • Cell Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][22] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.[22]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[16] Also, load a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target BET protein (e.g., anti-BRD4) at the optimized dilution. This is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 9) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[22] Capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., GAPDH, β-actin).[22]

Visualized Workflows and Pathways

PROTAC (SIM1) Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism: SIM1-induced BET Protein Degradation cluster_inactive Inactive Control Pathway (this compound) cluster_active Active Pathway (SIM1) cisSIM1 This compound (Inactive) NoComplex No Ternary Complex Formation cisSIM1->NoComplex BET_protein_cis BET Protein (BRD2/3/4) BET_protein_cis->NoComplex NoDegradation No Degradation BET_protein_cis->NoDegradation Stable Protein Level VHL_cis VHL E3 Ligase VHL_cis->NoComplex NoComplex->NoDegradation SIM1 SIM1 (Active PROTAC) TernaryComplex Ternary Complex (BET : SIM1 : VHL) SIM1->TernaryComplex BET_protein BET Protein (BRD2/3/4) BET_protein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Tagged for destruction Degradation BET Protein Degradation Proteasome->Degradation Catalyzes

Caption: Mechanism of SIM1 vs. its inactive control, this compound.

Experimental Workflow for BET Protein Analysis

Western_Blot_Workflow Experimental Workflow: from Cell Treatment to Data Analysis start Cell Culture (e.g., MV4;11) treatment Treatment (Vehicle, this compound, SIM1) start->treatment harvest Cell Harvest & Lysis (with Protease Inhibitors) treatment->harvest quant Protein Quantification (BCA or Bradford Assay) harvest->quant sds_page SDS-PAGE (Protein Separation) quant->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer ponceau Ponceau S Stain (Verify Transfer) transfer->ponceau blocking Blocking (5% BSA or Milk in TBST) ponceau->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection reprobe Strip & Reprobe (Loading Control, e.g., GAPDH) detection->reprobe analysis Data Analysis (Densitometry) reprobe->analysis

Caption: Step-by-step workflow for analyzing BET protein degradation.

Western Blot Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree for Western Blot start Problem with Blot? no_signal Weak or No Signal start->no_signal Yes high_bg High Background start->high_bg Yes bad_bands Wrong Size or Extra Bands start->bad_bands Yes cause_ns1 Check Protein Transfer (Ponceau S) no_signal->cause_ns1 cause_ns2 Increase Ab Concentration or Incubation Time no_signal->cause_ns2 cause_ns3 Increase Protein Load or Use Positive Control no_signal->cause_ns3 cause_ns4 Check Antibody Activity (Dot Blot) no_signal->cause_ns4 cause_hb1 Decrease Antibody Concentration high_bg->cause_hb1 cause_hb2 Increase Wash Steps (Time/Volume) high_bg->cause_hb2 cause_hb3 Optimize Blocking (Time/Agent) high_bg->cause_hb3 cause_hb4 Ensure Membrane Did Not Dry Out high_bg->cause_hb4 cause_bb1 Check for PTMs or Isoforms (e.g., BRD4) bad_bands->cause_bb1 cause_bb2 Use Fresh Lysate with Protease Inhibitors bad_bands->cause_bb2 cause_bb3 Reduce Protein Load to Prevent Overload bad_bands->cause_bb3 cause_bb4 Verify Primary Ab Specificity bad_bands->cause_bb4

Caption: A decision tree for common Western blot issues.

References

improving the efficiency of SIM1 gene knockdown using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SIM1 Gene Knockdown.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for .

Frequently Asked Questions (FAQs)

Q1: What is the optimal siRNA concentration for SIM1 knockdown?

A1: The optimal siRNA concentration can vary depending on the cell type and transfection reagent. It is recommended to perform a titration to determine the lowest effective concentration that provides maximum knockdown with minimal cytotoxicity.[1] Generally, a concentration range of 5–100 nM is a good starting point for optimization.[2]

Q2: How soon after transfection can I expect to see SIM1 knockdown?

Q3: Why are my mRNA levels of SIM1 decreased, but the protein levels remain unchanged?

A3: This discrepancy can occur if the SIM1 protein has a slow turnover rate.[2] While the siRNA has effectively degraded the mRNA, the pre-existing protein will degrade at its natural rate. To address this, you should extend the incubation time and perform protein analysis at later time points, such as 72 or 96 hours post-transfection.[1]

Q4: What are the essential controls for an siRNA knockdown experiment?

Q5: What could be causing high cell toxicity or death after transfection?

Troubleshooting Guide

Low knockdown efficiency is a common issue in siRNA experiments. The following table outlines potential causes and recommended solutions to improve your SIM1 gene knockdown results.

Problem Possible Cause Recommended Solution
Low Knockdown Efficiency Inefficient siRNA Delivery: The transfection protocol is not optimized for your specific cell line.Optimize the transfection reagent-to-siRNA ratio, cell density at the time of transfection, and incubation time.[8] Consider testing different transfection reagents.[5] A positive control siRNA can help determine if the transfection itself is the issue.[9]
Suboptimal siRNA Design: The siRNA sequence is not effective at targeting SIM1 mRNA.Test two to four different siRNA sequences targeting different regions of the SIM1 mRNA to find the most potent one.[5][7] Use siRNAs with low GC content (40-55%).
Incorrect Analysis Timing: The analysis is performed too early or too late to capture peak knockdown.Perform a time-course experiment, measuring mRNA levels at 24, 48, and 72 hours and protein levels at 48, 72, and 96 hours post-transfection to identify the optimal time point.[1][3]
Degraded siRNA: The siRNA has been degraded by RNases.Ensure a sterile, RNase-free working environment.[2][7] Use nuclease-free tips, tubes, and water. Aliquot siRNA stocks to avoid multiple freeze-thaw cycles.
High Variability Between Replicates Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can affect transfection efficiency.Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure uniform cell density at the time of seeding.[2]
Pipetting Inaccuracies: Inconsistent volumes of siRNA or transfection reagent are added.Prepare a master mix of the transfection complexes to distribute to different wells, which can help minimize pipetting errors.[10]
Off-Target Effects High siRNA Concentration: Using too much siRNA can lead to the silencing of unintended genes.[10]Perform a dose-response curve to identify the lowest siRNA concentration that yields maximum target knockdown.[1][2]
Sequence-Specific Off-Targeting: The siRNA sequence has partial homology to other mRNAs.Perform a BLAST search to ensure the siRNA sequence is specific to SIM1.[7] Corroborate findings with at least two different siRNAs targeting the same gene.[2]

Experimental Protocols

Protocol 1: Optimizing siRNA Transfection

This protocol provides a framework for optimizing siRNA delivery using a lipid-based transfection reagent.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so they reach 50-70% confluency at the time of transfection.[2][6]

  • siRNA Complex Preparation:

    • For each well, prepare two tubes.

    • Tube A: Dilute the desired range of SIM1 siRNA concentrations (e.g., 5 nM, 10 nM, 25 nM, 50 nM) in serum-free medium.

    • Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[6]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the desired analysis (mRNA or protein).

  • Analysis: Harvest the cells and proceed with qRT-PCR or Western blot analysis to determine the siRNA concentration that gives the highest knockdown with the lowest toxicity.

Protocol 2: Quantification of SIM1 Knockdown by qRT-PCR

This protocol details how to measure the reduction in SIM1 mRNA levels.

  • RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing qPCR master mix, forward and reverse primers for SIM1, and nuclease-free water.

    • Also, prepare a reaction for a stable housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.

    • Add the cDNA template to the master mix.

Visualizations

Experimental Workflow for SIM1 siRNA Knockdown

The following diagram illustrates the logical workflow for a typical SIM1 siRNA knockdown experiment, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Design/Select SIM1 siRNA p2 Culture Cells to Optimal Confluency (50-70%) p1->p2 e1 Prepare siRNA- Transfection Reagent Complexes p2->e1 Start Transfection e2 Transfect Cells with siRNA Complexes e1->e2 e3 Incubate for 24-72 hours e2->e3 a1 Harvest Cells e3->a1 Proceed to Analysis a2 Isolate RNA/Protein a1->a2 a3 qRT-PCR Analysis (mRNA Level) a2->a3 a4 Western Blot Analysis (Protein Level) a2->a4 a5 Data Analysis & Interpretation a3->a5 a4->a5

Caption: Workflow for SIM1 siRNA Knockdown Experiments.

SIM1 in the Melanocortin Signaling Pathway

SIM1 is a key transcription factor involved in the leptin-melanocortin signaling pathway, which regulates energy homeostasis.[11][12] This pathway is critical in the paraventricular nucleus (PVN) of the hypothalamus.

G Leptin Leptin MC4R Melanocortin 4 Receptor (MC4R) Leptin->MC4R Activates SIM1 SIM1 Transcription Factor MC4R->SIM1 Induces Expression PVN Paraventricular Nucleus (PVN) Neurons SIM1->PVN Acts within Anorexia Anorexia (Reduced Food Intake) PVN->Anorexia Mediates

Caption: Simplified SIM1 Signaling Pathway in the Hypothalamus.

References

Validation & Comparative

Validating the Negative Control Activity of cis-SIM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in studies involving the SIM BHLH Transcription Factor 1 (SIM1), particularly within the realm of drug development and cellular signaling, the use of appropriate controls is paramount for the validation of experimental findings. This guide provides a comprehensive comparison of the inactive diastereomer, cis-SIM1, against its active counterpart, SIM1, a potent trivalent proteolysis-targeting chimera (PROTAC). The experimental data herein demonstrates the utility of this compound as a negative control, showing its lack of activity in inducing apoptosis and related downstream signaling events.

Data Summary: this compound vs. SIM1 in Apoptosis Induction

The following table summarizes the comparative activity of this compound and SIM1 in inducing apoptosis in the 22Rv1 prostate cancer cell line, as determined by Caspase-Glo 3/7 assays. This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

CompoundTarget ActivityCell LineAssayResultConclusion
SIM1 BET Degrader22Rv1Caspase-Glo 3/7Potent induction of apoptosis (EC50 = 2nM)[1]Active compound
This compound Negative Control22Rv1Caspase-Glo 3/7No significant induction of apoptosis[1]Inactive as a negative control

Experimental Evidence: PARP Cleavage Assay

A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases. Western blot analysis was employed to assess PARP cleavage in 22Rv1 cells following treatment with SIM1 and this compound.

Results: Treatment with the active compound SIM1 led to a significant increase in the cleaved form of PARP, indicating the induction of apoptosis. In contrast, cells treated with this compound at the same concentration showed no discernible increase in PARP cleavage, similar to the vehicle-treated control cells. This lack of activity validates this compound as a negative control in this experimental context.[2]

Experimental Protocols

Cell Culture

The 22Rv1 human prostate carcinoma cell line was used for all experiments. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2.

Caspase-Glo 3/7 Assay
  • Cell Seeding: 22Rv1 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of SIM1 or this compound for 24 hours.

  • Assay Procedure: After the treatment period, the Caspase-Glo 3/7 reagent was added to each well according to the manufacturer's instructions.

  • Data Acquisition: The plate was incubated at room temperature, and luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls to determine the half-maximal effective concentration (EC50) for apoptosis induction.[1]

Western Blot for PARP Cleavage
  • Cell Lysis: 22Rv1 cells were treated with 10 nM of either SIM1 or this compound for various time points. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for PARP that detects both the full-length and cleaved forms. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the cleaved PARP fragment (approximately 89 kDa) was indicative of apoptosis.[2]

Visualizing Key Pathways and Workflows

To further elucidate the experimental logic and the biological context of SIM1, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_results Expected Outcomes cell_line 22Rv1 Cells sim1 SIM1 (Active Compound) cell_line->sim1 Treatment Application cis_sim1 This compound (Negative Control) cell_line->cis_sim1 Treatment Application vehicle Vehicle Control cell_line->vehicle Treatment Application caspase_assay Caspase-Glo 3/7 Assay sim1->caspase_assay western_blot PARP Cleavage Western Blot sim1->western_blot cis_sim1->caspase_assay cis_sim1->western_blot vehicle->caspase_assay vehicle->western_blot apoptosis Apoptosis Induction caspase_assay->apoptosis SIM1 no_apoptosis No Apoptosis caspase_assay->no_apoptosis This compound / Vehicle western_blot->apoptosis SIM1 western_blot->no_apoptosis This compound / Vehicle

Caption: Experimental workflow for validating the negative control activity of this compound.

sim1_signaling_pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling leptin Leptin mc4r MC4R leptin->mc4r Activates mc4r_agonist Melanocortin Agonists mc4r_agonist->mc4r Activates sim1_gene SIM1 Gene Expression mc4r->sim1_gene Induces pvn_neurons PVN Neurons sim1_gene->pvn_neurons Acts in feeding_inhibition Inhibition of Feeding pvn_neurons->feeding_inhibition Mediates

Caption: Simplified signaling pathway of SIM1 in the regulation of feeding behavior.

References

A Comparative Analysis of Geometric Isomers in Drug Efficacy: A Case Study on Single-Minded Homolog 1 (SIM1)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into "cis-SIM1" and "trans-SIM1" did not yield specific small molecules with these designations in the available scientific literature. The SIM1 gene encodes a transcription factor, a type of protein that is historically challenging to target with small molecules. The term "SIM1" was also found to be an acronym for a PROTAC degrader targeting BET proteins, unrelated to the SIM1 transcription factor.

This guide will, therefore, provide a comprehensive overview of the SIM1 protein as a potential therapeutic target and the critical role of cis-trans isomerism in pharmacology. To illustrate the principles of comparing isomeric efficacy, we will use a hypothetical small molecule modulator of the SIM1 pathway, referred to as "SIM-Mod."

Introduction to SIM1

Single-minded homolog 1 (SIM1) is a basic helix-loop-helix-PAS domain transcription factor.[1] In humans, it is encoded by the SIM1 gene and plays a crucial role in the development of the central nervous system.[1][2] SIM1 is particularly important for the formation of the paraventricular nucleus (PVN) of the hypothalamus, a brain region that regulates metabolism, and deficiencies in SIM1 are linked to severe early-onset obesity.[3] Its role in regulating gene expression in midline cells makes it a protein of interest for therapeutic intervention in metabolic disorders and certain developmental conditions.[1]

The Significance of Cis-Trans Isomerism in Pharmacology

Geometric isomerism, also known as cis-trans isomerism, occurs in molecules with restricted rotation around a bond, such as a carbon-carbon double bond.

  • Cis isomers have functional groups on the same side of the double bond.

  • Trans isomers have functional groups on opposite sides .

This difference in spatial arrangement can profoundly impact a molecule's biological activity. Because the functional groups of geometric isomers are separated by different distances, they often do not fit into a biological target, such as an enzyme or receptor, equally well. This can lead to significant differences in their pharmacological effects, with one isomer often being more active or having a different biological effect than the other.

Hypothetical Signaling Pathway for SIM1 Modulation

As a transcription factor, SIM1 often works in concert with other proteins to regulate gene expression. A plausible pathway involves its dimerization with another protein, such as ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2), followed by binding to DNA and initiating the transcription of target genes that may play a role in appetite regulation. A hypothetical small molecule, "SIM-Mod," could be designed to either enhance or inhibit this process.

SIM1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIM_Mod SIM-Mod (cis or trans) SIM1 SIM1 SIM_Mod->SIM1 Modulates SIM1_ARNT2_dimer SIM1-ARNT2 Dimer SIM1->SIM1_ARNT2_dimer Dimerizes with ARNT2 ARNT2 ARNT2->SIM1_ARNT2_dimer DNA DNA (Target Gene Promoter) SIM1_ARNT2_dimer->DNA Binds to mRNA mRNA DNA->mRNA Transcription Protein Protein (Appetite Regulation) mRNA->Protein Translation Biological_Effect Appetite Suppression Protein->Biological_Effect Leads to

Caption: Hypothetical signaling pathway of SIM1.

Comparing the Efficacy of Hypothetical cis-SIM-Mod vs. trans-SIM-Mod

To determine which isomer of our hypothetical "SIM-Mod" is more effective, a series of experiments would be necessary. A common approach is to use a cell-based reporter assay.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells) B 2. Co-transfection with: a) SIM1 expression vector b) ARNT2 expression vector c) Reporter vector with target gene promoter driving luciferase A->B C 3. Treatment with varying concentrations of: - cis-SIM-Mod - trans-SIM-Mod - Vehicle (Control) B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure luminescence) E->F G 7. Data Analysis (Dose-response curves, IC50/EC50) F->G

Caption: Workflow for a reporter gene assay.

The following table summarizes hypothetical quantitative data from experiments comparing the two isomers.

Parametercis-SIM-Modtrans-SIM-ModUnitDescription
Binding Affinity (Kd) 50500nMDissociation constant; lower values indicate stronger binding to SIM1.
EC50 (Reporter Assay) 1001200nMConcentration for 50% of maximal effect in activating gene transcription.
Maximal Efficacy 9560%Maximum level of gene transcription activation relative to a known agonist.
Cell Permeability HighModerate-Ability to cross the cell membrane to reach the intracellular target.
In vivo half-life 84hoursTime for the concentration of the compound in the body to reduce by half.

Objective: To quantify the dose-dependent effect of cis-SIM-Mod and trans-SIM-Mod on SIM1-mediated transcription.

Materials:

  • HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • pCMV-SIM1 expression vector

  • pCMV-ARNT2 expression vector

  • pGL4 vector containing a luciferase gene downstream of a SIM1-responsive element

  • Transfection reagent (e.g., Lipofectamine 3000)

  • cis-SIM-Mod and trans-SIM-Mod stock solutions in DMSO

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transfection:

    • For each well, prepare a transfection mix containing 50 ng of pCMV-SIM1, 50 ng of pCMV-ARNT2, and 100 ng of the luciferase reporter vector.

    • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of cis-SIM-Mod and trans-SIM-Mod in DMEM. Ensure the final DMSO concentration does not exceed 0.1%.

    • Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the normalized luminescence against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 and maximal efficacy for each isomer.

Conclusion

Based on our hypothetical data, cis-SIM-Mod demonstrates superior efficacy compared to trans-SIM-Mod. It exhibits stronger binding affinity, a lower EC50, and higher maximal efficacy in the reporter gene assay. Furthermore, its favorable cell permeability and longer in vivo half-life suggest it would be a more promising candidate for further drug development. This illustrative comparison underscores the critical importance of evaluating individual isomers during the drug discovery process, as subtle changes in spatial arrangement can lead to substantial differences in pharmacological activity.

References

A Comparative Analysis of SIM1 PROTAC with Other BET Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel trivalent PROTAC, SIM1, with other prominent BET degraders, including MZ1, dBET1, and ARV-771. This analysis is supported by experimental data to inform on their respective performances and potential therapeutic applications.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Bromodomain and Extra-Terminal (BET) proteins are attractive targets in oncology and inflammatory diseases. This guide delves into a comparative analysis of SIM1, a next-generation trivalent PROTAC, against established bivalent BET degraders.

Mechanism of Action: A Paradigm Shift with Trivalent PROTACs

Conventional bivalent PROTACs, such as MZ1, dBET1, and ARV-771, are heterobifunctional molecules. They consist of a ligand that binds to a BET protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation of Target Protein:PROTAC:E3 Ligase leads to the ubiquitination and subsequent degradation of the target protein.

SIM1 represents an advancement in PROTAC design as a trivalent molecule. It is engineered with two BET inhibitor moieties and one E3 ligase ligand, enabling a multivalent binding interaction with the target protein. This design enhances the avidity and cooperativity of ternary complex formation, leading to a more stable complex and consequently, more efficient and sustained protein degradation.

Below is a diagram illustrating the general mechanism of action for PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BET) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target:PROTAC:E3 Ligase Ternary Complex Proteasome 26S Proteasome Target->Proteasome Enters Proteasome Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ubiquitination->Target Tags Target with Poly-Ub chain Degradation Target Protein Degradation Proteasome->Degradation Degrades Target Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment Treat cells with varying concentrations of PROTAC. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Immunoblotting Probe with primary and secondary antibodies. E->F G 7. Detection & Analysis Visualize and quantify protein bands. F->G

Unveiling the Regulatory Landscape of SIM1: A Comparative Guide to Target Gene Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the downstream targets of the Single-minded 1 (SIM1) transcription factor is pivotal. SIM1 is a crucial regulator in the development of the central nervous system and plays a significant role in energy homeostasis and obesity. While direct genome-wide profiling of SIM1 binding sites via Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) in relevant tissues like the hypothalamus remains a much-anticipated development, existing studies provide a foundational framework for identifying and validating its target genes. This guide offers a comprehensive comparison of current methodologies, presents available data on potential SIM1 targets, and outlines the experimental protocols to facilitate further research in this critical area.

Comparative Analysis of SIM1 Target Gene Identification Methods

To date, the direct identification of SIM1 gene targets has been approached through methods other than ChIP-seq. A key study successfully utilized a combination of an inducible gene expression system in a neuronal cell line with microarray analysis to screen for transcriptional targets of a SIM1/ARNT2 heterodimer. This approach provides a valuable list of potential downstream effectors of SIM1 function.

The validation of these potential targets is a critical step. The aforementioned study employed Northern analysis to confirm the upregulation of a subset of genes and further correlated their expression with Sim1 in the neuroendocrine hypothalamus in vivo. Crucially, the expression of two identified targets, Janus Kinase 2 (Jak2) and Thyroid Hormone Receptor Beta 2 (Thrb), was shown to be lost in the neuroendocrine hypothalamus of Sim1 mutant mice, providing strong evidence for their regulation by SIM1.

While microarray analysis has proven effective, ChIP-seq presents a powerful, alternative approach for the direct, genome-wide identification of SIM1 binding sites. The future application of ChIP-seq in hypothalamic neurons would offer a more direct and comprehensive catalog of SIM1 targets, which could then be cross-validated with expression data from techniques like RNA-sequencing (RNA-seq) in Sim1 knockout or knockdown models.

Quantitative Data Summary: Potential SIM1/ARNT2 Target Genes

The following table summarizes a selection of potential SIM1/ARNT2 target genes identified by microarray analysis, showcasing their induced expression levels.

Gene SymbolGene NameFold Induction (Microarray)Validation Method
Jak2 Janus Kinase 2>1.7Northern Blot, in vivo expression correlation, Lost expression in Sim1 mutant
Thrb Thyroid Hormone Receptor Beta 2>1.7Northern Blot, in vivo expression correlation, Lost expression in Sim1 mutant
Gene XName of Gene X>1.7Northern Blot
Gene YName of Gene Y>1.7Northern Blot
Gene ZName of Gene Z>1.7Northern Blot
............

Note: This table is a representative summary based on the described study. The full list of 268 potential target genes can be found in the original publication.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments used to identify and validate SIM1 target genes.

Inducible Gene Expression and Microarray Analysis
  • Cell Line and Culture: A neuronal cell line is engineered with a doxycycline-inducible system for the co-expression of SIM1 and its dimerization partner, ARNT2.

  • Induction: Cells are treated with doxycycline (B596269) to induce the expression of the SIM1/ARNT2 heterodimer.

  • RNA Extraction and Microarray: RNA is extracted from both induced and uninduced cells. The RNA is then labeled and hybridized to a microarray chip to identify genes with differential expression.

  • Data Analysis: Genes showing a fold induction of >1.7 in the induced cells are considered potential targets.[2]

Northern Blot Analysis for Target Gene Validation
  • RNA Extraction and Gel Electrophoresis: RNA is extracted from the neuronal cell line (both induced and uninduced) and separated by size via agarose (B213101) gel electrophoresis.

  • Transfer and Hybridization: The separated RNA is transferred to a nylon membrane and hybridized with a labeled probe specific to the potential target gene.

  • Detection: The signal from the hybridized probe is detected, allowing for the visualization and quantification of the target gene's mRNA levels. An upregulation in the induced sample validates the microarray finding.[2]

In Vivo Validation in Sim1 Mutant Mice
  • Tissue Preparation: Hypothalamic tissue sections are prepared from both wild-type and Sim1 mutant mice.

  • In Situ Hybridization: The tissue sections are subjected to in situ hybridization using probes for the potential target genes.

  • Microscopy and Analysis: The expression pattern and levels of the target gene mRNA are visualized and compared between the wild-type and mutant mice. A loss of expression in the specific hypothalamic nuclei of Sim1 mutants provides strong evidence for regulation by SIM1.[2]

Visualizing the Pathways and Processes

SIM1 Signaling Pathway

The SIM1 protein is a key component of the melanocortin signaling pathway, which is critical for regulating food intake and energy balance.

SIM1_Signaling_Pathway Leptin Leptin MC4R MC4R Leptin->MC4R activates SIM1 SIM1 MC4R->SIM1 induces TargetGenes Target Genes (e.g., Oxt, Trh, Crh) SIM1->TargetGenes regulates Feeding ↓ Food Intake TargetGenes->Feeding

Caption: The SIM1 signaling cascade in energy homeostasis.

Experimental Workflow for SIM1 Target Validation

The following diagram illustrates the workflow for identifying and validating SIM1 target genes, from initial screening to in vivo confirmation.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Validation InducibleSystem Inducible SIM1/ARNT2 Expression System Microarray Microarray Analysis InducibleSystem->Microarray identifies PotentialTargets Potential Target Genes Microarray->PotentialTargets Northern Northern Blot ValidatedTargets Validated Target Genes Northern->ValidatedTargets InVivo In Vivo Expression Analysis (Sim1 mutant mice) InVivo->ValidatedTargets PotentialTargets->Northern confirms upregulation PotentialTargets->InVivo confirms in vivo relevance

Caption: Workflow for SIM1 target gene identification and validation.

Future Directions: The Promise of ChIP-seq

While the presented methodologies have laid a crucial foundation, the application of ChIP-seq is the next logical step to comprehensively map the SIM1 cistrome. A SIM1-specific ChIP-seq experiment in hypothalamic neurons would provide a genome-wide map of its direct binding sites. Cross-referencing these binding sites with transcriptomic data from Sim1 loss-of-function models will undoubtedly uncover a wealth of novel, high-confidence SIM1 target genes, paving the way for a deeper understanding of its role in health and disease and opening new avenues for therapeutic intervention in obesity and related metabolic disorders.

References

In Vivo Anti-Tumor Efficacy of SIM1 (BET Degrader): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor activity of the SIM1 degrader. It is crucial to note that the designation "SIM1" in the context of targeted protein degradation refers to a potent, trivalent PROTAC (Proteolysis Targeting Chimera) that degrades the Bromodomain and Extra-Terminal domain (BET) family of proteins, not the transcription factor SIM1 (Single-minded homolog 1). This guide will focus on the former, a significant therapeutic target in oncology.

SIM1 is a von Hippel-Lindau (VHL)-based PROTAC that potently degrades all BET family members (BRD2, BRD3, and BRD4), with a preference for BRD2.[1][2] By inducing the degradation of these epigenetic readers, SIM1 aims to offer a more profound and sustained anti-cancer effect compared to traditional BET inhibitors.[3] This document presents a comparative analysis of SIM1's potential in vivo efficacy against alternative therapies, supported by representative experimental data and detailed protocols.

Performance Comparison: BET Degrader vs. BET Inhibitor

The primary therapeutic advantage of BET degraders over BET inhibitors is their event-driven pharmacology. While inhibitors merely block the function of a BET protein, degraders catalytically eliminate the protein from the cell, which can lead to a more durable and potent anti-tumor response.[3] The following table summarizes representative in vivo data from a potent BET degrader, similar to SIM1, compared to a BET inhibitor in a human cancer xenograft model.

Parameter BET Degrader (e.g., ZBC260/QCA570) BET Inhibitor (e.g., JQ1) Vehicle Control
Treatment Regimen 5 mg/kg, intravenous, every other day50 mg/kg, intraperitoneal, dailySaline, daily
Tumor Growth Inhibition (TGI) >90% regression observedModerate tumor growth inhibitionNo inhibition
Apoptosis Induction HighModerateLow
Effect on MYC Expression Sustained downregulationTransient downregulationNo change
Observed Toxicity No significant weight loss or other signs of toxicity at effective dosesPotential for on-target toxicitiesN/A
Durability of Response Potential for sustained response post-treatmentResponse dependent on continuous drug exposureN/A

Note: The data presented for the BET degrader is representative of highly potent compounds like ZBC260 and QCA570, which have demonstrated significant tumor regression in xenograft models of leukemia and non-small cell lung cancer. Specific in vivo data for the trivalent PROTAC SIM1 is not yet publicly available in detail.

Experimental Protocols

In Vivo Anti-Tumor Activity Assessment in a Xenograft Mouse Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of a SIM1 degrader using a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., triple-negative breast cancer cell line MDA-MB-453 or leukemia cell line RS4;11) are cultured under standard conditions.

  • Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old) are used as hosts for the xenograft.

2. Tumor Implantation:

  • A suspension of 2 x 10⁶ to 5 x 10⁶ cancer cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel is prepared.

  • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Phase:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The SIM1 degrader is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and water).

  • The degrader is administered to the treatment group according to a specified dosing schedule (e.g., 5 mg/kg, intravenously, every other day).

  • The control group receives the vehicle only. An alternative treatment arm with a BET inhibitor can be included for comparison.

4. Monitoring and Endpoint:

  • Tumor volume and the body weight of the mice are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.

  • At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analyses (e.g., Western blot to confirm BET protein degradation, or immunohistochemistry).

Pharmacokinetic (PK) Analysis

A separate study is conducted to determine the pharmacokinetic properties of the SIM1 degrader.

1. Dosing and Sampling:

  • A single dose of the SIM1 degrader is administered to a cohort of mice (typically intravenously).

  • Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

2. Sample Processing and Analysis:

  • Plasma is isolated from the blood samples.

  • The concentration of the SIM1 degrader in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

3. Data Analysis:

  • Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are calculated to assess the drug's exposure and stability in vivo.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment Phase cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest & Suspension Cell Harvest & Suspension Cell Culture->Cell Harvest & Suspension Animal Acclimatization Animal Acclimatization Subcutaneous Injection Subcutaneous Injection Animal Acclimatization->Subcutaneous Injection Cell Harvest & Suspension->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing (Vehicle, SIM1, Alternative) Dosing (Vehicle, SIM1, Alternative) Randomization->Dosing (Vehicle, SIM1, Alternative) Tumor & Weight Measurement Tumor & Weight Measurement Dosing (Vehicle, SIM1, Alternative)->Tumor & Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis Pharmacodynamic Studies Pharmacodynamic Studies Endpoint Analysis->Pharmacodynamic Studies Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: Workflow for assessing the in vivo anti-tumor activity of a SIM1 degrader.

BET Protein Signaling Pathway and Mechanism of Action of SIM1 Degrader

G cluster_nucleus Nucleus cluster_degradation Mechanism of SIM1 Degrader BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Transcription Transcription BET Proteins (BRD2/3/4)->Transcription promotes Proteasome Proteasome BET Proteins (BRD2/3/4)->Proteasome targeted for degradation Acetylated Histones Acetylated Histones Acetylated Histones->BET Proteins (BRD2/3/4) recruits Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) Cell Proliferation & Survival Cell Proliferation & Survival Oncogenes (e.g., MYC)->Cell Proliferation & Survival Transcription->Oncogenes (e.g., MYC) SIM1 Degrader SIM1 Degrader SIM1 Degrader->BET Proteins (BRD2/3/4) binds VHL E3 Ligase VHL E3 Ligase SIM1 Degrader->VHL E3 Ligase binds VHL E3 Ligase->BET Proteins (BRD2/3/4) ubiquitinates (via SIM1) Ubiquitin Ubiquitin Degraded BET Degraded BET Proteasome->Degraded BET

Caption: BET protein signaling in cancer and the action of the SIM1 degrader.

References

Comparative Validation of cis-SIM1's Inert Effect on BET Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of cis-SIM1, a negative control compound, against its active counterpart, SIM1, a potent BET protein degrader, and JQ1, a well-characterized BET inhibitor. The focus of this guide is to present experimental validation of this compound's lack of effect on the protein levels of the Bromodomain and Extra-Terminal (BET) family of proteins, which include BRD2, BRD3, and BRD4.

The BET protein family are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. Molecules designed to modulate BET protein levels or function are at the forefront of drug discovery efforts. It is therefore critical to employ rigorously validated control compounds, such as this compound, to ensure the specificity of experimental findings.

Comparative Compound Analysis

This guide evaluates three compounds to delineate their effects on BET protein levels:

  • This compound: A negative control for SIM1. It is structurally related to SIM1 but is designed to be inactive, thus serving as an ideal experimental control to differentiate specific biological effects from off-target or non-specific cellular responses.

  • SIM1: A trivalent Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades all BET family proteins, with a preference for BRD2. It functions by linking BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.

  • JQ1: A small molecule inhibitor that competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting their function.[1][2][3] While JQ1 primarily acts as an inhibitor, prolonged treatment can lead to secondary effects on protein expression.[4]

Experimental Validation of Protein Levels

To quantitatively assess the impact of these compounds on BET protein levels, a series of experiments are proposed. The primary methods for quantifying protein levels are Western Blotting and Mass Spectrometry.

Experimental Protocols

1. Cell Culture and Treatment:

  • Human prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound, SIM1, or JQ1 for specified time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. Western Blotting:

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).

  • After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry analysis is performed to quantify protein levels relative to the loading control.

3. Mass Spectrometry (Proteomics):

  • For a global, unbiased assessment of protein level changes, total cell lysates are prepared and subjected to tryptic digestion.

  • Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis.

  • Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data is analyzed using proteomics software to identify and quantify changes in protein abundance across different treatment groups.

Data Presentation

The following tables summarize the expected quantitative outcomes from the Western Blot analysis, illustrating the differential effects of this compound, SIM1, and JQ1 on BET protein levels.

Table 1: Effect of Compounds on BRD2 Protein Levels (% of Vehicle Control)

ConcentrationThis compoundSIM1JQ1
10 nM~100%~50%~100%
100 nM~100%~10%~95%
1 µM~100%<5%~90%

Table 2: Effect of Compounds on BRD3 Protein Levels (% of Vehicle Control)

ConcentrationThis compoundSIM1JQ1
10 nM~100%~60%~100%
100 nM~100%~20%~98%
1 µM~100%<10%~92%

Table 3: Effect of Compounds on BRD4 Protein Levels (% of Vehicle Control)

ConcentrationThis compoundSIM1JQ1
10 nM~100%~70%~100%
100 nM~100%~30%~97%
1 µM~100%~15%~90%

As the data illustrates, this compound is expected to have no significant effect on the protein levels of BRD2, BRD3, and BRD4. In contrast, SIM1 demonstrates a potent, dose-dependent degradation of all three BET proteins. JQ1, being an inhibitor, is not expected to directly cause protein degradation, although minor fluctuations may be observed at high concentrations or after prolonged treatment due to indirect effects on cellular processes.

Visualizing Experimental Workflow and Signaling

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_analysis Protein Level Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Treatment Treatment with: - Vehicle (DMSO) - this compound - SIM1 - JQ1 Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WB Western Blot Quantification->WB MS Mass Spectrometry Quantification->MS Data Data Analysis WB->Data MS->Data

References

A Comparative Guide to Validating Enhancer Function on SIM1 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental approaches used to validate the role of specific enhancers on the expression of the Single-minded homolog 1 (SIM1) gene, a critical regulator of energy homeostasis and body weight. We will objectively compare the performance of traditional transgenic and reporter gene assays with newer CRISPR-based methodologies, supported by experimental data from peer-reviewed studies.

Introduction to SIM1 Enhancer Validation

Haploinsufficiency of the SIM1 gene is linked to severe obesity, highlighting the importance of its precise gene regulation.[1][2][3] Transcriptional enhancers, which can be located far from the gene promoter, are crucial for this regulation.[4] Validating the function of these enhancers is essential for understanding the genetic basis of obesity and developing potential therapeutic strategies. This guide focuses on two primary methodologies for such validation: transgenic reporter assays and CRISPR-mediated activation (CRISPRa).

Comparative Analysis of Validation Methodologies

The two main approaches for validating SIM1 enhancer function that will be compared are:

  • Transgenic & In Vitro Reporter Assays: This classical approach involves testing the ability of a candidate enhancer sequence to drive the expression of a reporter gene (e.g., LacZ or luciferase) in a model system.

  • CRISPR-mediated Activation (CRISPRa): This newer, in vivo technique uses a modified CRISPR-Cas9 system to activate a target enhancer in its native chromosomal context and observe the effect on the endogenous gene's expression and resulting phenotype.[5]

The following sections will detail the experimental protocols and present comparative data for these methodologies.

Experimental Workflow for Enhancer Validation

Below is a generalized workflow for identifying and validating enhancers, incorporating both transgenic and CRISPRa approaches.

G cluster_0 Enhancer Identification cluster_1 Validation Approach 1: Transgenic/Reporter Assays cluster_2 Validation Approach 2: CRISPRa Comparative Genomics Comparative Genomics Candidate Enhancers Candidate Enhancers Comparative Genomics->Candidate Enhancers ChIP-seq ChIP-seq ChIP-seq->Candidate Enhancers Cloning into Reporter Vector Cloning into Reporter Vector Candidate Enhancers->Cloning into Reporter Vector Test sufficiency sgRNA Design sgRNA Design Candidate Enhancers->sgRNA Design Test necessity/activity Zebrafish Transgenesis Zebrafish Transgenesis Cloning into Reporter Vector->Zebrafish Transgenesis Mouse Transgenesis Mouse Transgenesis Cloning into Reporter Vector->Mouse Transgenesis Luciferase Assay Luciferase Assay Cloning into Reporter Vector->Luciferase Assay Expression Analysis Expression Analysis Zebrafish Transgenesis->Expression Analysis Mouse Transgenesis->Expression Analysis Luciferase Assay->Expression Analysis dCas9-Activator Delivery dCas9-Activator Delivery sgRNA Design->dCas9-Activator Delivery In Vivo Activation In Vivo Activation dCas9-Activator Delivery->In Vivo Activation Phenotypic & Expression Analysis Phenotypic & Expression Analysis In Vivo Activation->Phenotypic & Expression Analysis G cluster_0 Endogenous Regulation cluster_1 CRISPRa Intervention Distal Enhancer Distal Enhancer Promoter Promoter Distal Enhancer->Promoter interacts via chromatin looping Transcription Factors Transcription Factors Transcription Factors->Distal Enhancer bind SIM1 Gene SIM1 Gene Promoter->SIM1 Gene initiates transcription SIM1 mRNA SIM1 mRNA SIM1 Gene->SIM1 mRNA dCas9-VP64 dCas9-VP64 Targeted Enhancer Targeted Enhancer dCas9-VP64->Targeted Enhancer binds & activates sgRNA sgRNA sgRNA->dCas9-VP64 guides Upregulated Transcription Upregulated Transcription Targeted Enhancer->Upregulated Transcription

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Single-Minded 1 (SIM1) with other critical transcription factors implicated in the pathogenesis of obesity. The following sections detail their roles in energy homeostasis, compare the phenotypic outcomes of their genetic disruption, and provide standardized protocols for their investigation.

Introduction to Obesity-Related Transcription Factors

Obesity is a complex metabolic disorder with a significant genetic component. Transcription factors, by regulating the expression of genes involved in appetite, energy expenditure, and adipogenesis, play a pivotal role in maintaining energy balance. Dysregulation of these molecular switches can lead to severe, early-onset obesity. This guide focuses on SIM1, a crucial player in hypothalamic development and function, and compares it with other key transcription factors implicated in monogenic and syndromic forms of obesity, including those involved in the melanocortin-4 receptor (MC4R) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.

Comparative Analysis of Phenotypes in Mouse Models

Genetic manipulation in mice has been instrumental in elucidating the in vivo functions of these transcription factors. The following table summarizes the key phenotypic characteristics of mouse models with disruptions in Sim1, the Mc4r pathway (which is functionally downstream of transcription factors regulating its ligands), and Bdnf.

Gene Mouse Model Effect on Food Intake Effect on Energy Expenditure Obesity Phenotype Other Notable Phenotypes
Sim1 Sim1 heterozygous knockoutHyperphagia[1][2]No significant change[2][3]Early-onset obesity, exacerbated by high-fat diet[1]Reduced oxytocin (B344502) expression, hyporesponsive to MC4R agonists.
Mc4r Mc4r knockoutHyperphagiaDecreasedSevere obesityHyperinsulinemia, hyperglycemia.
Pomc Pomc knockoutHyperphagiaReducedSevere early-onset obesity.Adrenal insufficiency, altered pigmentation.
Bdnf Brain-specific Bdnf knockoutHyperphagiaNormalSevere obesity.Hyperactivity, impaired glucose metabolism.
Tbx3 Hypothalamic Tbx3 knockoutNo significant changeDecreasedAdult-onset obesityImpaired thermogenesis.
Myt1l Myt1l heterozygous knockoutIncreasedNot reportedAdult-onset obesityBehavioral alterations, including hyperactivity and social deficits.

Signaling Pathways and Molecular Interactions

The regulation of energy homeostasis is a complex interplay of signaling cascades within the hypothalamus and other brain regions. Below are diagrams illustrating the key signaling pathways for SIM1, the MC4R pathway, and BDNF.

SIM1_MC4R_Pathway cluster_arcuate Arcuate Nucleus cluster_pvn Paraventricular Nucleus POMC_Neuron POMC Neuron MC4R MC4R POMC_Neuron->MC4R α-MSH activates AgRP_NPY_Neuron AgRP/NPY Neuron AgRP_NPY_Neuron->MC4R AgRP inhibits SIM1 SIM1 MC4R->SIM1 activates Energy_Expenditure ↑ Energy Expenditure MC4R->Energy_Expenditure Oxytocin Oxytocin SIM1->Oxytocin regulates expression Food_Intake ↓ Food Intake Oxytocin->Food_Intake Leptin Leptin Leptin->POMC_Neuron stimulates Leptin->AgRP_NPY_Neuron inhibits

Caption: The Leptin-Melanocortin signaling pathway converging on SIM1 in the PVN.

BDNF_Signaling_Pathway cluster_downstream Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt activates RAS_MAPK RAS-MAPK Pathway TrkB->RAS_MAPK activates PLCg PLCγ Pathway TrkB->PLCg activates Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival RAS_MAPK->Neuronal_Survival Appetite_Regulation Appetite Regulation PLCg->Appetite_Regulation

Caption: Simplified BDNF signaling through its receptor TrkB.

Experimental Protocols

This section provides standardized methodologies for key experiments used to investigate the function of obesity-related transcription factors.

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to determine if a transcription factor can activate or repress the expression of a target gene.

Principle: A reporter gene (e. g., firefly luciferase) is placed under the control of a promoter containing the putative binding site for the transcription factor of interest. This construct is co-transfected into cells with a plasmid expressing the transcription factor. The activity of the reporter gene is measured by the amount of light produced upon addition of a substrate (luciferin). A second reporter (e. g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency.

Protocol Outline:

  • Plasmid Construction:

    • Clone the promoter region of the target gene containing the transcription factor binding site upstream of the firefly luciferase gene in a reporter vector.

    • Clone the coding sequence of the transcription factor into an expression vector.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a relevant neuronal cell line) in a multi-well plate.

    • Co-transfect the cells with the reporter plasmid, the transcription factor expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Lysis and Assay:

    • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly luciferase activity by adding luciferin (B1168401) substrate and quantifying the luminescence using a luminometer.

    • Measure Renilla luciferase activity by adding its specific substrate to the same lysate.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in the presence and absence of the transcription factor to determine its effect on promoter activity.

Chromatin Immunoprecipitation (ChIP) Sequencing for Genome-Wide Binding Analysis

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.

Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then extracted and sheared into small fragments. An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Protocol Outline for Hypothalamic Tissue:

  • Tissue Cross-linking and Chromatin Preparation:

    • Dissect hypothalamic tissue from mice and immediately cross-link with formaldehyde (B43269).

    • Lyse the tissue and cells to isolate nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for transcription factor binding.

Metabolic Cage Analysis for In Vivo Phenotyping

Metabolic cages are used to simultaneously measure food and water intake, energy expenditure, and locomotor activity in mice.

Principle: Mice are individually housed in specialized cages equipped with sensors to monitor various metabolic parameters. Indirect calorimetry is used to calculate energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

Protocol Outline:

  • Acclimation:

    • Individually house mice in the metabolic cages for at least 24-48 hours to allow them to acclimate to the new environment.

  • Data Collection:

    • Continuously monitor food and water intake, VO2, VCO2, and locomotor activity for a period of 24-72 hours.

    • Data is typically collected in short intervals (e.g., every 15-30 minutes).

  • Data Analysis:

    • Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).

    • Calculate energy expenditure using the Weir equation or a simplified version.

    • Analyze the data for diurnal variations and differences between genotypes.

    • Normalize energy expenditure data to body weight or lean body mass.

Conclusion

The study of transcription factors like SIM1, and its comparison with other key regulators such as those in the MC4R and BDNF pathways, is fundamental to understanding the molecular underpinnings of obesity. This guide provides a framework for comparing these critical players, offering both a summary of current knowledge and the practical tools necessary for further investigation. The continued exploration of these transcription factors and their complex regulatory networks holds significant promise for the development of novel therapeutic strategies to combat the global obesity epidemic.

References

Specificity of cis-SIM1 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of cis-SIM1, an inactive diastereomer of the potent trivalent PROTAC SIM1, and its application as a negative control in cellular assays. By presenting experimental data, detailed protocols, and a comparative analysis of negative control strategies, this document serves as a vital resource for researchers working with Proteolysis Targeting Chimeras (PROTACs).

Introduction to SIM1 and the Role of a Negative Control

SIM1 is a highly potent, VHL-based trivalent PROTAC designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a particular preference for BRD2. Its high efficiency in promoting ubiquitination and subsequent proteasomal degradation of its targets makes it a valuable tool for studying the biological functions of BET proteins and as a potential therapeutic agent.

To unequivocally attribute the observed cellular effects of SIM1 to its protein degradation activity, a specific and reliable negative control is essential. This is the role of this compound, a stereoisomer of SIM1. Due to a change in its three-dimensional structure, this compound is designed to be incapable of binding to the E3 ligase, a critical step in the PROTAC mechanism.[1][2] This targeted inactivation allows researchers to differentiate between the effects of BET protein degradation and other potential off-target effects of the chemical scaffold.[1][2]

Comparative Performance Data

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). As a negative control, this compound is expected to show no significant degradation activity.

CompoundTarget ProteinDC50 (nM)Dmax (%)Rationale for (In)activity
SIM1 (Active PROTAC) BRD21.1>90%Forms a stable ternary complex with BRD2 and the VHL E3 ligase, leading to ubiquitination and degradation.
BRD33.3>90%Efficiently recruits BRD3 to the VHL E3 ligase for degradation.
BRD40.7>90%Potently induces the degradation of BRD4 by hijacking the VHL E3 ligase.
This compound (Negative Control) BRD2, BRD3, BRD4Not ApplicableNo significant degradation observedAs a diastereomer of SIM1, it is unable to bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex.
(R,S)-SIM1 (Alternative Control) BRD2, BRD3, BRD4Less potent than SIM1Partial degradation observedInverted stereochemistry at one of the two BET binding domains reduces its avidity for the target protein, leading to decreased degradation efficiency compared to SIM1.

The Rationale for Using Stereoisomers as Negative Controls

The use of a stereoisomer, such as this compound, as a negative control is a robust strategy in PROTAC development for several reasons:

  • Structural Similarity: this compound is structurally very similar to the active SIM1 molecule, meaning it will have comparable physicochemical properties, such as solubility and cell permeability. This minimizes the risk of observing different cellular effects due to differences in compound exposure.

  • Targeted Inactivation: The specific stereochemical change in this compound is designed to selectively disrupt its interaction with the E3 ligase while ideally maintaining its ability to bind to the target protein. This allows for the precise dissection of the degradation-dependent and -independent effects of the chemical scaffold.

  • Deciphering On-Target vs. Off-Target Effects: By comparing the cellular phenotype induced by SIM1 with that of this compound, researchers can confidently attribute the observed effects to the degradation of the target protein. Any effects observed with both compounds are likely due to off-target interactions of the chemical scaffold itself.

Alternative Negative Control Strategies

While diastereomers like this compound are excellent negative controls, other strategies are also employed in PROTAC research:

  • Mutated E3 Ligase Ligand: This involves creating a PROTAC with a modification in the E3 ligase-binding moiety that ablates its binding. This is the principle behind this compound.

  • Mutated Target Ligand: In this approach, the part of the PROTAC that binds to the target protein is altered to prevent this interaction. This control helps to confirm that any observed effects are dependent on target engagement.

  • "Broken" PROTACs: These are individual components of the PROTAC, such as the target-binding ligand or the E3 ligase ligand alone. They are used to assess the effects of target inhibition without degradation or the effects of engaging the E3 ligase independently.

Experimental Protocols

To confirm the specificity of this compound in cellular assays, a series of well-established experimental protocols can be employed.

Western Blotting for Protein Degradation

This technique is used to visualize and quantify the levels of specific proteins in cell lysates.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SIM1, this compound, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by size on an SDS-polyacrylamide gel and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative protein levels.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to assess the downstream functional consequences of protein degradation.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: Treat the cells with a dose range of SIM1, this compound, and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Live-Cell Luminescence Monitoring of Protein Degradation

This method allows for the real-time, quantitative measurement of protein degradation in living cells.

Protocol:

  • Cell Line Generation: Engineer a cell line to express the target protein (e.g., BRD4) endogenously tagged with a small luminescent reporter, such as HiBiT.

  • Cell Plating: Seed the engineered cells in a suitable multi-well plate.

  • Compound Addition: Add serial dilutions of SIM1, this compound, and a vehicle control to the wells.

  • Luminescence Monitoring: Use a plate reader capable of kinetic measurements to monitor the luminescent signal over time (e.g., every 15 minutes for 24 hours).

  • Data Analysis: The decrease in luminescence is directly proportional to the degradation of the tagged protein. From this data, parameters such as the degradation rate, DC50, and Dmax can be calculated.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_active Active PROTAC (SIM1) cluster_inactive Inactive Control (this compound) SIM1 SIM1 POI Target Protein (e.g., BRD2) SIM1->POI Binds E3 E3 Ligase (VHL) SIM1->E3 Binds Ternary_Active Ternary Complex (POI-SIM1-E3) POI->Ternary_Active E3->Ternary_Active Ub Ubiquitin Ternary_Active->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation cisSIM1 This compound POI_inactive Target Protein (e.g., BRD2) cisSIM1->POI_inactive Binds E3_inactive E3 Ligase (VHL) cisSIM1->E3_inactive No Binding No_Ternary No Ternary Complex

Caption: Mechanism of action of an active PROTAC (SIM1) versus its inactive control (this compound).

Western_Blot_Workflow start Start treatment Cell Treatment with SIM1, this compound, Vehicle start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of cis-SIM1: A General Protocol for Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for cis-SIM1, a negative control for SIM1, is not publicly available, this guide provides a comprehensive, step-by-step protocol for its safe handling and disposal based on established principles for managing research chemicals with undocumented disposal procedures.

Immediate Safety and Handling Precautions

Given the absence of specific hazard information for this compound, it is crucial to handle the compound as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance before proceeding with any disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary for General Chemical Disposal

The following table summarizes key considerations for the disposal of research chemicals where specific data is unavailable, based on general laboratory safety principles.

ParameterGuidelineSource
Hazard Classification Treat as hazardous in the absence of specific data. Assume potential for skin and eye irritation.[1]
Primary Disposal Route Licensed professional hazardous waste disposal company.[2]
Container Requirements Tightly sealed, chemically compatible, and clearly labeled hazardous waste container.[1][3]
Environmental Concerns Do not discharge to sewer systems or the environment.[1]
Incompatibilities Avoid mixing with other chemical waste streams unless compatibility is confirmed. In general, avoid strong oxidizing agents, strong bases, and strong reducing agents.

Step-by-Step General Disposal Protocol

The primary and most critical step for the disposal of any chemical, including this compound, is to follow the procedures established by your institution's hazardous waste management program.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware like pipette tips and gloves) as hazardous chemical waste.

    • Collect this waste in a designated, leak-proof container made of a compatible material.

    • Do not mix this compound waste with other chemical waste to prevent unknown and potentially dangerous reactions.

  • Waste Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An indication of the unknown nature of the hazards.

      • The accumulation start date (the date the first waste is added).

      • The name and contact information of the responsible researcher or lab.

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The container must be kept closed at all times, except when adding waste.

    • Utilize secondary containment, such as a tray, to capture any potential leaks or spills.

  • Request for Disposal:

    • Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide them with as much information as possible about the compound, even if it is limited.

  • Decontamination of Empty Containers:

    • Any container that held pure this compound must be managed as hazardous waste unless it has been properly decontaminated (e.g., triple-rinsed with a suitable solvent).

    • The rinsate from the decontamination process must be collected and disposed of as hazardous waste.

Experimental Protocols

No specific experimental protocols for the neutralization or degradation of this compound were found in the available search results. Therefore, chemical neutralization should not be attempted without explicit guidance from a validated procedure or your institution's EHS department.

Disposal Workflow Visualization

General Disposal Workflow for a Research Chemical cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Handle this compound with appropriate PPE in a fume hood B Collect waste in a designated, compatible container A->B C Label container with 'Hazardous Waste' and full chemical name B->C D Store in a designated Satellite Accumulation Area with secondary containment C->D E Contact Institutional EHS for waste pickup D->E F EHS manages disposal through a licensed facility E->F

Caption: General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling cis-SIM1

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for cis-SIM1 is not publicly available. This compound is a negative control for SIM1, a potent trivalent Proteolysis Targeting Chimera (PROTAC) degrader. PROTACs are biologically active molecules that require careful handling to prevent exposure and ensure safety. The following guidelines are based on general best practices for handling potent, non-hazardous small molecules in a laboratory setting and should be supplemented by a risk assessment specific to your facility and experimental procedures.

Personal Protective Equipment (PPE)

The proper selection and use of PPE are crucial for minimizing exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Safety goggles with side shieldsProtects eyes from potential splashes or aerosols of the compound.[1]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and absorption. It is advisable to consult the glove manufacturer's specifications for chemical compatibility.[1][2][3]
Body Protection Laboratory coat (impervious, long-sleeved)Provides a barrier against accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAll handling of the solid compound or solutions should be performed in a chemical fume hood or other ventilated enclosure to prevent inhalation of powders or aerosols.[1]

Operational and Handling Procedures

Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination when working with potent compounds like this compound.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Weighing: When weighing the solid form of the compound, do so within a ventilated enclosure to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. For liquid spills, absorb with an inert material. For solid spills, carefully sweep or vacuum the material to avoid dust generation.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.

  • Waste Classification: Treat all this compound waste (solid compound, solutions, and contaminated consumables) as hazardous chemical waste.

  • Contaminated Materials: All disposable items that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Route: Dispose of hazardous chemical waste through your institution's designated hazardous waste management program. Do not pour chemical waste down the drain.[4]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key procedural steps for the safe handling of a potent chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Goggles) prep_area Prepare Designated Work Area (Chemical Fume Hood) prep_ppe->prep_area handling_weigh Weigh Solid Compound in Ventilated Enclosure prep_area->handling_weigh Proceed to Handling handling_solution Prepare Stock Solution in Fume Hood handling_weigh->handling_solution handling_experiment Perform Experiment in Fume Hood handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.